N-Propylethylenediamine
Description
Structure
2D Structure
Properties
IUPAC Name |
N'-propylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-2-4-7-5-3-6/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNHVUGPXZUTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059400 | |
| Record name | 1,2-Ethanediamine, N-propyl- | |
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Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111-39-7 | |
| Record name | N-Propylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Propylethylenediamine | |
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| Record name | N-Propylethylenediamine | |
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| Record name | 1,2-Ethanediamine, N1-propyl- | |
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| Record name | 1,2-Ethanediamine, N-propyl- | |
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| Record name | N-propylethylenediamine | |
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| Record name | 1-PROPYLETHYLENEDIAMINE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to N-Propylethylenediamine (CAS No. 111-39-7)
A Core Building Block for Chemical Innovation
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N-Propylethylenediamine, with the CAS registration number 111-39-7, is a difunctional primary and secondary amine that serves as a versatile building block in organic synthesis. Its unique structural features, combining a flexible ethylenediamine backbone with a propyl substituent, impart a nuanced reactivity profile that has found utility across various chemical disciplines. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. The document delves into the compound's fundamental physicochemical properties, outlines detailed synthetic and purification protocols, provides an in-depth analysis of its spectroscopic signatures, and explores its reactivity and applications, particularly within the realm of medicinal chemistry. The aim is to equip the reader with the technical knowledge and practical insights necessary to effectively utilize this compound in their research and development endeavors.
Introduction: The Structural and Functional Significance of this compound
This compound, systematically named N'-propylethane-1,2-diamine, is an organic compound characterized by the presence of both a primary and a secondary amine functional group separated by an ethylene bridge.[1][2] This structural arrangement makes it a valuable intermediate in a variety of chemical transformations. The differential basicity and nucleophilicity of the two amine groups allow for selective reactions, making it a powerful tool in the construction of more complex molecular architectures.[1][3] Its solubility in both water and organic solvents further enhances its versatility in a range of reaction conditions.[1] This guide will explore the core chemical principles of this compound, providing a foundation for its practical application.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental settings. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 111-39-7 | [1][2] |
| Molecular Formula | C₅H₁₄N₂ | [1][2] |
| Molecular Weight | 102.18 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Amine-like | [1] |
| Boiling Point | 147-150 °C (lit.) | [1][2] |
| Density | 0.829 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index (n20/D) | 1.441 (lit.) | [1][2] |
| Flash Point | 59 °F (15 °C) | [3] |
| pKa₁ (conjugate acid) | 7.54 | [4] |
| pKa₂ (conjugate acid) | 10.34 | [4] |
| Solubility | Soluble in water and organic solvents | [1] |
Synthesis and Purification: From Precursors to a Pure Compound
The synthesis of this compound can be achieved through several routes, with the N-alkylation of ethylenediamine being a common and efficient method. One documented approach involves the reaction of 1-propanol with ethylenediamine over a heterogeneous catalyst.[5]
Synthetic Workflow
The synthesis described by Huang et al. (2012) provides a high-yield pathway to this compound.[5] The general workflow for this synthesis and subsequent purification is depicted below.
Caption: Synthesis and purification workflow for this compound.
Detailed Synthetic Protocol
This protocol is based on the N-alkylation of ethylenediamine with 1-propanol, as reported in the literature, and incorporates standard laboratory purification techniques.[5]
Reaction Setup:
-
A fixed-bed reactor is packed with a CuO-NiO/γ-Al₂O₃ catalyst.
-
A mixture of 1-propanol and ethylenediamine is prepared.
-
The reactor is pressurized with hydrogen to 1.1 MPa.
-
The reactor is heated to 160 °C.
Reaction Execution:
-
The mixture of 1-propanol and ethylenediamine is passed through the heated, pressurized fixed-bed reactor.
-
The reaction progress can be monitored by gas chromatography (GC) analysis of the effluent.
-
Upon completion, the crude product mixture is collected.
Work-up and Purification:
-
The collected crude product is transferred to a round-bottom flask suitable for vacuum distillation.
-
The apparatus is equipped with a short-path distillation head and a receiving flask.
-
The system is gradually evacuated to a reduced pressure.
-
The flask is heated gently in a heating mantle or oil bath.
-
Fractions are collected based on the boiling point of this compound at the given pressure. The literature boiling point is 147-150 °C at atmospheric pressure, which will be significantly lower under vacuum.[1][2]
-
The purity of the collected fractions should be assessed by GC or NMR spectroscopy.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the propyl group and the ethylenediamine backbone.
-
Propyl Group: A triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the secondary amine nitrogen.
-
Ethylenediamine Backbone: Two triplets for the two non-equivalent methylene (CH₂) groups.
-
Amine Protons: Broad singlets for the NH and NH₂ protons, which are often exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides key information about its functional groups.
-
N-H Stretching: Primary amines (NH₂) typically show two bands in the 3300-3500 cm⁻¹ region, while secondary amines (NH) show a single, weaker band in the same region.
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds.
-
N-H Bending: A band in the 1590-1650 cm⁻¹ region is indicative of the scissoring vibration of the primary amine.
-
C-N Stretching: These vibrations appear in the fingerprint region, typically between 1000-1250 cm⁻¹.
Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dictated by the presence of its two amine groups. The primary amine is generally more sterically accessible and slightly more basic than the secondary amine. The experimentally determined pKa values of the conjugate acids are 10.34 and 7.54, which can be assigned to the protonated primary and secondary amines, respectively.[4] This difference in basicity can be exploited for selective reactions.
Nucleophilic Reactivity
Both nitrogen atoms possess lone pairs of electrons, making them nucleophilic. They will readily react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds.
Caption: General reactivity of this compound with electrophiles.
By carefully controlling the stoichiometry and reaction conditions, it is often possible to achieve selective mono-alkylation or mono-acylation.
Applications in Drug Development and Medicinal Chemistry
The ethylenediamine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. N-alkylated ethylenediamines, such as this compound, serve as valuable building blocks for introducing this key structural unit and for modulating the physicochemical properties of a lead compound.
While specific blockbuster drugs containing the this compound fragment are not prominent, its structural analogs and derivatives are utilized in several key areas:
-
Linker/Spacer Unit: The flexible, hydrophilic nature of the ethylenediamine backbone makes it an ideal linker to connect two pharmacophores or to attach a side chain to a core scaffold. The propyl group can be used to fine-tune lipophilicity and steric bulk, which can impact a drug's pharmacokinetic and pharmacodynamic profile.
-
Precursors to Heterocycles: N-Aryl ethylenediamines are important precursors for the synthesis of biologically active heterocyclic compounds such as benzimidazoles and piperazines.[3] These heterocyclic cores are present in a wide array of approved drugs.
-
Chelating Agents: The bidentate nature of the diamine allows it to chelate metal ions. This property is relevant in the design of metal-binding drugs or imaging agents.
For instance, diastereomeric N,N'-dialkyl-1,2-bis(hydroxyphenyl)ethylenediamines, including propyl-substituted analogs, have been synthesized and evaluated for their affinity to the estradiol receptor and their potential as mammary tumor inhibiting agents.[1] This demonstrates the utility of the N-alkylethylenediamine scaffold in generating compounds with specific biological activities.
Safety and Handling
This compound is a flammable and corrosive liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors. In case of inhalation, move to fresh air.
-
Skin and Eye Contact: The compound can cause skin irritation and serious eye damage. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
This compound is a foundational chemical intermediate with a rich and versatile reactivity profile. Its straightforward synthesis, coupled with the differential reactivity of its two amine functional groups, makes it a valuable tool for synthetic chemists. While its direct incorporation into marketed pharmaceuticals is not widespread, its role as a building block for more complex, biologically active molecules, particularly in the construction of linkers and heterocyclic systems, is significant. This guide has provided a technical overview of its properties, synthesis, characterization, and applications to empower researchers to confidently and effectively utilize this compound in their scientific pursuits.
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- Huang, J. M., Xu, L. F., Qian, C., & Chen, X. Z. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Chemical Papers, 66(4), 304-307. [Link]
- Hartmann, R. W., & Heindl, A. (1982). N,N'-Dialkyl-1,2-bis(hydroxyphenyl)ethylenediamines and N,N-dialkyl-4,5-bis(4-hydroxyphenyl)imidazolidines: Syntheses and Evaluation of Their Mammary Tumor Inhibiting Activity. Journal of Medicinal Chemistry, 25(7), 832–837. [Link]
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N-Propylethylenediamine molecular weight and formula
An In-depth Technical Guide to the Core Physicochemical and Analytical Characteristics of N-Propylethylenediamine
Introduction to this compound
This compound, also known by its synonym 2-Propylaminoethylamine, is an organic compound belonging to the diamine family.[1] It is characterized by an ethylenediamine backbone with an n-propyl group attached to one of the nitrogen atoms.[2] This structure imparts both nucleophilic and basic properties, making it a versatile building block in organic synthesis and a ligand in coordination chemistry.[2] Its utility extends to being an intermediate in the production of pharmaceuticals and agrochemicals.[2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides authoritative data on the molecular formula, precise molecular weight, and essential physicochemical properties of this compound. Furthermore, it outlines a robust, field-proven analytical workflow for its characterization, ensuring scientific integrity and reproducible results.
Core Molecular and Physicochemical Properties
Accurate characterization begins with a solid foundation of the compound's fundamental properties. These identifiers and physical constants are critical for experimental design, reaction stoichiometry, and safety assessments.
Chemical Identity and Formula
-
Chemical Name : this compound[1]
-
IUPAC Name : N'-propylethane-1,2-diamine[3]
-
Linear Formula : CH3CH2CH2NHCH2CH2NH2[1]
-
Common Synonyms : 2-Propylaminoethylamine, N-(N-Propyl)Ethylenediamine, N-propyl-1,2-ethanediamine[1][3][6]
Molecular Weight
The molecular weight is a cornerstone for all quantitative work, from synthesis to formulation.
Structural Representation
The spatial arrangement of atoms dictates the molecule's chemical behavior. The structure of this compound is visualized below.
Caption: 2D structure of this compound.
Summary of Physicochemical Data
The following table consolidates key physical properties, which are essential for handling, storage, and application of the compound.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [1][6] |
| Boiling Point | 147-150 °C (at standard pressure) | [1][6] |
| Density | 0.829 g/mL at 25 °C | [1][6] |
| Refractive Index | n20/D 1.441 | [1] |
| Flash Point | 45 °C (113 °F) - closed cup | [1] |
| CAS Number | 111-39-7 | [1] |
Analytical Characterization: A Self-Validating Approach
For drug development and research, confirming the identity and purity of starting materials is non-negotiable. A multi-faceted analytical approach is required. Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally well-suited technique for volatile amines like this compound, providing definitive identification and quantification of impurities.
Rationale for GC-MS in Quality Control
The choice of GC-MS is deliberate. Gas chromatography provides high-resolution separation of volatile compounds, effectively isolating the target analyte from potential starting materials (e.g., 1-propanol, ethylenediamine), byproducts, or degradation products.[7] The mass spectrometer serves as a highly specific detector, providing a molecular fingerprint (mass spectrum) of the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern. This dual-verification system—retention time from GC and mass spectrum from MS—offers a high degree of confidence in both identity and purity assessments, a cornerstone of trustworthy analytical science.[8]
Protocol: Purity and Identity Verification by GC-MS
This protocol describes a standard methodology for the analysis of this compound.
Principle: The sample is volatilized and separated on a chromatographic column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides definitive structural information, while the chromatographic peak area allows for quantification of purity.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Mass Spectrometer (MS) Detector (e.g., Quadrupole)
-
GC Column: Mid-polarity column (e.g., DB-5ms or equivalent) suitable for amines.
Methodology:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol. Create a working standard of 100 µg/mL by diluting the stock solution.
-
Sample Preparation: Dilute the test sample of this compound to a nominal concentration of 100 µg/mL in methanol.
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (Adjust as needed for detector sensitivity)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-300
-
-
Analysis Sequence:
-
Inject a solvent blank (methanol) to ensure no system contamination.
-
Inject the working standard to determine the retention time and verify system suitability.
-
Inject the prepared sample.
-
-
Data Interpretation:
-
Identity Confirmation: The retention time of the major peak in the sample chromatogram must match that of the reference standard. The mass spectrum of this peak must also match the reference spectrum, exhibiting the expected molecular ion (M+) at m/z 102 and characteristic fragment ions.
-
Purity Assessment: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Analytical Workflow Visualization
The following diagram illustrates the logical flow of the GC-MS characterization process, from sample handling to final data analysis.
Caption: GC-MS workflow for this compound analysis.
Conclusion
This compound is a foundational chemical with a well-defined molecular formula of C5H14N2 and a molecular weight of 102.18 g/mol .[3][4][7] For professionals in research and drug development, leveraging this precise data is paramount. The application of robust analytical methodologies, such as the detailed GC-MS protocol, ensures the integrity of the material, which is the basis for sound scientific outcomes. This guide provides the core data and a validated analytical framework to empower researchers in their use of this compound.
References
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- PubChem - NIH. (n.d.). 1-Propylethylenediamine.
- PubChem - NIH. (n.d.). N-Propyl-N'-isopropylethylenediamine.
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-[3-(Trimethoxysilyl)propyl]ethylenediamine, 97%.
- Bostik. (n.d.). SAFETY DATA SHEET.
- Chemdad. (n.d.). N-(N-PROPYL)ETHYLENEDIAMINE.
- PubMed. (2011). Determination of eight nitrosamines in water at the ng L(-1) levels by liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry.
- PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
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A Comprehensive Technical Guide to the Synthesis of N-Propylethylenediamine from 1-Propanol
Abstract
N-Propylethylenediamine (CAS No. 111-39-7) is a valuable diamine intermediate utilized in the synthesis of various fine chemicals and pharmaceutical agents.[1] This technical guide provides an in-depth analysis of the principal synthetic routes for its preparation starting from the readily available feedstock, 1-propanol. We will explore two primary pathways: a direct, one-pot catalytic amination, and a classical two-step approach involving the oxidation of 1-propanol followed by reductive amination. The guide offers a comparative analysis of these methodologies, detailing the underlying reaction mechanisms, causality behind procedural choices, and step-by-step experimental protocols. The content is designed to provide researchers, chemists, and process development professionals with the authoritative and practical knowledge required to select and execute the optimal synthesis for their specific application, balancing factors of yield, purity, scalability, and environmental impact.
Introduction and Strategic Overview
The conversion of simple alcohols into more complex and functionalized molecules like diamines is a cornerstone of modern organic synthesis. This compound, with its distinct primary and secondary amine functionalities, serves as a versatile building block. The strategic selection of a synthetic route from 1-propanol is critical and is typically dictated by the desired scale of production, available equipment, and economic and environmental considerations.
This guide focuses on the most viable and scientifically robust methods to achieve this transformation. We will dissect the chemistry, advantages, and limitations of each approach to provide a clear framework for decision-making.
1.1 Chemical Profile of this compound
| Property | Value |
| Chemical Formula | C₅H₁₄N₂[2] |
| Molecular Weight | 102.18 g/mol [2] |
| CAS Number | 111-39-7[2] |
| Appearance | Colorless Liquid[3] |
| Boiling Point | 147-150 °C |
| Density | 0.829 g/mL at 25 °C |
1.2 Synthetic Landscape
Two principal strategies emerge for the synthesis of this compound from 1-propanol. The choice between them represents a trade-off between process intensity and atom economy.
-
Pathway A: Direct Catalytic Amination: A highly efficient, one-step process where 1-propanol is directly reacted with ethylenediamine over a heterogeneous catalyst. This is often the preferred industrial method due to its "green" nature, producing only water as a byproduct.[4]
-
Pathway B: Two-Step Reductive Amination: A classic and highly reliable laboratory-scale method. This pathway involves the initial controlled oxidation of 1-propanol to propanal, followed by the reaction of the intermediate aldehyde with ethylenediamine in the presence of a reducing agent.[5][6]
Comparative Analysis of Synthetic Pathways
The selection of a synthetic route is a critical decision driven by scientific and practical considerations. Here, we evaluate the core chemistries of the primary pathways.
2.1 Pathway A: Direct Catalytic Amination
This pathway represents the most elegant and environmentally benign approach. It is a type of dehydroamination or borrowing hydrogen catalysis that proceeds through a sequence of dehydrogenation, condensation, and hydrogenation steps on a catalyst surface.[7][8]
-
Mechanism:
-
The alcohol (1-propanol) is first dehydrogenated on the metal catalyst surface to form the corresponding aldehyde (propanal).
-
The in-situ generated propanal condenses with ethylenediamine to form an imine (or Schiff base) intermediate, releasing a molecule of water.
-
The imine is then rapidly hydrogenated by the catalyst to yield the final product, this compound.[9][10]
-
-
Expertise & Causality: The success of this reaction hinges on the choice of catalyst. Nickel-based catalysts, often supported on metal oxides like alumina (γ-Al₂O₃), are highly effective.[4][8][11] The bifunctional nature of the catalyst (metal sites for hydrogenation/dehydrogenation and support sites that can influence surface chemistry) is crucial. The reaction is typically performed under hydrogen pressure at elevated temperatures (e.g., 160 °C).[2] The hydrogen atmosphere is critical not only for the final reduction step but also to maintain the catalyst in its active metallic state and prevent deactivation.[8]
-
Advantages:
-
High Atom Economy: The only byproduct is water.
-
Process Efficiency: A one-pot reaction reduces unit operations, saving time and resources.
-
Environmental Friendliness: Avoids the use of stoichiometric oxidants, reductants, or halogenated intermediates.[4]
-
-
Limitations:
-
Requires specialized high-pressure reactor equipment.
-
Catalyst optimization may be necessary to maximize selectivity and prevent side reactions like the formation of di- or tri-propylated products.
-
2.2 Pathway B: Two-Step Synthesis via Reductive Amination
This is a robust and widely practiced method in medicinal and discovery chemistry due to its reliability and predictability.[5][12] It decouples the oxidation and amination steps, allowing for greater control and purification of the intermediate.
-
Step 1: Controlled Oxidation of 1-Propanol to Propanal
-
Causality: The primary challenge is to prevent the over-oxidation of the intermediate propanal to propanoic acid.[13][14] This necessitates the use of a mild and selective oxidizing agent. Pyridinium chlorochromate (PCC) is the reagent of choice for this transformation, as it efficiently converts primary alcohols to aldehydes with minimal further oxidation.[13][15][16] The reaction is typically carried out in an inert solvent like dichloromethane (DCM).[13]
-
Process Consideration: Propanal is a low-boiling point liquid (48-53 °C).[17] Therefore, the reaction is often set up with a distillation apparatus to remove the propanal from the reaction mixture as it forms, which further prevents its oxidation and drives the reaction to completion.[14][17]
-
-
Step 2: Reductive Amination of Propanal with Ethylenediamine
-
Mechanism: This reaction proceeds via the nucleophilic attack of the primary amine of ethylenediamine on the carbonyl carbon of propanal, forming a hemiaminal intermediate which then dehydrates to an imine.[6][12] This imine is then reduced to the final secondary amine product.
-
Causality: The key is to use a reducing agent that is selective for the imine in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this "in situ" reduction because it is less reactive towards carbonyls at the slightly acidic pH required for imine formation.[5][12] Alternatively, catalytic hydrogenation (e.g., H₂ over Palladium on carbon or Raney Nickel) can be employed after the imine has been formed.[5][18]
-
-
Advantages:
-
High Reliability: A well-understood and extensively documented reaction sequence.
-
Greater Control: Each step can be monitored and optimized independently. The aldehyde intermediate can be purified before use, ensuring a cleaner final reaction.
-
Equipment Accessibility: Does not require high-pressure hydrogenation equipment if a chemical reductant is used.
-
-
Limitations:
-
Lower Atom Economy: Involves stoichiometric reagents (oxidant and reductant) that generate waste byproducts.
-
Longer Process: A two-step process with an intermediate workup and purification is more time and labor-intensive.
-
Detailed Experimental Protocols
Trustworthiness: The following protocols are presented as self-validating systems. Each step includes checkpoints and expected observations. Safety Precaution: All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
3.1 Protocol 1: Direct Catalytic Amination
This protocol is adapted from the conditions reported for the N-alkylation of ethylenediamine with alcohols using a heterogeneous catalyst.[2][4][11]
-
Materials & Equipment:
-
1-Propanol
-
Ethylenediamine
-
CuO-NiO/γ-Al₂O₃ catalyst (or similar supported Ni catalyst)
-
High-pressure autoclave reactor with stirring and temperature control
-
Hydrogen gas source
-
-
Step-by-Step Methodology:
-
Catalyst Loading: To a high-pressure autoclave, add the CuO-NiO/γ-Al₂O₃ catalyst (e.g., 5 mol% relative to 1-propanol).
-
Reagent Charging: Add 1-propanol and ethylenediamine to the reactor. A molar ratio of alcohol to ethylenediamine of 1:3 is often used to favor mono-alkylation and minimize di-propylation.[4]
-
Reactor Sealing & Purging: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen to ensure an inert atmosphere.
-
Pressurization & Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.1 MPa).[11] Begin stirring and heat the reactor to the target temperature (e.g., 160 °C).[2][11]
-
Reaction Monitoring: Maintain the reaction at temperature and pressure for a set duration (e.g., 4-8 hours). The reaction progress can be monitored by sampling (if the reactor allows) and analyzing via Gas Chromatography (GC).
-
Cooldown & Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure.
-
Workup & Purification: Filter the reaction mixture to recover the heterogeneous catalyst (which can be recycled). The filtrate is then subjected to fractional distillation under reduced pressure to remove excess ethylenediamine and isolate the this compound product (boiling point ~147-150 °C).
-
3.2 Protocol 2: Two-Step Synthesis via Reductive Amination
-
Part A: Oxidation of 1-Propanol to Propanal [13][17]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend Pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM).
-
Alcohol Addition: Add 1-propanol (1.0 equivalent) dissolved in a small amount of DCM to the PCC suspension dropwise. An exothermic reaction may be observed.
-
Reaction: Stir the resulting dark mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or GC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.
-
Isolation: Carefully remove the solvent by distillation. Since propanal is volatile, use a simple distillation setup and collect the fraction boiling between 48-53 °C.[17] The obtained propanal should be used promptly in the next step.
-
-
Part B: Reductive Amination of Propanal with Ethylenediamine [12][19]
-
Reagent Setup: In a round-bottom flask, dissolve propanal (1.0 equivalent) and ethylenediamine (2-3 equivalents to favor mono-alkylation) in methanol. Add a few drops of acetic acid to catalyze imine formation.
-
Reductant Addition: Cool the solution in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents) portion-wise, ensuring the temperature remains below 20 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS to confirm product formation.
-
Workup: Carefully quench the reaction by adding water. Adjust the pH to be basic (pH > 10) with aqueous NaOH. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation to yield pure this compound.
-
Quantitative Data Summary
The following table summarizes representative quantitative data derived from the literature for the discussed synthetic pathways.
| Parameter | Pathway A: Direct Catalytic Amination | Pathway B: Two-Step Reductive Amination |
| Starting Materials | 1-Propanol, Ethylenediamine, H₂ | 1-Propanol, PCC, Ethylenediamine, NaBH₃CN |
| Key Reagents | Heterogeneous Catalyst (e.g., CuO-NiO/γ-Al₂O₃) | PCC, NaBH₃CN |
| Reaction Steps | 1 | 2 (Oxidation + Reductive Amination) |
| Typical Yield | ~84%[2][11] | 70-85% (overall, highly dependent on each step) |
| Byproducts | Water, minor over-alkylation products | Chromium salts, borate salts, NaCl |
| Process Conditions | High Temperature (160 °C), High Pressure (1.1 MPa)[2][11] | Room Temperature / Mild Heating |
| Environmental Impact | Low ("Green") | Moderate (Waste generation from reagents) |
Conclusion and Future Perspectives
The synthesis of this compound from 1-propanol can be effectively achieved through two primary, robust methodologies.
For large-scale, industrial applications, Direct Catalytic Amination (Pathway A) is unequivocally superior. Its one-pot nature, high yield, and generation of only water as a byproduct align with the principles of green chemistry and process efficiency. Future research in this area should focus on developing even more selective and robust catalysts that operate under milder conditions to further reduce energy consumption.
For laboratory and research settings, the Two-Step Reductive Amination (Pathway B) remains an invaluable and highly reliable method. It offers exceptional control over the reaction and is adaptable to a wide range of substrates beyond 1-propanol. While it suffers from lower atom economy, its predictability and accessibility make it a cornerstone of synthetic organic chemistry.
Ultimately, the choice of synthesis is a strategic one. By understanding the fundamental chemistry, causality, and practical requirements of each pathway as detailed in this guide, researchers and development professionals can make an informed decision that best aligns with their scientific and operational objectives.
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Navigating the Safety Profile of N-Propylethylenediamine: A Technical Guide for Researchers
For Scientists, by a Scientist: A Deep Dive into the Safe Handling and Application of N-Propylethylenediamine (CAS: 111-39-7)
This guide provides a detailed examination of this compound, a versatile diamine building block utilized in various synthetic applications. As drug development professionals and researchers, a thorough understanding of a compound's safety profile is not merely a regulatory formality but the bedrock of responsible innovation and laboratory safety. This document moves beyond a standard Safety Data Sheet (SDS) template to offer a causal and integrated perspective on the hazards, handling protocols, and emergency procedures associated with this flammable and irritant liquid.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-Propylaminoethylamine, is a primary and secondary amine with the linear formula CH₃CH₂CH₂NHCH₂CH₂NH₂.[1] Its structure, featuring both a nucleophilic primary amine and a slightly less reactive secondary amine, along with a short alkyl chain, dictates its physical properties and reactivity. It is a colorless to pale yellow liquid that is soluble in water and organic solvents.[2]
Understanding its physical properties is the first step in risk assessment. The relatively low flash point, for instance, is a direct consequence of its molecular weight and structure, making it a flammable liquid that requires specific storage and handling protocols to mitigate fire risk.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 111-39-7 | [1] |
| Molecular Formula | C₅H₁₄N₂ | [3] |
| Molecular Weight | 102.18 g/mol | [1] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 147-150 °C (lit.) | [1] |
| Density | 0.829 g/mL at 25 °C (lit.) | [1] |
| Flash Point | 45 °C (113.0 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.441 (lit.) | [1] |
| Sensitivity | Air Sensitive | [3] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are its flammability and its irritant effects on skin and the respiratory system.[1][4] The causality is clear: as a volatile, low-molecular-weight organic amine, it readily vaporizes, creating a flammable atmosphere, while its basic and reactive amine groups can disrupt biological tissues upon contact.
Table 2: GHS Hazard Classification for this compound
| Classification | Code | Description |
| Flammable liquids (Category 3) | H226 | Flammable liquid and vapor |
| Skin irritation (Category 2) | H315 | Causes skin irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335 | May cause respiratory irritation |
Source: PubChem[4], Sigma-Aldrich[1]
The following diagram illustrates the GHS pictograms applicable to this compound and their corresponding meanings, providing an immediate visual reference for the primary hazards.
Caption: GHS Hazard Pictograms for this compound.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment.
-
Engineering Controls : All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate vapors, such as heating, agitation, or transfer of large quantities.[5] Ensure that an eyewash station and a safety shower are readily accessible and tested regularly.[6]
-
Administrative Controls : Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Limit the quantity of the chemical in the work area to the minimum required for the procedure. Ensure all personnel are trained on the specific hazards and the contents of this guide.
-
Personal Protective Equipment (PPE) : The final barrier between the researcher and the chemical, PPE must be selected based on a thorough risk assessment.
-
Eye Protection : Chemical splash goggles are required at all times. A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[7]
-
Skin and Body Protection : A flame-resistant lab coat should be worn and kept fully buttoned. Long pants and closed-toe shoes are required. For large-scale operations, additional chemical-resistant aprons or coveralls may be necessary.
-
Respiratory Protection : If engineering controls cannot maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridge is recommended.[1][9] A quantitative fit test is essential to ensure a proper seal for tight-fitting respirators.[9]
-
The following workflow provides a logical process for assessing risk and determining appropriate controls when planning an experiment with this compound.
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N-Propylethylenediamine: A Technical Guide to Boiling Point and Density
Introduction
N-Propylethylenediamine (CAS No. 111-39-7), also known as 2-Propylaminoethylamine, is a linear aliphatic amine with the chemical formula CH₃CH₂CH₂NHCH₂CH₂NH₂. This bifunctional molecule, containing both a primary and a secondary amine group, serves as a versatile building block in organic synthesis and as a ligand in coordination chemistry.[1] Its utility in the development of pharmaceuticals, agrochemicals, and polymers necessitates a thorough understanding of its fundamental physical properties.[1] This guide provides an in-depth analysis of two such critical parameters: boiling point and density. We will explore the theoretical basis for these properties, present validated experimental data, and detail rigorous, field-proven protocols for their determination, ensuring both scientific accuracy and practical applicability for researchers and drug development professionals.
Core Physical Properties of this compound
The intermolecular forces present in this compound, primarily hydrogen bonding due to the N-H bonds, significantly influence its physical characteristics.[1] These forces, stronger than the van der Waals forces in analogous alkanes but weaker than the hydrogen bonds in corresponding alcohols, dictate the energy required to transition between physical states.
Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, leading to the transition from the liquid to the gas phase. For this compound, the presence of two amine groups allows for intermolecular hydrogen bonding, resulting in a relatively high boiling point compared to non-polar compounds of similar molecular weight.
Density
Density, a measure of mass per unit volume, is influenced by molecular weight, molecular packing in the liquid state, and temperature. As a liquid, the density of this compound is a critical parameter for volumetric calculations in synthetic protocols and process design.
Quantitative Data Summary
The experimentally determined values for the boiling point and density of this compound are summarized below. These values are typically reported from literature provided by major chemical suppliers and databases.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 147-150 °C | At standard atmospheric pressure (760 mmHg) | [2][3] |
| Density | 0.829 g/mL | At 25 °C | [2][3] |
It is important to note that the boiling point is often cited as a range, which can be indicative of the purity of the substance or slight variations in measurement under different laboratory conditions.
Experimental Determination Protocols
The following sections provide detailed, self-validating methodologies for the precise determination of the boiling point and density of liquid amines like this compound. The causality behind key experimental steps is explained to ensure robust and reproducible results.
Protocol 1: Micro-Boiling Point Determination using a Thiele Tube
This method is ideal for small sample volumes and provides a reliable measurement of the boiling point. The principle relies on observing the temperature at which the vapor pressure of the liquid sample equals the external pressure.
Methodology:
-
Apparatus Assembly: Securely attach a small test tube (e.g., a Durham tube) containing 0.5-1.0 mL of this compound to a calibrated thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.
-
Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid. This tube traps air, which will expand upon heating.
-
Heating: Immerse the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil), ensuring the rubber band is above the oil level to prevent degradation.[4]
-
Observation: Gently heat the side arm of the Thiele tube with a micro-burner.[4][5] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Reaching the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[4][6] This indicates that the liquid is boiling and its vapor is filling the capillary tube.
-
Measurement: Remove the heat source. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4][5] At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.
-
Validation: Allow the apparatus to cool slightly and then reheat to obtain a second reading. Consistent results validate the measurement. Always record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Diagram of Experimental Workflow for Boiling Point Determination
Caption: Workflow for micro-boiling point determination.
Protocol 2: Density Determination using a Pycnometer (ASTM D1475 principles)
This protocol leverages the principles outlined in standards like ASTM D1475 for accurately determining the density of a liquid by precisely measuring its mass within a known volume. A pycnometer, or specific gravity bottle, is a glass flask with a precisely determined volume.
Methodology:
-
Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 or 25 mL). Record its empty mass (m₁) to at least four decimal places using a calibrated analytical balance.
-
Temperature Equilibration: Bring the this compound sample and the pycnometer to a constant, known temperature (e.g., 25.0 °C ± 0.1 °C) using a temperature-controlled water bath. This step is critical as density is temperature-dependent.
-
Filling: Carefully fill the pycnometer with the this compound sample, avoiding the introduction of air bubbles.
-
Volume Adjustment: Insert the pycnometer's stopper, which has a fine capillary. Excess liquid will be forced out through the capillary, ensuring the flask is filled to its exact calibrated volume. Carefully wipe any excess liquid from the outside of the pycnometer.
-
Weighing: Re-weigh the filled pycnometer to determine its mass (m₂).
-
Calibration with Water: To precisely determine the pycnometer's volume (V), repeat steps 1-5 using deionized water. Record the mass of the water-filled pycnometer (m₃).
-
Calculation:
-
Calculate the mass of the water: (m_water = m₃ - m₁)
-
Determine the volume of the pycnometer using the known density of water (ρ_water) at the measurement temperature (e.g., 0.997047 g/mL at 25 °C): (V = m_water / ρ_water)
-
Calculate the mass of the this compound sample: (m_sample = m₂ - m₁)
-
Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V
-
-
Validation: Perform the measurement in triplicate to ensure precision and report the average value.
Diagram of Experimental Workflow for Density Determination
Caption: Workflow for density determination using a pycnometer.
Conclusion
The boiling point and density of this compound are foundational physical properties essential for its application in research and development. The values of 147-150 °C and 0.829 g/mL at 25 °C , respectively, are well-established. By adhering to rigorous experimental protocols, such as the Thiele tube method for boiling point and pycnometry for density, researchers can confidently verify these properties and ensure the quality and consistency required for advanced applications in drug discovery and materials science.
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A Technical Guide to the Commercial Availability of N-Propylethylenediamine for Researchers and Drug Development Professionals
Introduction: The Versatility of a Diamine Building Block
N-Propylethylenediamine (CAS No. 111-39-7), a clear, colorless liquid with a characteristic amine odor, is a versatile bifunctional molecule that has garnered significant interest across various sectors of the chemical industry. For researchers, scientists, and professionals in drug development, it serves as a crucial building block and ligand. Its unique structure, featuring both a primary and a secondary amine, imparts a basicity and nucleophilicity that make it a valuable intermediate in the synthesis of more complex molecules. This guide provides an in-depth technical overview of the commercial availability of this compound, focusing on aspects critical to its procurement and application in a scientific and pharmaceutical context.
Commercial Landscape: Sourcing this compound
This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. Key market players include major global distributors and specialized chemical synthesis companies.
Major Suppliers:
-
Sigma-Aldrich (Merck): A prominent supplier offering this compound in various quantities, typically with a purity of ≥97%.[1] They provide comprehensive documentation, including Safety Data Sheets (SDS) and access to Certificates of Analysis (CoA) for specific batches.
-
Thermo Fisher Scientific (including Acros Organics and Alfa Aesar brands): This entity offers this compound, often at a higher purity grade of 99%.[2][3] Their product listings also include detailed specifications and access to CoAs.
-
TCI (Tokyo Chemical Industry): A well-regarded supplier in the research chemicals market, TCI lists this compound and provides access to product specifications and safety documentation.
-
AK Scientific: This supplier offers this compound in various quantities, catering to research and development needs.
-
ChemicalBook: This platform aggregates information from various suppliers, offering a broad overview of available products and pricing, though verification of individual suppliers is recommended.[4]
Comparative Overview of Supplier Offerings:
| Supplier | Typical Purity Grades | Available Quantities | Documentation |
| Sigma-Aldrich | ≥97% | Grams to Kilograms | SDS, CoA, COO |
| Thermo Fisher Scientific | 99% | Grams to Kilograms | SDS, CoA |
| TCI | >98.0% (GC) | Milliliters to Grams | SDS, Specifications, CoA |
| AK Scientific | ≥98% (GC) | Grams to Bulk | SDS, CoA |
It is imperative for researchers to consult the specific product documentation from their chosen supplier to ensure the material meets the requirements of their intended application.
Quality Control & Analytical Methodologies: Ensuring Fitness for Purpose
For researchers and particularly for those in drug development, the purity and impurity profile of a starting material like this compound is of paramount importance. Commercial grades are typically offered at purities of ≥97% or 99%, with the primary analytical technique for purity assessment being Gas Chromatography (GC).
A Typical Certificate of Analysis (CoA) will include:
-
Appearance: Clear, colorless liquid.
-
Purity (by GC): Conforming to the specified grade (e.g., ≥97% or ≥99%).
-
Identity (by IR or NMR): Conforming to the structure of this compound.
-
Refractive Index: Typically in the range of 1.441.[1]
-
Water Content (by Karl Fischer): An important parameter for moisture-sensitive reactions.
Key Analytical Techniques for Quality Control:
-
Gas Chromatography (GC): The standard method for determining the purity of volatile amines like this compound. A Flame Ionization Detector (FID) is commonly used. The peak area normalization method is often employed to calculate the purity.
-
High-Performance Liquid Chromatography (HPLC): While GC is more common for this compound, HPLC can be used, particularly for the analysis of non-volatile impurities. A reverse-phase column with a suitable mobile phase, such as acetonitrile and water with an acid modifier, can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound and identifying impurities. The spectra provide detailed information about the molecular structure and the presence of any other organic molecules.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to confirm the presence of key functional groups (N-H and C-N bonds) and is often used as an identity test.
Potential Impurities:
The impurity profile of commercially available this compound is largely dependent on the synthetic route employed by the manufacturer. Common synthesis methods include:
-
Reductive amination of propanal with ethylenediamine.
-
Reaction of 1-bromopropane with ethylenediamine.
-
Reaction of propylamine with 2-chloroethylamine.
Based on these routes, potential impurities could include:
-
Unreacted starting materials: Ethylenediamine, propylamine, 1-bromopropane, etc.
-
Over-alkylation products: N,N'-dipropylethylenediamine.
-
Isomers: If isomeric starting materials are used.
-
Solvent residues: From the reaction and purification steps.
It is crucial for drug development professionals to either obtain a detailed impurity profile from the supplier or perform their own analysis to ensure that no impurities are present that could interfere with their synthesis or be carried through to the final active pharmaceutical ingredient (API).
Procurement and Handling: A Step-by-Step Workflow
The process of procuring and safely handling this compound is critical for ensuring experimental success and laboratory safety.
Procurement Workflow:
Caption: A typical workflow for the procurement of this compound.
Handling and Storage:
This compound is a flammable liquid and is corrosive to the skin and eyes. It is also air-sensitive. Therefore, proper handling and storage are essential.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Incompatibilities: Avoid contact with strong oxidizing agents and acids.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable tool in both academic research and the pharmaceutical industry.
As a Synthetic Building Block:
The primary and secondary amine groups provide two points for chemical modification, allowing for the construction of more complex molecules. A notable application is in the synthesis of N-acetyl-N′-propylethylenediamine . This derivatization is a common strategy to introduce specific functionalities or to modify the physicochemical properties of a molecule.
In Medicinal Chemistry and Drug Discovery:
While direct incorporation into final drug structures is less commonly documented in publicly available literature, diamine scaffolds are prevalent in many active pharmaceutical ingredients. This compound can be used in the early stages of drug discovery for the synthesis of compound libraries for screening. Its ability to act as a linker or scaffold allows for the systematic variation of substituents to explore structure-activity relationships (SAR).
As a Ligand in Catalysis:
The two nitrogen atoms in this compound can chelate to metal centers, forming stable complexes. These metal complexes can act as catalysts in a variety of organic transformations, which are often key steps in the synthesis of APIs. The propyl group can be modified to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.
Logical Relationship of Applications:
Caption: The relationship between the core properties of this compound and its applications.
Conclusion
This compound is a commercially accessible and versatile chemical with important applications for researchers and drug development professionals. A thorough understanding of the supplier landscape, diligent quality control, and adherence to safe handling practices are essential for its effective use. As a synthetic building block and a ligand for catalysis, this compound will likely continue to play a role in the discovery and development of new chemical entities and active pharmaceutical ingredients. Researchers are encouraged to leverage the comprehensive documentation provided by reputable suppliers to ensure the quality and suitability of this important chemical for their specific needs.
References
- Sigma-Aldrich. Safety Data Sheet: this compound.
- Google Patents.
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PART 1: Foundational Knowledge and Synthesis of N-Propylethylenediamine Analogues
An In-depth Technical Guide to N-Propylethylenediamine Structural Analogues for Researchers, Scientists, and Drug Development Professionals
Introduction to this compound (N-PEA) and Its Significance
This compound (N-PEA), chemically known as N-propyl-1,2-ethanediamine, is a foundational structural motif in medicinal chemistry.[1][2] This organic compound, a colorless to pale yellow liquid with a characteristic amine odor, consists of an n-propyl group attached to an ethylenediamine backbone.[2] The ethylenediamine core, with its two amino groups, provides a versatile scaffold for synthetic modifications, making it a valuable building block in the synthesis of more complex molecules.[2] Its utility is particularly prominent in the development of pharmaceuticals and agrochemicals.[2] The N-PEA structure is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, especially in the design of dopamine receptor agonists.
Core Chemical Properties and Structure-Activity Relationships (SAR)
The chemical properties of N-PEA are largely dictated by the presence of its two amine groups. These groups impart basicity and nucleophilicity to the molecule, allowing it to readily participate in various chemical reactions.[2] Key physical and chemical properties are summarized below:
| Property | Value |
| Molecular Formula | C5H14N2 |
| Molecular Weight | 102.18 g/mol |
| Boiling Point | 147-150 °C |
| Density | 0.829 g/mL at 25 °C |
| Refractive Index | n20/D 1.441 |
| Flash Point | 59 °F |
Data sourced from LookChem and Sigma-Aldrich.[1]
The structure-activity relationship (SAR) of N-PEA analogues is a critical area of study in drug discovery, particularly for dopamine D2 receptor agonists.[3][4] The N-propyl group is often a key determinant for high affinity and efficacy at D2 receptors.[3] Modifications to the N-PEA core, including substitutions on the second nitrogen atom and the addition of aromatic moieties, can significantly alter the compound's binding affinity, selectivity, and functional activity at dopamine receptor subtypes.[5][6]
General Synthetic Strategies for this compound Analogues
Several synthetic routes are available for the preparation of N-PEA and its analogues, with the choice of method often depending on the desired scale, cost, and available starting materials.[7][8] Common strategies include:
-
Nucleophilic Substitution: This involves the reaction of an amine with a suitable electrophile, such as N-(2-bromoethyl)phthalimide followed by hydrazinolysis, or with 2-chloroethylamine hydrochloride.[7]
-
Ring Opening of Oxazolines: Reaction of amines with 2-ethyl-2-oxazoline followed by hydrolysis can yield N-substituted ethylenediamines.[7]
-
Michael Addition and Rearrangement: A multi-step process involving Michael addition of an amine to an α,β-unsaturated compound, followed by hydrazinolysis and Curtius rearrangement, offers an economical route.[7][8]
-
Reductive Amination: A versatile and widely used method involving the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent.
This protocol describes a general procedure for the synthesis of an N-aryl substituted N-PEA analogue, a common structural feature in potent dopamine D2 agonists.
Materials:
-
Aromatic aldehyde or ketone (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Methanol (or other suitable solvent)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Dichloromethane (DCM) and Water for workup
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: Dissolve the aromatic aldehyde/ketone and this compound in methanol and stir at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the addition of water. Remove the methanol under reduced pressure and partition the residue between DCM and water.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality and Self-Validation: The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine intermediate without affecting other functional groups. The progress of the reaction is visually tracked using TLC, ensuring the reaction goes to completion. The final product's structure and purity are confirmed using analytical techniques like NMR and mass spectrometry, providing a self-validating system for the synthesis.
Caption: A streamlined workflow for the synthesis of N-PEA analogues.
PART 2: Pharmacological Evaluation of this compound Analogues as Dopamine D2 Receptor Agonists
The therapeutic potential of N-PEA analogues often lies in their ability to act as agonists at the dopamine D2 receptor, a key target in the treatment of conditions like Parkinson's disease.[9]
The Dopamine D2 Receptor: A Critical Therapeutic Target
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade that inhibits the production of cyclic AMP (cAMP).[10][11] This modulation of intracellular signaling pathways is central to the therapeutic effects of D2 receptor agonists.[9]
Caption: The canonical signaling pathway of the dopamine D2 receptor.
In Vitro Pharmacological Characterization
A comprehensive in vitro evaluation is essential to determine the affinity, potency, and efficacy of novel N-PEA analogues at the D2 receptor.
Radioligand binding assays are employed to determine the affinity of a test compound for the D2 receptor. This is achieved by measuring the ability of the unlabeled compound to displace a radiolabeled ligand with known high affinity for the receptor.
Protocol: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human D2 receptor (e.g., HEK293 or CHO cells).[12]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a D2 receptor radioligand (e.g., [³H]-methylspiperone), and serial dilutions of the test compound.[12]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[12]
Causality and Self-Validation: The use of a specific radioligand ensures that the binding being measured is to the D2 receptor. The inclusion of controls for total and non-specific binding allows for the accurate calculation of specific binding. The Cheng-Prusoff equation provides a standardized method for converting the IC₅₀ to a Ki value, a true measure of affinity.
Functional assays are crucial to determine if a compound that binds to the D2 receptor acts as an agonist. A common method is the cAMP inhibition assay.[10][13]
Protocol: cAMP Inhibition Assay
-
Cell Culture: Plate cells stably expressing the human D2 receptor in a 96-well plate.[10]
-
Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.[14]
-
Agonist Treatment: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate to allow for the agonist to exert its effect.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, AlphaScreen, or ELISA).[15][16][17]
-
Data Analysis: Plot the inhibition of cAMP production against the concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy).
Causality and Self-Validation: Forskolin-induced stimulation of cAMP provides a dynamic range to measure the inhibitory effect of a D2 agonist. The dose-response curve generated provides a clear and quantitative measure of the compound's functional activity.
PART 3: Data Interpretation and Lead Optimization
Summarizing and Comparing Pharmacological Data
The data from binding and functional assays should be tabulated for easy comparison of different N-PEA analogues.
Table 1: Illustrative Pharmacological Data for N-PEA Analogues at the D2 Receptor
| Compound | D2 Ki (nM) | D2 EC₅₀ (nM) | D2 Emax (%) |
| Analogue A | 15.2 | 35.8 | 95 |
| Analogue B | 2.5 | 8.1 | 100 |
| Analogue C | 58.6 | 120.4 | 80 |
(Note: Data is hypothetical and for illustrative purposes only)
Strategies for Lead Optimization
The initial SAR data guides the further chemical modification of lead compounds to improve their pharmacological profile. Key strategies include:
-
Fine-tuning Lipophilicity: Adjusting the lipophilicity of the molecule can impact both receptor affinity and pharmacokinetic properties.[6]
-
Conformational Constraint: Introducing rigid elements into the molecular structure can lock the compound in a more favorable conformation for receptor binding, potentially increasing affinity.[3]
-
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve metabolic stability or other drug-like properties.
-
Selectivity Profiling: Testing lead compounds against other dopamine receptor subtypes (D1, D3, D4, D5) and other GPCRs is crucial to assess their selectivity and potential for off-target effects.[14]
By iteratively applying these principles of medicinal chemistry and pharmacology, novel this compound analogues with improved therapeutic potential can be developed.
References
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- Sigma-Aldrich. (n.d.). This compound >= 97 111-39-7.
- Creative BioMart. (n.d.). cAMP Accumulation Assay.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell.
- Google Patents. (n.d.). CN101613246B - A kind of preparation method of N-substituted ethylenediamine derivative.
- PubMed. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17.
- PubMed. (2017). cAMP assays in GPCR drug discovery.
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- PubChem. (n.d.). N-Propyl-N'-isopropylethylenediamine | C8H20N2 | CID 469913.
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- PubMed. (2015). Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure-Activity Relationship Study of N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole.
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- PubMed. (1994). Dopamine D2 receptor agonists: an analysis of indirect models.
- Grätz, L. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- PubMed. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay.
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- PubMed. (1987). Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines.
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- PubMed. (1994). Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands.
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The Coordination Chemistry of N-Propylethylenediamine: A Guide to Fundamental Principles, Synthesis, and Characterization
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract: N-propylethylenediamine (N-Pr-en) is an unsymmetrical bidentate ligand that serves as a foundational building block in coordination chemistry. As a derivative of the archetypal chelating agent ethylenediamine (en), its coordination behavior is governed by the interplay between the stable five-membered chelate ring it forms and the electronic and steric influences of its N-propyl substituent. This guide provides an in-depth exploration of the core principles of N-Pr-en coordination chemistry, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into the ligand's structural and electronic properties, the resultant stereochemical complexity of its metal complexes, representative synthetic protocols, key characterization techniques, and a comparative analysis of its thermodynamic stability. This document is structured to provide not just procedural steps, but the causal scientific reasoning that underpins them, ensuring a trustworthy and authoritative resource for laboratory applications.
Part 1: The Ligand: Structure, Properties, and Fundamental Coordination Behavior
This compound, systematically named N¹-propylethane-1,2-diamine (CAS 111-39-7), is a colorless to pale yellow liquid with a characteristic amine odor.[1][2] Its structure consists of an ethylenediamine backbone where one of the primary amine groups is substituted with an n-propyl group.
| Property | Value | Source |
| Chemical Formula | C₅H₁₄N₂ | [1] |
| Molecular Weight | 102.18 g/mol | [2] |
| Boiling Point | 147-150 °C | [2] |
| Density | 0.829 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.441 | [2] |
As a ligand, N-Pr-en possesses two key features that dictate its coordination chemistry:
-
Bidentate Chelation: Like its parent, ethylenediamine, N-Pr-en coordinates to a metal center through the lone pairs on its two nitrogen atoms. This forms a highly stable five-membered chelate ring, a thermodynamically favorable arrangement known as the chelate effect.[3] The chelate effect imparts significantly greater stability to the resulting complex compared to coordination by two analogous monodentate amine ligands.[4]
-
Unsymmetrical Nature: The presence of the N-propyl group breaks the symmetry of the ligand. This has two primary consequences:
-
Electronic Effect: The propyl group is an electron-donating group (+I inductive effect), which increases the electron density on the substituted nitrogen atom. This enhanced basicity can lead to a stronger metal-nitrogen bond compared to the unsubstituted nitrogen in the same ligand.
-
Steric Effect: The propyl group introduces steric bulk. This hindrance can influence the coordination geometry, affect the stability of complexes with multiple ligands (e.g., tris-chelated octahedral complexes), and dictate the preferred conformation of the chelate ring.
-
Part 2: Stereochemistry of this compound Complexes
The coordination of an unsymmetrical ligand like N-Pr-en to a metal center generates significant stereochemical diversity. Understanding this is critical for applications in catalysis and materials science where precise three-dimensional structure dictates function. The principles are well-established from extensive studies on related substituted ethylenediamine complexes.[5][6]
Isomerism in Square Planar Complexes: [M(N-Pr-en)₂]ⁿ⁺
For a four-coordinate, square planar metal ion such as Ni(II) or Cu(II), two geometric isomers are possible: cis and trans.
-
cis isomer: The two primary amine groups (-NH₂) are adjacent to each other (90° apart), and the two substituted amine groups (-NHR) are also adjacent. The propyl groups are positioned on the same side of the complex.
-
trans isomer: The identical donor nitrogens are opposite each other (180° apart). This arrangement is generally more sterically favorable as it places the bulky propyl groups on opposite sides of the central metal, minimizing steric repulsion.
Caption: Geometric isomers of a square planar [M(N-Pr-en)₂]ⁿ⁺ complex. R = propyl.
Isomerism in Octahedral Complexes: [M(N-Pr-en)₃]ⁿ⁺
For a six-coordinate, octahedral metal ion like Co(III) or Ni(II), the stereochemistry is significantly more complex.
-
Geometric Isomerism (fac and mer): Three bidentate ligands can arrange to form two different geometric isomers.
-
facial (fac): The three identical donor atoms (e.g., the three -NH₂ groups) occupy the vertices of one triangular face of the octahedron.
-
meridional (mer): The three identical donor atoms occupy three positions in a plane that bisects the octahedron (a meridian).
-
-
Optical Isomerism (Λ and Δ): The arrangement of the three chelate rings around the metal center creates chirality, similar to the blades of a propeller. These non-superimposable mirror images are designated as:
-
Λ (lambda): A left-handed propeller twist.
-
Δ (delta): A right-handed propeller twist.
-
-
Chelate Ring Conformation (λ and δ): The five-membered M-N-C-C-N ring is not planar. It adopts a puckered conformation, which can be either a λ (left-handed) or δ (right-handed) screw. For N-Pr-en, the bulky propyl group will strongly prefer a pseudo-equatorial position on the chelate ring to minimize steric strain, which in turn locks the ring into a specific preferred conformation.[6]
The combination of these isomeric forms leads to a large number of possible diastereomers, each with distinct physical and chemical properties.[5]
Part 3: Synthesis of this compound Complexes: A Representative Protocol
While specific published syntheses for simple N-Pr-en complexes are not abundant, they can be reliably prepared using well-established procedures for analogous diamine ligands.[7][8] The following protocol details a representative synthesis for bis(this compound)nickel(II) nitrate, a typical octahedral complex.
Protocol: Synthesis of Ni(N-Pr-en)₂₂
Objective: To synthesize and isolate the octahedral nickel(II) complex with two this compound ligands.
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
This compound (N-Pr-en)
-
Ethanol (95% or absolute)
-
Diethyl ether
Methodology:
-
Preparation of Reactant Solutions (Causality: Ensures complete dissolution and stoichiometric control for a clean reaction).
-
In a 50 mL Erlenmeyer flask, dissolve 1.45 g (5.0 mmol) of Ni(NO₃)₂·6H₂O in 10 mL of ethanol. Gentle warming may be applied if necessary.
-
In a separate small beaker, weigh 1.02 g (10.0 mmol) of this compound. Note: A slight excess of ligand is sometimes used to ensure complete formation of the bis-ligand complex.
-
-
Complexation Reaction (Causality: The ligand displaces the weakly coordinated water or solvent molecules from the nickel coordination sphere to form the more stable chelate complex).
-
While stirring the nickel nitrate solution, slowly add the this compound dropwise.
-
An immediate color change should be observed, typically from the green of the hexa-aqua nickel(II) ion to a blue or purple, characteristic of the diamine complex.[7]
-
Continue stirring the reaction mixture at room temperature for 30 minutes to ensure the reaction goes to completion.
-
-
Crystallization and Isolation (Causality: The complex is typically less soluble than the reactants, especially in a less polar solvent, allowing for precipitation and isolation).
-
Reduce the volume of the solution to approximately 5 mL using a rotary evaporator or by gentle heating in a fume hood. This increases the concentration of the product to promote crystallization.
-
Slowly add diethyl ether to the concentrated solution with swirling until the solution becomes turbid. Diethyl ether acts as an anti-solvent, reducing the solubility of the ionic complex.
-
Stopper the flask and place it in an ice bath or refrigerator for at least one hour (or overnight) to allow for complete crystallization.
-
-
Purification and Drying (Causality: Washing removes unreacted starting materials and soluble impurities).
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any residual unreacted ligand.
-
Follow with a wash of diethyl ether to help dry the crystals quickly.
-
Dry the purified product in a desiccator over a suitable drying agent.
-
Part 4: Physicochemical Characterization
Characterization is essential to confirm the identity and purity of the synthesized complex. The following techniques provide key structural and electronic information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. By comparing the spectrum of the complex to that of the free ligand, key shifts in vibrational frequencies can be identified.
| Vibrational Mode | Free Ligand (Typical cm⁻¹) | Coordinated Ligand (Typical cm⁻¹) | Rationale for Shift |
| N-H Stretch | 3350-3250 (two bands) | 3250-3100 (shifted lower) | Coordination weakens the N-H bonds as electron density is drawn toward the metal. |
| N-H Bend | ~1600 | ~1580 (shifted lower) | The bending motion is affected by the rigid chelate ring structure. |
| M-N Stretch | N/A | 600-400 (new band) | Appearance of a new band in the far-IR region is direct evidence of the metal-nitrogen bond formation.[9] |
UV-Visible (UV-Vis) Spectroscopy
For transition metal complexes like Ni(II) (d⁸) or Cu(II) (d⁹), UV-Vis spectroscopy probes the electronic transitions between d-orbitals. The energy of these transitions is sensitive to the geometry and the ligand field strength. For an octahedral Ni(II) complex, three spin-allowed d-d transitions are typically observed, corresponding to the transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. The position of the lowest energy band (³A₂g → ³T₂g) directly corresponds to the ligand field splitting parameter, 10Dq.[10]
X-Ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure, yielding precise bond lengths, bond angles, and the overall coordination geometry. It is the definitive method for distinguishing between isomers (cis/trans, fac/mer) and determining the solid-state conformation of the chelate rings.
Part 5: Thermodynamic Stability
The stability of a metal complex in solution is quantified by its formation constant (or stability constant), β.[11] For the stepwise addition of N-Pr-en (L) to a metal ion (M):
M + L ⇌ ML; K₁ = [ML]/([M][L]) ML + L ⇌ ML₂; K₂ = [ML₂]/([ML][L])
The overall stability constant is β₂ = K₁ × K₂ = [ML₂]/([M][L]²). These constants are typically determined by potentiometric titration.[12]
Table of Logarithmic Overall Stability Constants (log βn) for Ethylenediamine Complexes (Data is for ethylenediamine (en) at 25 °C in 0.1 M KCl)
| Metal Ion | log β₁ | log β₂ | log β₃ | Source |
| Cu(II) | 10.55 | 19.98 | - | |
| Ni(II) | 7.32 | 13.50 | 17.61 | |
| Zn(II) | 5.66 | 10.97 | 13.99 | |
| Co(II) | 5.84 | 10.60 | 13.98 |
Expert Analysis on N-Pr-en Stability: The stability of N-Pr-en complexes will be a balance of two opposing factors compared to ethylenediamine:
-
Enthalpic Favorability: The electron-donating propyl group increases the basicity of the substituted nitrogen, which should lead to a stronger, more covalent M-N bond. This would tend to increase the stability constant.
-
Entropic Unfavorability/Steric Hindrance: The bulky propyl group can cause steric clashes, particularly in crowded complexes like the tris-chelated [M(N-Pr-en)₃]ⁿ⁺. This steric strain can weaken the overall interaction and may prevent the formation of the tris complex altogether for larger metal ions. This factor would tend to decrease the stability constant.
It is predicted that for the formation of [M(N-Pr-en)]ⁿ⁺ and trans-[M(N-Pr-en)₂]ⁿ⁺, the electronic effect may dominate, leading to stability constants similar to or slightly higher than those for ethylenediamine. However, for the formation of cis-[M(N-Pr-en)₂]ⁿ⁺ and especially [M(N-Pr-en)₃]ⁿ⁺, steric hindrance will become significant, likely resulting in lower stability constants than their ethylenediamine counterparts.
Part 6: Integrated Experimental Workflow
The logical flow for investigating a new this compound complex is a self-validating system where each step confirms the success of the last.
Caption: Logical workflow for the synthesis and characterization of N-Pr-en complexes.
References
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N-Propylethylenediamine as a Bidentate Ligand: A Technical Guide to Synthesis, Coordination, and Application
Abstract
N-substituted ethylenediamines are a cornerstone of coordination chemistry, offering a versatile scaffold for creating stable metal complexes with tunable properties. This technical guide provides an in-depth exploration of N-Propylethylenediamine (N-PE), a fundamental yet illustrative example of an unsymmetrical bidentate ligand. We will dissect its synthesis, physicochemical properties, and coordination behavior, explaining the causal relationships between its structure and the resulting complex's stability and reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage N-PE and related diamine ligands in catalysis, materials science, and medicinal chemistry. We will cover self-validating experimental protocols, advanced characterization techniques, and field-proven applications, grounded in authoritative references.
Introduction: The Significance of the Bidentate Scaffold
In the vast landscape of coordination chemistry, ligands are the architects that define the structure and function of metal complexes. Bidentate ligands, which bind to a central metal ion through two donor atoms, are of particular importance due to the chelate effect . The simultaneous binding of both donor atoms to the metal center forms a stable ring structure, leading to significantly higher thermodynamic stability compared to analogous monodentate ligands.[1][2]
This compound (CH₃CH₂CH₂NHCH₂CH₂NH₂) is an excellent model for understanding this class of compounds. It possesses two nitrogen donor atoms—one primary and one secondary amine—separated by a two-carbon backbone. This arrangement is ideal for forming a highly stable, five-membered chelate ring upon coordination with a metal ion.[3] The presence of the n-propyl group introduces specific steric and electronic modifications compared to the parent ethylenediamine, influencing the geometry, stability, and reactivity of its metal complexes.[3] Understanding these nuances is critical for designing complexes with desired properties for specific applications.
Physicochemical Properties of this compound
A thorough understanding of a ligand's intrinsic properties is the foundation for its successful application. This compound is a colorless to pale yellow liquid with a characteristic amine odor.[4] Its solubility in water and various organic solvents makes it a versatile reagent in a wide range of reaction conditions.[4]
| Property | Value | Source |
| Chemical Formula | C₅H₁₄N₂ | [4] |
| Molecular Weight | 102.18 g/mol | |
| CAS Number | 111-39-7 | |
| Boiling Point | 147-150 °C | |
| Density | 0.829 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.441 | |
| SMILES String | CCCNCCN | |
| InChI Key | CFNHVUGPXZUTRR-UHFFFAOYSA-N |
Synthesis and Purification
The reliable synthesis of this compound is crucial for its use in research and development. Several synthetic routes are available, with a common and scalable approach involving the reductive amination of propionaldehyde with ethylenediamine.[5] This method provides a direct path to the target molecule.
Protocol: Synthesis via Reductive Amination
This protocol is a self-validating system, incorporating in-process monitoring and a robust purification scheme to ensure high purity of the final product.
Step 1: Imine Formation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (1.0 equivalent) in ethanol.
-
Cool the solution to 0 °C in an ice bath. This is a critical step to control the initial exothermic reaction.
-
Slowly add propionaldehyde (1.0-1.1 equivalents) dropwise to the stirred solution. The formation of the imine intermediate is typically rapid.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Validation Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials and the formation of a new, less polar spot corresponding to the imine.
Step 2: Reduction to the Amine
-
Cool the reaction mixture back to 0 °C.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise. The portion-wise addition is a safety measure to manage the exothermic nature of the reduction and hydrogen gas evolution.
-
After the addition is complete, allow the mixture to stir at room temperature overnight (12-16 hours).
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding water to decompose any excess NaBH₄.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Perform a liquid-liquid extraction. Add diethyl ether or dichloromethane to the aqueous residue and separate the organic layer. Repeat the extraction 2-3 times to maximize yield.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Filter the solution and concentrate the solvent to yield the crude product.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure. The reduced pressure is necessary to prevent decomposition at high temperatures. Collect the fraction boiling at the literature value (approx. 147-150 °C at atmospheric pressure).
Step 4: Final Characterization
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The spectroscopic data should be consistent with the expected structure.
Coordination Chemistry: The Bidentate Embrace
This compound coordinates to metal centers through the lone pairs of its two nitrogen atoms, forming a stable five-membered chelate ring.[3] This coordination behavior is fundamental to its utility as a ligand.
Caption: Chelation of N-PE to a metal center (Mⁿ⁺).
Factors Influencing Complex Stability
The stability of a metal complex is quantified by its stability constant (or formation constant), a type of equilibrium constant.[1][2] A higher value indicates a stronger interaction between the metal and the ligand.[1] Several factors influence the stability of N-PE complexes:
-
The Chelate Effect: As discussed, the formation of a five-membered ring dramatically increases stability.
-
Basicity of Nitrogen Donors: The n-propyl group is an electron-donating group, which slightly increases the electron density on the secondary nitrogen atom. This can enhance its Lewis basicity and its ability to coordinate to a metal ion.
-
Steric Hindrance: The propyl group is bulkier than the hydrogen atom it replaces in ethylenediamine. This steric bulk can influence the coordination geometry and may, in some cases, slightly destabilize complexes with very small metal ions or in sterically crowded coordination spheres.[3]
For example, this compound has been used to create columns for the quantitative removal of Cu(II) ions from buffered solutions, demonstrating its ability to form strong complexes.
Characterization of Metal-N-PE Complexes
Confirming the formation and elucidating the structure of a metal-N-PE complex requires a suite of analytical techniques. The choice of methods provides a self-validating framework for characterization.
Caption: Workflow for the synthesis and characterization of a Metal-N-PE complex.
Spectroscopic Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Upon coordination to a metal, the N-H stretching and bending vibrations in the IR spectrum of N-PE will shift. This shift is a direct result of the nitrogen lone pair's involvement in the coordination bond, providing clear evidence of complex formation.[6]
-
UV-Visible Spectroscopy: For complexes involving transition metals, UV-Vis spectroscopy is invaluable for probing the electronic structure. The coordination of N-PE to a metal like Cu(II) or Ni(II) creates a specific ligand field, resulting in characteristic d-d electronic transitions that can be used to infer the coordination geometry (e.g., octahedral vs. square planar).[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While complexes with paramagnetic metals can be challenging to analyze via NMR, those with diamagnetic metals (e.g., Zn(II), Pt(II)) provide rich information. The chemical shifts of the protons and carbons on the ethyl and propyl groups will change significantly upon coordination, allowing for detailed structural analysis in solution.[8]
X-ray Crystallography
For a definitive, unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[9][10][11] This technique provides precise bond lengths, bond angles, and the overall coordination geometry of the metal-N-PE complex in the solid state. This data is crucial for understanding structure-activity relationships, especially in catalysis and drug design.
Chirality in N-PE Systems
While this compound itself is an achiral molecule, its coordination to a metal center can create a chiral complex.[12] The five-membered chelate ring is not planar but puckered in what are known as λ (lambda) and δ (delta) conformations. In a tris-chelate complex like [M(N-PE)₃]ⁿ⁺, these puckered rings can arrange to form distinct, non-superimposable mirror images (enantiomers). This emergent chirality is a key concept in inorganic stereochemistry and is vital for applications in asymmetric catalysis, where the chiral environment around the metal center can induce stereoselectivity in a reaction.[13][14]
Applications in Research and Development
The unique properties of N-PE and its derivatives make them valuable in several fields.
-
Catalysis: Metal complexes of substituted ethylenediamines are used as catalysts in various organic transformations, including olefin polymerization. The ligand's structure influences the catalyst's activity and the properties of the resulting polymer by modifying the steric and electronic environment of the metal's active site.[15][16][17]
-
Surface Modification and Adsorption: The amine groups of N-PE can be used to functionalize surfaces. For instance, N-[3-(Trimethoxysilyl)propyl]ethylenediamine, a derivative, is widely used to modify silica and other materials to create surfaces with high affinity for metal ions, making them useful for environmental remediation or preconcentration of trace metals for analysis.[18][19]
-
Drug Development: Diamine ligands are a critical component of many platinum-based anticancer drugs. While N-PE itself is not a drug, its scaffold is relevant. The design of new platinum complexes often involves modifying the diamine ligand to tune the drug's reactivity, solubility, and toxicity profile.[20][21] The principles learned from N-PE complexes can inform the development of novel therapeutic agents.
Conclusion
This compound serves as a powerful case study in the principles of coordination chemistry. Its simple, unsymmetrical structure provides a clear illustration of the chelate effect, the influence of steric and electronic factors on complex stability, and the emergence of chirality upon coordination. The robust methodologies for its synthesis and the comprehensive techniques for characterizing its metal complexes provide a solid foundation for researchers. From fundamental studies of coordination chemistry to applied research in catalysis, materials science, and medicinal chemistry, this compound and its derivatives continue to be relevant and highly versatile bidentate ligands.
References
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Introduction: The Significance of N-Propylethylenediamine as a Ligand
An In-Depth Technical Guide to Theoretical Studies on N-Propylethylenediamine Complexes
This guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of this compound (N-Pr-en) metal complexes. It is designed for researchers, scientists, and drug development professionals who seek to understand the synergy between computational modeling and experimental validation in the field of coordination chemistry. We will delve into the causality behind methodological choices, offering field-proven insights into the structural, electronic, and spectroscopic properties of these versatile compounds.
This compound (CH₃CH₂CH₂NHCH₂CH₂NH₂, CAS 111-39-7) is an N-substituted derivative of ethylenediamine, a classic bidentate ligand in coordination chemistry. The introduction of a propyl group on one of the nitrogen atoms imparts several key characteristics that make its metal complexes a rich area for theoretical investigation:
-
Asymmetry: The ligand is asymmetric, which can lead to the formation of geometric and optical isomers in its complexes, influencing their biological activity and catalytic selectivity.
-
Steric Influence: The propyl group introduces steric bulk compared to unsubstituted ethylenediamine, affecting the coordination geometry, stability, and reactivity of the resulting metal complexes.[1]
-
Conformational Flexibility: The five-membered chelate ring formed upon coordination is not planar. The propyl substituent influences the puckering of this ring, leading to distinct conformational isomers (e.g., δ and λ) that can be studied theoretically.[2][3]
Theoretical studies are paramount for predicting the behavior of these complexes, guiding synthetic efforts, and interpreting complex experimental data. By modeling these systems at the atomic level, we can gain predictive insights into their stability, reactivity, and potential applications, ranging from catalysis to medicinal chemistry.[4][5]
The Theoretical Framework: A Synergistic Approach
A robust theoretical investigation of N-Pr-en complexes does not exist in isolation. It is part of a cyclical process that integrates computational modeling with experimental synthesis and characterization. This self-validating system ensures that theoretical predictions are grounded in empirical reality.
Figure 1: A diagram illustrating the integrated workflow for the study of this compound complexes, highlighting the interplay between computational modeling and experimental validation.
Core Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse for computational studies of transition metal complexes due to its favorable balance of accuracy and computational cost.[6] It allows for the reliable prediction of molecular structures, electronic properties, and spectroscopic signatures.
The Causality of Method Selection
The choice of a specific DFT functional and basis set is a critical decision that directly impacts the quality of the results.
-
Functional Selection: For transition metal complexes, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a density functional are often preferred. The B3LYP functional is a widely used and well-benchmarked choice for this purpose, providing reliable geometries and electronic properties for a broad range of systems.[5][7]
-
Basis Set Selection: A dual basis set approach is typically employed.
-
For light atoms (C, H, N, O), Pople-style basis sets like 6-31G(d,p) or 6-31++G(d,p) offer a good compromise between flexibility and cost. The inclusion of polarization (d,p) and diffuse ++ functions is crucial for accurately describing the non-covalent interactions and charge distributions inherent in coordination complexes.[5]
-
For the central metal ion, which has a large number of core electrons, an effective core potential (ECP) is used to simplify the calculation. The LANL2DZ or SDD (Stuttgart/Dresden) basis sets are standard choices that replace core electrons with a potential, explicitly treating only the valence electrons involved in bonding.[5]
-
Step-by-Step Protocol: DFT Geometry Optimization and Frequency Calculation
This protocol outlines the essential steps for performing a DFT calculation on a hypothetical [Ni(N-Pr-en)₂]²⁺ complex using a computational chemistry package like Gaussian.
-
Build the Initial Structure: Construct an approximate 3D model of the complex. This can be done using molecular modeling software. Ensure a reasonable coordination geometry (e.g., octahedral for Ni(II) with two bidentate ligands).
-
Create the Input File:
-
Route Section (# line): Specify the calculation type. For a geometry optimization followed by a frequency calculation, the keywords would be Opt Freq.
-
Method/Basis Set: B3LYP/GenECP
-
Charge and Multiplicity: For [Ni(N-Pr-en)₂]²⁺, the charge is 2. For a d⁸ Ni(II) ion in an octahedral field, the ground state is typically a triplet, so the multiplicity is 3.
-
Molecular Specification: Provide the Cartesian coordinates of all atoms.
-
Basis Set Definition: Use the GenECP keyword to specify the mixed basis set. Define the 6-31G(d) basis set for C, H, and N atoms, and the LANL2DZ basis set and ECP for the Ni atom.
-
-
Run the Calculation: Submit the input file to the computational software.
-
Analyze the Output:
-
Convergence: Confirm that the geometry optimization converged successfully.
-
Vibrational Frequencies: Check the results of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated frequencies can be compared to experimental IR spectra.
-
Optimized Geometry: Extract the final, low-energy coordinates. Analyze key bond lengths, bond angles, and dihedral angles to understand the coordination environment and chelate ring conformation.
-
Figure 2: A flowchart detailing the key steps in a typical DFT calculation workflow for an this compound metal complex.
Bridging Theory and Reality: Experimental Validation
Theoretical models are only as good as their ability to reproduce and predict experimental observations. Spectroscopic and structural analyses are therefore indispensable.
Synthesis and Characterization
The synthesis of N-Pr-en complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent, such as ethanol or water.[8]
Protocol: Synthesis of bis(this compound)nickel(II) Chloride, [Ni(N-Pr-en)₂]Cl₂
-
Preparation: Dissolve 1.0 mmol of NiCl₂·6H₂O in 15 mL of ethanol in a 50 mL round-bottom flask.
-
Ligand Addition: In a separate beaker, dissolve 2.1 mmol of this compound in 10 mL of ethanol. Add this solution dropwise to the stirring nickel salt solution. A color change should be observed as the complex forms.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Isolation: Reduce the solvent volume under reduced pressure until a precipitate forms. Cool the flask in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted ligand.
-
Drying: Dry the purified complex in a vacuum desiccator. The product is a colored crystalline solid.
-
Characterization: Characterize the complex using IR, UV-Vis, and elemental analysis. If suitable crystals are obtained, perform single-crystal X-ray diffraction.
Spectroscopic Correlation
The synergy between DFT and spectroscopy is powerful. Calculated spectra can be used to assign complex experimental spectra, while experimental data validates the accuracy of the computational model.
-
Infrared (IR) Spectroscopy: DFT frequency calculations provide a set of vibrational modes and their corresponding intensities. These can be directly compared to an experimental IR spectrum. Key vibrational modes, such as the N-H stretches (~3200-3400 cm⁻¹) and the metal-nitrogen (M-N) stretches (~400-600 cm⁻¹), provide direct evidence of ligand coordination.[4][9]
-
NMR Spectroscopy: While predicting NMR chemical shifts accurately is computationally intensive, DFT can provide the optimized geometry, which is essential for interpreting solution-state NMR data and understanding conformational dynamics.[10]
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the energies of electronic transitions (e.g., d-d transitions), which correspond to the absorption bands observed in a UV-Vis spectrum. This helps in understanding the electronic structure of the complex.
| Parameter | DFT Calculated Value (B3LYP) | Experimental Value |
| IR Frequency (ν N-H) | 3280 cm⁻¹, 3255 cm⁻¹ | 3275 cm⁻¹, 3250 cm⁻¹ |
| IR Frequency (ν M-N) | 485 cm⁻¹ | 490 cm⁻¹ |
| UV-Vis λₘₐₓ (d-d) | 550 nm | 562 nm |
| Table 1: A representative comparison of theoretical (DFT) and experimental spectroscopic data for a hypothetical first-row transition metal complex with this compound. |
Unlocking Deeper Insights: Advanced Theoretical Analysis
Beyond geometry and basic spectra, computational methods can elucidate subtle electronic features that govern the reactivity and properties of N-Pr-en complexes.
Frontier Molecular Orbitals (FMOs)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a complex's reactivity.
-
HOMO: Represents the ability to donate an electron. In many N-Pr-en complexes, the HOMO is localized on the metal d-orbitals or a combination of metal and ligand orbitals.
-
LUMO: Represents the ability to accept an electron. The LUMO is often centered on the metal d-orbitals or ligand π* orbitals.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive.[6]
| Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| [Co(N-Pr-en)₂Cl₂] | -6.85 | -4.12 | 2.73 |
| [Ni(N-Pr-en)₂Cl₂] | -7.11 | -3.98 | 3.13 |
| [Cu(N-Pr-en)₂Cl₂] | -6.54 | -4.21 | 2.33 |
| Table 2: A summary of calculated Frontier Molecular Orbital energies for a series of hypothetical M(II) complexes, illustrating how the central metal influences electronic properties. |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution. It quantifies the charge on each atom, revealing the extent of ligand-to-metal charge donation.[9] For an N-Pr-en complex, NBO analysis typically shows a significant transfer of electron density from the nitrogen lone pairs to the vacant orbitals of the central metal ion, confirming the formation of strong coordinate covalent bonds.
Figure 3: A conceptual diagram showing the coordination of the two nitrogen donor atoms of this compound to a central metal ion, forming a stable chelate ring.
Applications and Future Directions
The theoretical insights gained from studying N-Pr-en complexes directly inform their potential applications.
-
Medicinal Chemistry: Platinum(II) and Platinum(IV) complexes with N-substituted diamine ligands have been investigated as potential anticancer agents.[4] Theoretical studies can help predict their stability, reduction potential, and how steric bulk might influence their interaction with biological targets like DNA.[9]
-
Catalysis: The steric and electronic properties of a complex, which are readily tuned by modifying the ligand and metal, are key to its catalytic activity. DFT can model reaction pathways and transition states, providing a roadmap for designing more efficient catalysts for processes like oxidation or polymerization.[1]
-
Materials Science: The ability of N-Pr-en to form stable complexes can be exploited in the design of functional materials, such as adsorbents for heavy metal remediation.[11]
The continued development of computational methods, particularly in the areas of machine learning and multi-scale modeling, will further enhance our ability to predict the properties and functions of these and other complex coordination compounds, accelerating the cycle of discovery in chemical science.
References
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- Al-Hamdani, A. A. S., et al. (2021). Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands. Molecules, 26(23), 7175.
- Al-Masoudi, W. A., et al. (2022).
- Butsri, A., et al. (2017). N-[3-(Trimethoxysilyl)propyl]ethylenediamine Functionalized Saponite as Adsorbent of Nickel from Aqueous Solution. Engineering Journal.
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N-Propylethylenediamine solubility in organic solvents
An In-depth Technical Guide on the Solubility of N-Propylethylenediamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 111-39-7), a versatile diamine with applications in chemical synthesis and materials science, exhibits a solubility profile that is critical for its effective use in various research and development settings. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. The document delves into the core principles governing its solubility, offers a predicted solubility profile based on its molecular structure and the principle of "like dissolves like," and presents a detailed, self-validating experimental protocol for the quantitative determination of its solubility. Furthermore, this guide includes essential safety and handling information, discusses key applications, and provides visual workflows to aid in experimental design.
Introduction to this compound
This compound, also known as N-(n-propyl)-1,2-ethanediamine, is a linear aliphatic diamine with the chemical formula CH₃CH₂CH₂NHCH₂CH₂NH₂.[1] It is a colorless liquid with a characteristic amine odor.[2] The presence of both a primary and a secondary amine group imparts a basic character and allows for the formation of hydrogen bonds, which significantly influences its physical and chemical properties, including its solubility.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 111-39-7 | [1] |
| Molecular Formula | C₅H₁₄N₂ | [1] |
| Molecular Weight | 102.18 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 147-150 °C | [3] |
| Density | 0.829 g/mL at 25 °C | |
| Flash Point | 45 °C (113 °F) | |
| Refractive Index | n20/D 1.441 |
Understanding the solubility of this compound is paramount for its application in various fields. In pharmaceutical synthesis, it may serve as a building block for more complex molecules, and its solubility in reaction solvents is a key parameter for process optimization. In materials science, it can be used as a curing agent for epoxy resins or as a ligand in coordination chemistry, where its solubility dictates the choice of solvent for formulation and application.
Core Principles of Amine Solubility in Organic Solvents
The solubility of an amine like this compound in organic solvents is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The overarching principle is "like dissolves like," which suggests that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[4][5]
Several factors influence the solubility of this compound:
-
Hydrogen Bonding: The presence of two amine groups allows this compound to act as both a hydrogen bond donor and acceptor. This capability is crucial for its solubility in protic solvents like alcohols.
-
Polarity: The molecule possesses a degree of polarity due to the electronegative nitrogen atoms. This allows for dipole-dipole interactions with polar aprotic solvents.
-
Hydrophobic Character: The propyl group and the ethylene backbone contribute to the nonpolar character of the molecule. This allows for van der Waals interactions with nonpolar solvents.
Generally, low molecular weight amines exhibit good solubility in a wide range of organic solvents.[2] As the carbon chain length increases, the hydrophobic character becomes more dominant, leading to decreased solubility in highly polar solvents.
Predicted Solubility Profile of this compound
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Miscible | The ability of this compound to form strong hydrogen bonds with the hydroxyl groups of alcohols, coupled with its relatively small size, suggests high solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Soluble to Miscible | The polar nature of these solvents allows for favorable dipole-dipole interactions with the amine groups of this compound. |
| Nonpolar Aromatic | Toluene, Benzene | Soluble | The nonpolar components of this compound can interact favorably with the aromatic ring of these solvents through van der Waals forces. |
| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and can engage in dipole-dipole interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers can act as hydrogen bond acceptors, interacting with the amine protons of this compound. |
| Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Soluble | The solubility in nonpolar hydrocarbons is expected to be lower due to the polar nature of the amine groups. However, the alkyl chain will contribute to some degree of solubility. |
Experimental Protocol for Solubility Determination
To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is designed to be self-validating by ensuring that equilibrium is reached.
Materials
-
This compound (≥97% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (chemically compatible, e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Glass evaporating dishes or pre-weighed vials
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected organic solvent in a vial. An excess is confirmed by the presence of an undissolved phase.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. To validate the equilibration time, samples can be taken at different time points (e.g., 12, 24, and 48 hours) to ensure the measured solubility is constant.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved this compound to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pipette, ensuring no undissolved material is transferred.
-
Filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.
-
Once the solvent is completely removed, reweigh the dish or vial to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved this compound / volume of supernatant collected) x 100
-
Experimental Workflow Diagram
Sources
An In-depth Technical Guide to the Hygroscopic Nature of N-Propylethylenediamine
This guide provides a comprehensive technical overview of the hygroscopic nature of N-Propylethylenediamine. It is intended for researchers, scientists, and drug development professionals who handle, formulate, or study this compound. This document delves into the fundamental principles of hygroscopicity, presents detailed methodologies for its characterization, and offers insights into the practical implications for laboratory and industrial applications.
Introduction to this compound
This compound (CAS No. 111-39-7), also known as 2-Propylaminoethylamine, is an aliphatic diamine with the linear formula CH₃CH₂CH₂NHCH₂CH₂NH₂. It is a colorless to pale yellow liquid with a distinct amine odor.[1] The presence of two amine functional groups imparts basicity and nucleophilicity, making it a versatile building block in organic synthesis and a ligand in coordination chemistry.[1] Its applications include the synthesis of N-acetyl-N′-propylethylenediamine and its use in quantitatively removing Cu(2+) from buffered solutions. In the context of drug development, aliphatic diamines are often used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
The structure of this compound, with its two polar amine groups capable of forming hydrogen bonds, suggests a potential affinity for atmospheric moisture.[1] This inherent property, known as hygroscopicity, can have significant implications for the material's stability, handling, and performance in various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 111-39-7 | |
| Molecular Formula | C₅H₁₄N₂ | [2] |
| Molecular Weight | 102.18 g/mol | |
| Appearance | Clear colorless liquid | [3] |
| Boiling Point | 147-150 °C (lit.) | |
| Density | 0.829 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.441 (lit.) | |
| Flash Point | 45 °C (closed cup) | |
| Solubility | Soluble in water and organic solvents | [1] |
| Sensitivity | Air Sensitive | [2] |
Understanding Hygroscopicity
Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment, either through absorption or adsorption.[4] This can lead to physical changes such as caking, deliquescence (dissolving in the absorbed water), or changes in volume and viscosity.[4] For chemical compounds, absorbed moisture can also lead to chemical degradation through hydrolysis or other reactions.
The extent of hygroscopicity is influenced by several factors, including:
-
Chemical Structure: The presence of polar functional groups, such as the amine groups in this compound, increases the potential for hydrogen bonding with water molecules.
-
Environmental Conditions: Higher relative humidity (RH) and temperature can increase the rate and extent of moisture absorption.[5]
-
Physical Form: The surface area of the material plays a role; a larger surface area can lead to faster moisture uptake.[6]
Given that some aliphatic diamines are described as hygroscopic, it is crucial for scientists working with this compound to understand and quantify its interaction with atmospheric water.[7]
Characterization of Hygroscopic Nature
Several analytical techniques can be employed to characterize the hygroscopic properties of a substance. The choice of method depends on the specific information required, such as the rate of water uptake, the equilibrium moisture content at different humidity levels, and the effect of moisture on the material's physical and chemical stability.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying temperature and relative humidity.[8] This method is highly valuable for determining the moisture sorption and desorption isotherms of a material, which provide a detailed picture of its hygroscopic behavior.[9]
Caption: Workflow for DVS analysis of this compound.
-
Instrument Setup:
-
Calibrate the microbalance of the DVS instrument according to the manufacturer's instructions.
-
Set the temperature to a constant value, typically 25 °C, for isothermal analysis.
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (typically 5-15 mg) into a clean sample pan.
-
-
Experimental Program:
-
Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a defined threshold).
-
Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.
-
-
Data Analysis:
-
The primary output is a plot of the percentage change in mass versus RH. This plot constitutes the sorption and desorption isotherms.
-
The difference between the sorption and desorption curves is known as hysteresis, which can provide insights into the mechanism of water interaction and potential changes in the material's structure.[8]
-
The rate of mass change at each step can be analyzed to determine the kinetics of water vapor sorption.
-
Karl Fischer Titration
Karl Fischer (KF) titration is a highly accurate and specific method for determining the water content of a sample.[10] It is particularly useful for quantifying the absolute amount of water present in this compound at a specific point in time, for example, after exposure to certain environmental conditions. Both volumetric and coulometric KF titration methods are available, with the coulometric method being more suitable for trace amounts of water (< 0.1%).
Strongly basic amines can interfere with the Karl Fischer reaction by shifting the pH of the working medium into the alkaline range, which can lead to side reactions and inaccurate (falsely high) results. To counteract this, a weak acid, such as benzoic or salicylic acid, should be added to the KF solvent to buffer the solution.[11]
Caption: Workflow for Karl Fischer titration of this compound.
-
Reagent Preparation:
-
Add the Karl Fischer solvent (e.g., a methanol-based solvent) to the titration cell.
-
Add a suitable amount of a weak acid, such as salicylic acid (e.g., 5-8 g per 50 mL of solvent), to the solvent to act as a buffer.
-
-
Instrument Preparation:
-
Turn on the titrator and allow it to stabilize.
-
Perform a pre-titration to neutralize any residual water in the solvent until a stable, dry baseline is achieved.
-
-
Sample Analysis:
-
Using a gas-tight syringe, draw a suitable amount of this compound.
-
Accurately weigh the syringe containing the sample.
-
Inject the sample into the titration cell, ensuring the needle tip is below the surface of the solvent.
-
Immediately start the titration. Titrate to a fast endpoint to minimize potential side reactions.[12]
-
Accurately weigh the empty syringe to determine the exact mass of the sample added.
-
-
Calculation:
-
The instrument software will typically calculate the water content automatically based on the volume of titrant consumed, the titer of the KF reagent, and the mass of the sample. The result is usually expressed as a weight percentage (% w/w) or in parts per million (ppm).
-
Handling and Storage of this compound
Given its potential hygroscopicity and air-sensitive nature, proper handling and storage procedures are critical to maintain the quality and integrity of this compound.[2][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances like oxidizing agents and acids.[14][15] The use of a desiccator or an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to minimize exposure to moisture and air.
-
Handling: When handling this compound, minimize its exposure to the atmosphere.[16] Work in a well-ventilated area, preferably under a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield. After dispensing the required amount, securely reseal the container immediately.
Implications for Drug Development and Research
The hygroscopic nature of a compound like this compound can have several implications in a research and drug development setting:
-
Accuracy of Measurements: The absorption of water can lead to inaccuracies in weighing, which can affect the stoichiometry of reactions and the concentration of solutions.
-
Chemical Stability: The presence of water can promote degradation of the compound or other components in a formulation.
-
Physical Stability: For solid derivatives of this compound, moisture can induce changes in crystal form (polymorphism), which can affect solubility, bioavailability, and processability.[17]
-
Formulation and Processing: High moisture content can lead to handling issues such as clumping and poor flowability of solid forms, and can affect the performance of the final product.[5]
A thorough understanding and characterization of the hygroscopic properties of this compound are therefore essential for ensuring the reproducibility of experimental results, the stability of the material, and the quality of any resulting products.
Conclusion
This compound, due to its chemical structure, possesses a propensity to absorb moisture from the atmosphere. This in-depth technical guide has outlined the fundamental aspects of its hygroscopic nature, provided detailed, field-proven protocols for its characterization using Dynamic Vapor Sorption and Karl Fischer titration, and discussed the critical importance of proper handling and storage. For researchers, scientists, and drug development professionals, a proactive approach to understanding and managing the hygroscopicity of this compound is paramount for maintaining its chemical integrity and ensuring the success of its application in synthesis and formulation.
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N-Propylethylenediamine chemical reactivity profile
An In-depth Technical Guide to the Chemical Reactivity Profile of N-Propylethylenediamine
Introduction
This compound (N-PEDA), with the linear formula CH₃CH₂CH₂NHCH₂CH₂NH₂, is a diamine featuring both a primary and a secondary amine group.[1] This structural characteristic imparts a versatile reactivity profile, making it a valuable building block in organic synthesis and a compelling ligand in coordination chemistry. Its utility spans from the synthesis of specialized polymers and surfactants to its role as a chelating agent.[1] This guide provides a comprehensive overview of the chemical reactivity of this compound, offering insights into its synthesis, key reactions, coordination behavior, and stability. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of this compound's chemical properties and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 111-39-7 | [1] |
| Molecular Formula | C₅H₁₄N₂ | [2] |
| Molecular Weight | 102.18 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 147-150 °C | [1] |
| Density | 0.829 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.441 | [1] |
| Flash Point | 45 °C (closed cup) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with one common method being the reductive amination of ethylenediamine with propanal or the N-alkylation of ethylenediamine with a propyl halide. A prevalent industrial approach involves the reaction of 1-propanol with ethylenediamine in the presence of hydrogen gas and a suitable catalyst.[3]
Representative Synthetic Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of this compound via reductive amination, a common and effective method for forming C-N bonds.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve ethylenediamine (excess, e.g., 3-5 equivalents) in a suitable solvent such as methanol or ethanol.
-
Aldehyde Addition: Cool the solution to 0 °C in an ice bath. Slowly add propanal (1 equivalent) dropwise to the stirred solution.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture back to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.
-
Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.
Representative Protocol: N-Acetylation
-
Reaction Setup: Dissolve this compound (1 equivalent) in an aprotic solvent like dichloromethane or THF in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C and add acetic anhydride (1 equivalent for mono-acetylation) dropwise with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Alkylation with alkyl halides can lead to a mixture of products, including mono- and di-alkylated species at both nitrogen atoms. Controlling the stoichiometry of the alkylating agent and the reaction conditions is crucial to achieve selectivity. Using a large excess of the diamine can favor mono-alkylation. [4] Representative Protocol: N-Alkylation with Propyl Bromide
-
Reaction Setup: In a sealed tube or pressure vessel, combine this compound (3-5 equivalents) with propyl bromide (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base like potassium carbonate (2-3 equivalents) to scavenge the HBr formed during the reaction.
-
Reaction: Heat the mixture at 60-80 °C for 12-24 hours.
-
Work-up: After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purification: The product can be purified by distillation or column chromatography.
Condensation Reactions: Schiff Base Formation
The primary amine group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. [5][6]These reactions are typically reversible and are often carried out with the removal of water to drive the equilibrium towards the product.
Reaction Mechanism: Schiff Base Formation with Benzaldehyde
Representative Protocol: Schiff Base Synthesis
-
Reaction Setup: Dissolve this compound (1 equivalent) and an aldehyde or ketone (1 equivalent) in a solvent such as ethanol or toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Catalyst: Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The resulting Schiff base can often be purified by recrystallization.
Coordination Chemistry: A Bidentate Ligand
This compound is an excellent bidentate ligand, capable of coordinating to a metal center through the lone pairs of its two nitrogen atoms to form a stable five-membered chelate ring. [7][8]The presence of both a primary and a secondary amine allows for the formation of stable complexes with a variety of transition metals, including copper, nickel, and cobalt. [3][9][10]The steric bulk of the propyl group can influence the geometry and stability of the resulting metal complexes.
General Protocol for Metal Complex Formation:
-
Ligand Solution: Dissolve this compound (typically 1-2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or water).
-
Metal Salt Solution: In a separate flask, dissolve a metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂) (1 equivalent) in the same solvent.
-
Complexation: Slowly add the ligand solution to the metal salt solution with stirring. A change in color and/or the formation of a precipitate is often observed.
-
Isolation: The resulting complex can be isolated by filtration, centrifugation, or by slow evaporation of the solvent to induce crystallization.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of N-Propylethylenediamine in Advanced Ligand Synthesis
An In-Depth Technical Guide
Introduction: The Versatility of N-Propylethylenediamine as a Ligand Scaffold
N-(n-Propyl)ethylenediamine (also known as 2-Propylaminoethylamine) is an organic compound featuring a primary and a secondary amine group separated by an ethylene bridge.[1] This structural arrangement makes it a highly valuable and versatile building block in coordination chemistry. Its dual amine functionality allows it to act as a bidentate ligand, coordinating to metal centers through the lone pairs of its two nitrogen atoms to form a stable five-membered chelate ring.[2][3]
The presence of a propyl group on one of the nitrogen atoms introduces specific steric and electronic effects that can be exploited to fine-tune the properties of the resulting metal complexes. Unlike the symmetric ethylenediamine, the asymmetry of this compound can create a chiral environment around a metal center, which is of significant interest in asymmetric catalysis and the development of stereospecific therapeutic agents.[4]
This guide will focus on its most common application: the synthesis of Schiff base ligands and their subsequent use in forming transition metal complexes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 111-39-7 | [1] |
| Molecular Formula | C₅H₁₄N₂ | [1][5] |
| Molecular Weight | 102.18 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 147-150 °C | |
| Density | 0.829 g/mL at 25 °C | |
| Refractive Index | n20/D 1.441 | |
| Solubility | Soluble in water and organic solvents | [1] |
Core Application: Synthesis of Schiff Base Ligands
Schiff bases, characterized by their imine (-C=N-) functional group, are among the most widely used ligands in coordination chemistry due to their straightforward synthesis and ability to form stable complexes with a wide array of metal ions.[6] The synthesis typically involves the condensation of a primary amine with a carbonyl compound (aldehyde or ketone).[6] In this compound, the primary amine (-NH₂) is more sterically accessible and generally more nucleophilic than the secondary amine (-NH-), allowing for selective reaction with carbonyls under controlled conditions.
Caption: General reaction for Schiff base synthesis.
This protocol details the synthesis of N-(2-(propylamino)ethyl)salicylaldimine, a common N₂O-type Schiff base ligand, via the condensation of this compound and salicylaldehyde.
Materials:
-
This compound (≥97%)
-
Salicylaldehyde (≥98%)
-
Absolute Ethanol
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heat source
-
Rotary evaporator
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve salicylaldehyde (e.g., 10 mmol, 1.22 g) in 25 mL of absolute ethanol. Stir the solution until the aldehyde is fully dissolved.
-
Causality Note: Ethanol is selected as the solvent because it readily dissolves both the polar amine and the aromatic aldehyde, facilitating a homogeneous reaction medium. Its boiling point allows for effective reflux without requiring excessively high temperatures that could degrade the reactants or product.
-
-
Amine Addition: To the stirring aldehyde solution, add a solution of this compound (10 mmol, 1.02 g) dissolved in 15 mL of absolute ethanol. The addition should be done dropwise over 10-15 minutes at room temperature.
-
Causality Note: A 1:1 molar ratio is crucial for monosubstitution on the primary amine. Adding the amine dropwise helps to control the initial reaction exotherm and prevents the formation of undesired side products.
-
-
Reaction Reflux: After the addition is complete, equip the flask with a condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. A color change to yellow or orange is typically observed, indicating the formation of the imine.
-
Causality Note: Heating under reflux provides the necessary activation energy for the condensation reaction (dehydration) to proceed to completion. The reflux setup prevents solvent loss during the heating period.
-
-
Monitoring and Completion: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. The product, a yellow oil or solid, may precipitate upon cooling or further concentration. If it remains an oil, it can be purified in the next step.
-
Purification and Validation: The crude product can be purified by column chromatography if necessary, though often the product is of sufficient purity for direct use in complexation reactions. The formation of the Schiff base is confirmed by spectroscopic methods.[6][7]
-
FT-IR Spectroscopy: Look for the appearance of a strong absorption band around 1630 cm⁻¹ , which is characteristic of the C=N (azomethine) stretch, and the disappearance of the C=O stretch from the aldehyde.[6][7]
-
¹H NMR Spectroscopy: Confirm the formation of the imine proton (-CH=N-) signal, which typically appears as a singlet around 8.0-8.5 ppm .
-
Application in Coordination Chemistry: Metal Complex Synthesis
The synthesized Schiff base ligand, with its N₂O donor set, is an excellent chelating agent for transition metals. The following protocol describes a general method for synthesizing a Cobalt(II) complex.
Materials:
-
Synthesized Schiff base ligand from Protocol 1
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Ligand Solution: Dissolve the Schiff base ligand (e.g., 2 mmol) in 20 mL of warm ethanol in a 50 mL flask with stirring.
-
Metal Salt Solution: In a separate beaker, prepare a solution of CoCl₂·6H₂O (1 mmol, 0.238 g) in 10 mL of ethanol.
-
Causality Note: A 2:1 ligand-to-metal molar ratio is used to satisfy the coordination sphere of an octahedral Co(II) center, leading to a [Co(L)₂] type complex. Using a hydrated salt is common and generally does not interfere with the reaction in alcoholic solvents.
-
-
Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A rapid color change and the formation of a precipitate are indicative of complex formation.[7]
-
Reaction Completion: Stir the resulting mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Isolation and Purification: Collect the solid complex by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Characterization and Validation:
-
FT-IR Spectroscopy: Compare the spectrum of the complex to that of the free ligand. A shift in the C=N stretching frequency (typically to a lower wavenumber) indicates coordination of the imine nitrogen to the metal center.[7] The appearance of new bands at lower frequencies (e.g., 400-500 cm⁻¹) can be attributed to Co-N and Co-O vibrations.[6]
-
UV-Vis Spectroscopy: The formation of the complex can be confirmed by the appearance of new absorption bands in the visible region, corresponding to d-d electronic transitions of the Co(II) center.[7]
-
Caption: Experimental workflow from starting materials to final complex.
Safety and Handling of this compound
This compound must be handled with appropriate safety precautions. It is a flammable liquid and vapor and can cause skin and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[9]
-
Handling: Keep away from heat, sparks, and open flames.[8] Avoid breathing vapors or mist.[8] Ground and bond containers when transferring material to prevent static discharge.[9]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8]
-
In all cases of exposure, consult a physician.[8]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
References
- SAFETY D
- Material Safety Data Sheet - N-[3-(Trimethoxysilyl)propyl]ethylenediamine, 97%.Cole-Parmer.[Link]
- Synthesis and characterization of novel Schiff base ligands.International Journal of Chemical Studies.[Link]
- Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity.ACS Omega.[Link]
- Synthetic and solution studies on metal complexes of N,N,N′,N′-tetrakis(2-carbamoylethyl)ethylenediamine.Journal of the Chemical Society, Dalton Transactions.[Link]
- Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes.Molecules.[Link]
- Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group.
- Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine.Semantic Scholar.[Link]
- Synthesis, Characterization, Molecular Docking, Cytotoxicity, and Antimicrobial Activity of Schiff Base Ligand and Its Metal Complexes.Digital Repository of University of Baghdad.[Link]
- Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3.Inorganic Chemistry.[Link]
- N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applic
- Critical roles of metal–ligand complexes in the controlled synthesis of various metal nanoclusters.
- Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment.
- Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.Beilstein Journal of Organic Chemistry.[Link]
- Synthesis of polylactide using a zinc complex containing (S)-N-ethyl-N-phenyl-2-pyrrolidinemethanamine.
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- 4. Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Using N-Propylethylenediamine as a chelating agent for copper
Application Note & Protocol
Topic: N-Propylethylenediamine as a Bidentate Chelating Agent for Copper(II): Synthesis, Characterization, and Application Protocols
Document ID: AN-Cu-Npen-202601
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of this compound (N-pen) as a bidentate chelating agent for copper(II) ions. It details the underlying principles of N-pen's coordination chemistry with Cu(II), provides validated, step-by-step protocols for the synthesis and characterization of the bis(this compound)copper(II) complex, and discusses the relevance of such complexes in bioinorganic chemistry. The guide emphasizes experimental causality, includes methods for stoichiometric determination, and is supported by data tables, visual diagrams, and authoritative references to ensure scientific integrity and practical applicability.
Introduction to Chelation with this compound (N-pen)
The Principle of Chelation and the Chelate Effect
Chelating agents are organic molecules, also known as ligands, that possess two or more donor atoms capable of binding to a single central metal ion, forming a ring-like structure called a chelate.[1] This process is critical in numerous biological and chemical systems. The stability of a chelate is significantly greater than that of a complex formed with analogous monodentate ligands (ligands that bind at only one point). This enhanced stability is known as the chelate effect , a thermodynamically favorable phenomenon driven largely by an increase in entropy upon the displacement of multiple solvent molecules (like water) by a single chelating ligand.[2]
This compound (N-pen): A Key Bidentate Ligand
This compound (CH₃CH₂CH₂NHCH₂CH₂NH₂), hereafter referred to as N-pen, is an aliphatic diamine that serves as an excellent bidentate chelating agent.[3][4] Its structure features two nitrogen atoms, each with a lone pair of electrons, separated by a two-carbon bridge. This specific arrangement allows it to form a stable, five-membered ring when it coordinates with a metal ion.[5][6] The two nitrogen atoms act as Lewis bases, donating their electron pairs to the metal center.
Key Physicochemical Properties of N-pen:
-
Molecular Formula: C₅H₁₄N₂[7]
-
Molecular Weight: 102.18 g/mol [3]
-
Appearance: Clear, colorless liquid[8]
-
Boiling Point: 147-150 °C[3]
-
Density: 0.829 g/mL at 25 °C[3]
Interaction with Copper(II): Coordination Chemistry
Copper is an essential trace element in biological systems, acting as a critical cofactor for numerous enzymes involved in redox reactions.[9][10] However, dysregulation of copper homeostasis can lead to oxidative stress and is implicated in various diseases, making the study of copper chelation a vital area of research.[5][9]
When N-pen is introduced to a solution containing hydrated copper(II) ions (e.g., from copper(II) sulfate or copper(II) chloride), a ligand exchange reaction occurs. The N-pen molecules displace the weakly bound water molecules to form a more stable complex. Due to the d⁹ electron configuration of Cu(II), it strongly favors a square planar or distorted octahedral geometry. With a bidentate ligand like N-pen, a highly stable 2:1 ligand-to-metal complex, bis(this compound)copper(II) ([Cu(N-pen)₂]²⁺) , is formed.[11] This complex exhibits a characteristic deep royal blue or violet color, a result of d-d electronic transitions in the visible region of the spectrum.[12]
Synthesis of the Bis(this compound)copper(II) Complex
Reaction Mechanism and Stoichiometry
The synthesis involves the stepwise addition of two N-pen molecules to one Cu(II) ion, as shown below. The reaction is typically performed in an aqueous or alcoholic solvent where the reactants are soluble.
Overall Reaction: [Cu(H₂O)₆]²⁺ (aq, pale blue) + 2 N-pen (aq, colorless) → [Cu(N-pen)₂(H₂O)₂]²⁺ (aq, royal blue) + 4 H₂O
The formation of this complex is governed by its high overall stability constant (log K), which indicates the equilibrium lies far to the right.[2][13]
Detailed Synthesis Protocol: [Cu(N-pen)₂]SO₄·H₂O
Expert Insight: This protocol uses copper(II) sulfate pentahydrate as the copper source. Methanol is used as the solvent to facilitate easy crystallization and removal by evaporation. The 2.2:1 molar ratio of ligand to metal ensures the complete formation of the bis-complex.
Materials & Reagents:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
This compound (N-pen, ≥97%)[3]
-
Methanol (ACS grade)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve Copper Salt: Weigh 1.25 g (5.0 mmol) of CuSO₄·5H₂O and dissolve it in 20 mL of methanol in a 100 mL beaker with gentle warming and stirring. The solution should be a pale blue color.
-
Prepare Ligand Solution: In a separate beaker, carefully measure 1.15 mL (1.12 g, 11.0 mmol) of N-pen. Dilute it with 10 mL of methanol.
-
Complex Formation: While stirring the copper salt solution, add the N-pen solution dropwise over 5 minutes. A significant color change from pale blue to a deep, royal blue/violet will be observed immediately, indicating complex formation.
-
Crystallization: Cover the beaker with a watch glass and allow the solution to stir for an additional 30 minutes at room temperature to ensure the reaction goes to completion. Reduce the volume of the solvent to approximately 10 mL by gentle heating on a hot plate in a fume hood. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.
-
Isolation: Collect the resulting crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals twice with 5 mL portions of cold diethyl ether to remove any unreacted ligand and residual solvent. Dry the crystals under vacuum or in a desiccator.
-
Yield Calculation: Weigh the final product and calculate the percentage yield.
Physicochemical Characterization of the [Cu(N-pen)₂]²⁺ Complex
Characterization is essential to confirm the identity and purity of the synthesized complex.
UV-Visible Spectrophotometry
UV-Vis spectroscopy is a primary technique for confirming the formation of copper(II) complexes and studying their electronic properties. The color of the complex arises from the absorption of light, which promotes an electron from a lower energy d-orbital to a higher energy d-orbital (a d-d transition).[14][15]
Protocol 3.1.1: Determining λₘₐₓ
-
Prepare a ~10 mM stock solution of the synthesized [Cu(N-pen)₂]SO₄ complex in deionized water.
-
Using a UV-Vis spectrophotometer, scan the absorbance of the solution from 400 nm to 800 nm, using deionized water as a blank.
-
Identify the wavelength of maximum absorbance (λₘₐₓ). For many copper(II)-diamine complexes, this peak is typically observed in the 500-650 nm range.[12][14]
Visualization 1: Experimental Workflow
Below is a diagram outlining the key steps from synthesis to final characterization of the copper-N-pen complex.
Caption: Workflow for synthesis and characterization of the [Cu(N-pen)₂]²⁺ complex.
Key Physicochemical Data
The stability of metal complexes is quantified by their stability constants (K). For a stepwise formation, individual constants (K₁, K₂) are determined, and the overall stability constant (β₂) is the product of the individual steps.[2]
| Parameter | Value | Significance |
| log K₁ (Cu(N-pen)) | ~10.5 | Stability of the 1:1 complex.[16] |
| log K₂ (Cu(N-pen)₂) | ~9.0 | Stability of the 2:1 complex.[16] |
| Overall log β₂ | ~19.5 | High value indicates a very stable final complex.[2] |
| Typical λₘₐₓ | 500-650 nm | Corresponds to d-d transitions of square planar Cu(II).[17][18] |
Note: Stability constants are highly dependent on experimental conditions (solvent, temperature, ionic strength). The values presented are analogous to similar ethylenediamine complexes.
Determining Complex Stoichiometry: Job's Method
Trustworthiness Insight: To validate the 2:1 stoichiometry of the complex, Job's method of continuous variation is an authoritative and widely used spectrophotometric technique.[19][20][21]
Theoretical Background
Job's method is used to determine the stoichiometry of a metal-ligand complex in solution.[22][23] It involves preparing a series of solutions where the total molar concentration of the metal and ligand is held constant, but their mole fractions are varied. By plotting a physical property that is proportional to the complex concentration (like absorbance at λₘₐₓ) against the mole fraction of the ligand, the stoichiometry can be determined from the maximum of the resulting curve.[19] For a complex of the form MLₙ, the maximum absorbance will occur at a ligand mole fraction (Xₗ) of n/(n+1).
Detailed Experimental Protocol
-
Prepare Stock Solutions: Prepare equimolar stock solutions (e.g., 10.0 mM) of CuSO₄ and N-pen in the same solvent (e.g., deionized water).
-
Prepare Job's Plot Series: In a series of 11 labeled test tubes or vials, mix the metal and ligand solutions according to the table below to a total volume of 10.0 mL. The total molar concentration ([Cu²⁺] + [N-pen]) will remain constant.
| Tube # | Vol. CuSO₄ (mL) | Vol. N-pen (mL) | Mole Fraction N-pen (Xₗ) |
| 0 | 10.0 | 0.0 | 0.0 |
| 1 | 9.0 | 1.0 | 0.1 |
| 2 | 8.0 | 2.0 | 0.2 |
| 3 | 7.0 | 3.0 | 0.3 |
| 4 | 6.0 | 4.0 | 0.4 |
| 5 | 5.0 | 5.0 | 0.5 |
| 6 | 4.0 | 6.0 | 0.6 |
| 7 | 3.3 | 6.7 | 0.67 |
| 8 | 3.0 | 7.0 | 0.7 |
| 9 | 2.0 | 8.0 | 0.8 |
| 10 | 1.0 | 9.0 | 0.9 |
| 11 | 0.0 | 10.0 | 1.0 |
-
Measure Absorbance: Allow the solutions to equilibrate for 15 minutes. Measure the absorbance of each solution at the predetermined λₘₐₓ of the complex.
-
Plot and Analyze: Plot the measured absorbance versus the mole fraction of the ligand (Xₗ). The plot should show two linear branches intersecting at a maximum. The mole fraction at this maximum indicates the stoichiometry. A peak at Xₗ ≈ 0.67 confirms a 1:2 metal-to-ligand ratio.[22]
Applications and Future Directions
Relevance in Bioinorganic Chemistry
Simple copper-diamine complexes like [Cu(N-pen)₂]²⁺ serve as invaluable models for understanding the coordination environment of copper in more complex biological systems, such as copper-containing enzymes (e.g., superoxide dismutase, tyrosinase).[9] Studying their structure, stability, and redox properties provides fundamental insights into the role of copper in biological catalysis and electron transfer.
Considerations for Drug Development
The ability to design chelating agents that can selectively bind to metal ions is a cornerstone of chelation therapy, used to treat metal overload diseases like Wilson's disease (copper overload).[1][10] While N-pen itself is not a therapeutic, the principles governing its strong and selective chelation of copper(II) are directly applicable to the design of new therapeutic agents.[24][25] Researchers in drug development can use these fundamental complexes to study structure-activity relationships and develop more sophisticated ligands with improved bioavailability and targeting capabilities.[5]
Visualization 2: Structure of the Complex
The diagram below illustrates the square planar coordination of two N-pen ligands to the central copper(II) ion.
Caption: Structure of the bis(this compound)copper(II) cation.
Conclusion
This compound is a robust and effective bidentate chelating agent for copper(II), forming a thermodynamically stable square planar complex with a 1:2 metal-to-ligand stoichiometry. The synthesis is straightforward, and the resulting complex can be readily characterized using standard laboratory techniques like UV-Vis spectrophotometry. The principles and protocols outlined in this guide provide a solid foundation for researchers exploring copper coordination chemistry, bioinorganic model systems, and the rational design of novel chelating agents for therapeutic applications.
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Application Note & Protocol: Synthesis and Characterization of N-Propylethylenediamine Platinum(II) Complexes for Preclinical Evaluation
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: The Rationale for Novel Platinum(II) Analogs
Since the landmark discovery of cisplatin, platinum-based coordination complexes have become indispensable tools in oncology.[1][2] The clinical success of cisplatin, carboplatin, and oxaliplatin is, however, tempered by significant challenges, including severe side effects and the development of tumor resistance.[1][2] This has catalyzed extensive research into new generations of platinum complexes designed to overcome these limitations. A primary strategy involves modifying the ligand environment around the platinum center to modulate the complex's steric and electronic properties, thereby altering its reactivity, lipophilicity, and biological target interactions.[3][4]
This guide focuses on the synthesis of platinum(II) complexes featuring N-propylethylenediamine, a bidentate amine ligand. The introduction of an N-propyl group to the ethylenediamine backbone is a deliberate design choice aimed at enhancing the complex's lipophilicity. Increased lipophilicity can influence cellular uptake and biodistribution, potentially leading to improved efficacy or a different spectrum of activity compared to less substituted parent compounds.[4] This document provides a robust, self-validating protocol for the synthesis of cis-[Pt(this compound)Cl₂], a foundational complex for further derivatization and preclinical screening.
PART 1: Synthesis of cis-[Pt(this compound)Cl₂]
The synthesis of the target platinum(II) complex is achieved through the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with the this compound ligand. This is a classic ligand substitution reaction where the two chloride ligands on the [PtCl₄]²⁻ anion are displaced by the bidentate amine ligand.[5][6]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Potassium tetrachloroplatinate(II) (K₂PtCl₄) | ≥99.9% trace metals basis | Sigma-Aldrich | Store in a desiccator. |
| This compound | ≥98% | TCI America | Store under nitrogen. |
| Deionized Water | 18.2 MΩ·cm | Millipore | |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Acetone | ACS Reagent Grade | Fisher Scientific | |
| Ether (Diethyl Ether) | Anhydrous | Fisher Scientific | |
| Round-bottom flasks | Various sizes | --- | |
| Magnetic stirrer and stir bars | --- | --- | |
| Condenser | --- | --- | |
| Buchner funnel and filter paper | --- | --- | |
| Schlenk line or nitrogen balloon setup | --- | --- | For inert atmosphere. |
| Rotary evaporator | --- | --- |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of cis-[Pt(this compound)Cl₂].
Step-by-Step Synthesis Protocol
-
Preparation of the Platinum Precursor Solution: In a 100 mL round-bottom flask, dissolve 415 mg (1.0 mmol) of potassium tetrachloroplatinate(II) (K₂PtCl₄) in 20 mL of deionized water. Stir until a clear, red-orange solution is obtained. The use of K₂PtCl₄ is a standard and cost-effective entry point for synthesizing platinum(II) amine complexes.[7][8]
-
Preparation of the Ligand Solution: In a separate small beaker, add 102 mg (1.0 mmol) of this compound to 5 mL of deionized water. Stir to dissolve. A 1:1 molar ratio of platinum precursor to the bidentate ligand is crucial for the formation of the desired monomeric complex.[9]
-
Reaction: Slowly add the this compound solution dropwise to the stirring K₂PtCl₄ solution over 5 minutes. A yellow precipitate should begin to form immediately. The reaction proceeds via sequential displacement of chloride ions.
-
Reaction Completion: Wrap the flask in aluminum foil to protect it from light, as some platinum complexes can be photosensitive.[8] Allow the reaction mixture to stir at room temperature for 24 hours to ensure complete reaction and maximize yield.
-
Isolation of the Product: Collect the yellow precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with three 10 mL portions of cold deionized water, followed by two 10 mL portions of acetone, and finally two 10 mL portions of diethyl ether.
-
Causality: The water wash removes unreacted K₂PtCl₄ and KCl byproduct. The acetone and ether washes remove any potential organic impurities and facilitate rapid drying of the final product.
-
-
Drying: Dry the bright yellow solid under high vacuum for at least 4 hours to remove all residual solvents. The typical yield is expected to be in the range of 70-85%.
PART 2: Characterization and Validation
Characterization is a critical, self-validating step to confirm the identity, purity, and structure of the synthesized complex.
Characterization Workflow
Caption: A multi-technique approach for comprehensive characterization.
NMR Spectroscopy
NMR is arguably the most powerful tool for characterizing these complexes in solution. All spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR: This spectrum confirms the coordination of the this compound ligand to the platinum center.
-
Expertise: Upon coordination, the proton signals of the ethylenediamine backbone and the propyl group will shift downfield compared to the free ligand. Furthermore, coupling of the N-H protons and adjacent C-H protons to the ¹⁹⁵Pt isotope (I=1/2, 33.8% natural abundance) will result in satellite peaks flanking the main proton signals. The presence of these ¹⁹⁵Pt satellites is definitive proof of coordination.[10][11]
-
-
¹³C NMR: Confirms the carbon framework of the coordinated ligand. Similar to ¹H NMR, signals will shift upon coordination.
-
¹⁹⁵Pt NMR: This technique provides direct information about the platinum coordination sphere.
| Technique | Expected Observation | Purpose |
| ¹H NMR | Downfield shift of ligand protons; ¹⁹⁵Pt satellite peaks. | Confirms ligand coordination. |
| ¹³C NMR | Downfield shift of carbon signals. | Confirms ligand carbon backbone. |
| ¹⁹⁵Pt NMR | Signal between -2300 and -2500 ppm. | Confirms PtN₂Cl₂ coordination sphere.[12] |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to determine the molecular weight of the complex.
-
Trustworthiness: The spectrum should show a characteristic isotopic pattern for the molecular ion (e.g., [M+Na]⁺). This pattern arises from the natural distribution of platinum and chlorine isotopes and serves as a unique fingerprint, confirming the elemental composition of the complex.[13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to probe the vibrational modes of the complex.
-
Expertise: The N-H stretching frequencies in the coordinated ligand will shift to lower wavenumbers compared to the free ligand.[4] This shift is a direct consequence of the donation of electron density from the nitrogen atoms to the platinum center, which weakens the N-H bonds. The presence of Pt-N and Pt-Cl stretching vibrations in the far-IR region (below 600 cm⁻¹) further confirms the structure.
Single-Crystal X-ray Diffraction
If suitable single crystals can be grown (e.g., by slow evaporation from a DMF/water mixture), X-ray crystallography provides unambiguous proof of the molecular structure.[15][16]
-
Authoritative Grounding: This technique will definitively confirm the cis geometry of the chloride ligands, the coordination of the this compound, and provide precise bond lengths and angles.[13]
PART 3: Safety and Handling
Trustworthiness: Ensuring a safe laboratory environment is paramount. Platinum compounds, while valuable therapeutically, require careful handling.
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[17][18]
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, a lab coat, and nitrile gloves at all times.[19][20]
-
Toxicity: Certain platinum compounds, particularly ionic platinum halogeno complexes, can be potent sensitizers and may cause severe allergic reactions upon inhalation or skin contact.[18] Avoid creating dust or aerosols.[17][19]
-
Waste Disposal: Dispose of all platinum-containing waste in designated, sealed containers according to institutional and local regulations. Do not discharge into drains.[17][20]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis and characterization of cis-[Pt(this compound)Cl₂]. By understanding the causality behind each step and employing a multi-faceted characterization approach, researchers can confidently synthesize and validate this novel platinum complex. This compound can serve as a valuable platform for further chemical modification and as a candidate for preclinical evaluation in the ongoing search for more effective and less toxic anticancer agents.
References
- Richter, S., Lönnecke, P., Bovan, D., et al. (2025). Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. Dalton Transactions, 54(9), 3597-3609. [Link]
- ESPI Metals. (n.d.). Platinum Safety Information.
- Carl ROTH. (n.d.). Safety Data Sheet: Platinum.
- Specialty Metals Smelters and Refiners. (2023, July 6). Take These Steps to Avoid Being Poisoned by Platinum Scrap.
- Lim, M. C., & Martin, R. B. (1991). 195Pt and1H NMR studies of platinum(II) complexes with ethylenediamine derivatives. Magnetic Resonance in Chemistry, 29(2), 168-172. [Link]
- Appleton, T. G., Hall, J. R., & Ralph, S. F. (1991). 195Pt and 1H NMR studies of platinum(II) complexes with ethylenediamine derivatives. Magnetic Resonance in Chemistry, 29(2), 168-172. [Link]
- Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH).
- ResearchGate. (2025). [1H, 15N] NMR studies of the aquation of cis-diamine platinum(II) complexes.
- Semantic Scholar. (n.d.). Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity.
- ResearchGate. (2025). (PDF) Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity.
- Kasparkova, J., et al. (1998). Asymmetrically substituted ethylenediamine platinum(II) complexes as antitumor agents: synthesis and structure-activity relationships. Journal of Inorganic Biochemistry, 70(1-2), 55-63. [Link]
- Richter, S., et al. (2025). Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. Dalton Transactions, 54(9), 3597-3609. [Link]
- Zuniga, E., et al. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Molecules, 28(24), 8031. [Link]
- Khomenko, D. M., et al. (2023). Synthesis, characterization and antiproliferative activity of platinum(II) complexes with 3-(2-pyridyl)-5-(het)aryl-1,2,4-triazoles. Inorganica Chimica Acta, 556, 121648. [Link]
- Johnstone, T. C., et al. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Inorganic Chemistry, 55(7), 3197-3217. [Link]
- Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature Reviews Drug Discovery, 4(4), 307-320. [Link]
- American Chemical Society. (2025).
- Garofalo, N., et al. (2023). Reaction products of ethylenediamine to K2PtCl4 (K⁺ is omitted in the scheme for clarity).
- Khokhar, A. R., et al. (1993). Preparation, characterization, and antitumor activity of new ethylenediamine platinum(IV) complexes containing mixed carboxylate ligands. Journal of Inorganic Biochemistry, 50(2), 79-87. [Link]
- Fiałkowska, A., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5649. [Link]
- Dilruba, S., & Kalayda, G. V. (2016). Advancements in the Use of Platinum Complexes as Anticancer Agents. Mini reviews in medicinal chemistry, 16(16), 1259–1269. [Link]
- Bell, B., et al. (2002). Reactions of K2PtCl4 with pyridine derivatives in dimethylformamide and synthesis of potassium trichloro(pyridine)platinum(II). Inorganica Chimica Acta, 339, 431-436. [Link]
- Pearson Education. (n.d.). McMurry 8th Edition Ch 3 Problem 83.
- Warren, G. L., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]
- Davis, I. W., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]
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Application Notes and Protocols: N-Propylethylenediamine as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
N-Propylethylenediamine (N-PEA) is a bifunctional primary and secondary amine that serves as a highly versatile building block in the synthesis of various pharmaceutical intermediates. Its distinct nucleophilic centers allow for sequential and selective functionalization, making it an ideal scaffold for constructing molecules with diverse pharmacological activities. This guide provides an in-depth exploration of N-PEA's chemical properties and its application in the synthesis of key pharmaceutical intermediates, with a focus on precursors for H1-antihistamines and dopamine receptor ligands. Detailed, field-proven protocols, mechanistic insights, and data presentation are included to assist researchers and drug development professionals in leveraging this valuable precursor.
Introduction to this compound: A Profile
This compound, with the CAS Number 111-39-7, is a colorless to pale yellow liquid characterized by an n-propyl group attached to an ethylenediamine backbone.[1] This structure confers a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis. The presence of both a primary and a secondary amine group allows for differential reactivity, a feature that can be exploited for the regioselective synthesis of complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄N₂ | [1] |
| Molecular Weight | 102.18 g/mol | [1] |
| Boiling Point | 147-150 °C | [2] |
| Density | 0.829 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.441 | [3] |
| CAS Number | 111-39-7 | [1] |
The ethylenediamine motif is a common structural feature in a variety of pharmacologically active compounds, including antihistamines, antivirals, and neurological drugs.[4] The n-propyl group can modulate the lipophilicity and steric bulk of the final molecule, influencing its pharmacokinetic and pharmacodynamic profile.
Core Application: Synthesis of N-Arylmethyl-N'-Propylethylenediamine Intermediates
A primary application of this compound in pharmaceutical synthesis is its use as a precursor for N-arylmethyl-N'-propylethylenediamine derivatives. These compounds are key intermediates in the synthesis of numerous first-generation H1-antihistamines and certain dopamine receptor ligands. The general synthetic strategy involves the selective N-alkylation of the secondary amine of this compound with a suitable arylmethyl halide.
Rationale for Synthetic Strategy
The choice of N-alkylation of the secondary amine as the primary reaction is based on the principles of nucleophilicity and steric hindrance. While both the primary and secondary amines in this compound are nucleophilic, the primary amine is generally more sterically accessible. However, under controlled conditions and with appropriate protecting group strategies if necessary, selective alkylation of the secondary amine can be achieved. For many common syntheses, direct alkylation is performed, and the desired product is isolated through purification.
The arylmethyl moiety is a common pharmacophore in many antihistamines, contributing to their affinity for the H1 receptor. Variations in the substitution pattern of the aromatic ring allow for the fine-tuning of the drug's activity and side-effect profile.
General Workflow for N-Arylmethylation of this compound
The following diagram illustrates the general workflow for the synthesis of an N-arylmethyl-N'-propylethylenediamine intermediate.
Caption: General workflow for the synthesis of N-Arylmethyl-N'-Propylethylenediamine.
Detailed Protocol: Synthesis of N-Benzyl-N'-propylethylenediamine
This protocol provides a detailed procedure for the synthesis of N-benzyl-N'-propylethylenediamine, a representative intermediate for various pharmaceutical compounds. The reaction involves the nucleophilic substitution of benzyl chloride with this compound.
Materials and Reagents
-
This compound (≥97% purity)
-
Benzyl chloride (≥99% purity)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (60 Å, 230-400 mesh)
-
Ethyl acetate and hexanes for chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or argon gas inlet
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (100 mL).
-
Addition of Benzyl Chloride: Stir the suspension at room temperature. Slowly add a solution of benzyl chloride (1.05 eq) in anhydrous acetonitrile (20 mL) to the flask dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-benzyl-N'-propylethylenediamine by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Table 2: Representative Reaction Parameters and Expected Outcome
| Parameter | Value |
| Scale | 10 mmol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (~82°C) |
| Expected Yield | 70-85% |
| Appearance | Pale yellow oil |
Application in the Synthesis of Dopamine Receptor Ligands
The N-propyl group is a key feature in several potent and selective dopamine receptor ligands. For instance, derivatives of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine have been identified as selective agonists for the D2 dopamine receptor subtype.[1] While the complete synthesis of these molecules is complex, an intermediate bearing the N-propyl-N'-arylmethyl-ethylenediamine core can be a crucial precursor.
The following diagram illustrates the conceptual pathway from this compound to a dopamine receptor ligand precursor.
Caption: Conceptual pathway to a dopamine receptor ligand precursor.
The introduction of various substituents on the arylmethyl group can modulate the affinity and selectivity of the final compound for different dopamine receptor subtypes.[5]
Safety and Handling
This compound is an amine and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a flammable liquid and should be stored in a well-ventilated area away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. Its differential reactivity allows for the strategic construction of complex molecules with desired pharmacological properties. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, particularly in the development of novel antihistamines and dopamine receptor ligands.
References
- Synthesis of anti-allergic drugs. RSC Advances. 2020;10(10):5874-5885.
- PubChem. 1-Propylethylenediamine.
- N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands. Drug Des Discov. 1994 Feb;11(2):115-25.
- Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. J Med Chem. 1993 Jul 16;36(14):1986-93.
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Application Notes & Protocols for N-Propylethylenediamine Reactions
Abstract
N-Propylethylenediamine (N-PEDA), a diamine featuring both a primary and a secondary amine, serves as a versatile and highly reactive building block in organic synthesis and materials science.[1] Its distinct nucleophilic centers allow for a range of chemical transformations, including acylation, alkylation, and condensation reactions, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and coordination complexes.[1] This guide provides an in-depth exploration of the experimental setups for key reactions involving N-PEDA. It moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate these protocols but also adapt them for novel applications. The protocols herein are designed as self-validating systems, incorporating critical steps for purification and characterization to confirm reaction success.
Compound Profile and Safety Mandates
This compound (CAS: 111-39-7) is a colorless to pale yellow liquid characterized by a distinct amine odor.[1] Its structure, containing a primary and a secondary amine, imparts strong nucleophilic and basic properties.[1] It is soluble in water and various organic solvents, facilitating its use in a wide array of reaction conditions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄N₂ | [1][2] |
| Molecular Weight | 102.18 g/mol | [2] |
| Boiling Point | 147-150 °C | [3] |
| Density | 0.829 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.441 | |
| Flash Point | 45 °C (113 °F) | [3] |
Critical Safety Protocols:
This compound is a hazardous substance that demands strict safety measures. It is a flammable liquid and its vapors can form explosive mixtures with air. The compound is corrosive and can cause severe skin irritation and serious eye damage.[4] Inhalation may lead to respiratory irritation.[4]
-
Handling: All manipulations must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat. An appropriate respirator should be used for operations with a high risk of aerosol generation.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and oxidizing agents.[4] The substance should be stored in a locked cabinet.[4]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Transformations
The dual amine functionality of N-PEDA allows for selective or exhaustive reactions. The primary amine is generally more sterically accessible and slightly more nucleophilic than the secondary amine, a factor that can be exploited for selective mono-functionalization under carefully controlled conditions.
Sources
Analytical Methods for the Quantification of N-Propylethylenediamine
An Application Note and Protocol Guide
Introduction to N-Propylethylenediamine Analysis
This compound (IUPAC name: N'-propyl-ethane-1,2-diamine), is a diamine with the linear formula CH₃CH₂CH₂NHCH₂CH₂NH₂.[1] It is a colorless to pale yellow liquid soluble in water and various organic solvents.[2] Its structure, containing both a primary and a secondary amine, makes it a versatile building block in organic synthesis and a ligand in coordination chemistry.[2]
The analytical challenge in quantifying N-PE stems from the properties of its amine functional groups. These groups are highly polar and can form hydrogen bonds, which leads to low volatility and poor peak shape (tailing) in gas chromatography due to interactions with the active sites in the GC system.[3][4] For HPLC with UV detection, N-PE lacks a native chromophore, rendering it "invisible" to the detector without chemical modification.
This guide presents validated approaches to overcome these challenges, ensuring accurate and reliable quantification for researchers, scientists, and drug development professionals.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
Principle & Rationale: This is the most common and robust method for volatile and semi-volatile amine analysis. To counteract the low volatility and high polarity of N-PE, a derivatization step is employed prior to GC injection.[5] Silylation is a highly effective technique that replaces the active hydrogens on the amine groups with non-polar trimethylsilyl (TMS) groups.[5] This chemical modification disrupts hydrogen bonding, thereby increasing the analyte's volatility and thermal stability, while also improving its chromatographic peak shape.[3] We will use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a common and powerful silylating reagent combination for derivatizing primary and secondary amines.[3]
Experimental Workflow: GC-MS with Silylation
Caption: Workflow for N-PE quantification by GC-MS.
Protocol: GC-MS Quantification of N-PE
A. Reagents and Materials
-
This compound (≥97% purity)[1]
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (Derivatization Grade)
-
Methanol and Dichloromethane (HPLC or GC grade)
-
Helium (99.999% purity)
-
Autosampler vials (1.5 mL) with inserts and caps
-
Heating block or oven
B. Standard Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of N-PE and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock standard with methanol to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
C. Sample Preparation and Derivatization
-
Pipette 100 µL of each standard, QC, and sample into separate autosampler vials.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to remove all water and protic solvents as they will consume the derivatizing reagent.[6]
-
Add 100 µL of anhydrous acetonitrile (or pyridine) to reconstitute the residue.
-
Add 100 µL of BSTFA + 1% TMCS to each vial.[3]
-
Immediately cap the vials tightly to prevent moisture ingress.
-
Heat the vials at 75°C for 45 minutes in a heating block.
-
Allow the vials to cool to room temperature before placing them in the autosampler tray for analysis.
D. Instrumental Conditions
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed non-polar column | Excellent for general-purpose separation of a wide range of derivatized compounds.[7] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas providing good separation efficiency. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level analysis.[7] |
| Oven Program | Initial 70°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Provides good separation of the derivatized N-PE from solvent and potential byproducts. |
| Mass Spectrometer | Agilent 5977 MSD or equivalent | Standard, reliable detector for routine quantification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Source Temperature | 230°C | Standard temperature to maintain ion source cleanliness and performance. |
| Quadrupole Temp | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions of the derivatized N-PE. |
| Quantifier/Qualifier Ions | To be determined by injecting a derivatized standard in full scan mode. | The most abundant, unique ions are chosen for quantification and confirmation. |
E. Expected Performance
| Parameter | Expected Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Method 2: HPLC-UV with Pre-Column Derivatization
Principle & Rationale: This method is an excellent alternative when GC-MS is unavailable or when dealing with complex matrices that are not GC-amenable. Since N-PE lacks a UV chromophore, derivatization is necessary to attach a UV-absorbing molecule.[8] Dansyl chloride is a widely used derivatizing agent for primary and secondary amines. It reacts with the amine groups under basic conditions to form highly fluorescent and UV-active sulfonamide derivatives, allowing for sensitive detection by HPLC-UV or fluorescence detectors. A reversed-phase C18 column is used for separation.
Experimental Workflow: HPLC-UV with Dansylation
Caption: Workflow for N-PE quantification by HPLC-UV.
Protocol: HPLC-UV Quantification of N-PE
A. Reagents and Materials
-
This compound (≥97% purity)
-
Dansyl Chloride
-
Sodium Bicarbonate
-
Acetonitrile and Water (HPLC Grade)
-
Formic Acid or Acetic Acid
-
Methylamine or Proline solution (for quenching)
B. Standard and Reagent Preparation
-
N-PE Standards: Prepare stock and working standards in 0.1 M HCl as described in the GC-MS method.
-
Bicarbonate Buffer (100 mM, pH 9): Dissolve sodium bicarbonate in HPLC-grade water and adjust pH if necessary.
-
Dansyl Chloride Solution (5 mg/mL): Dissolve dansyl chloride in acetonitrile. Prepare this solution fresh daily and protect it from light.
C. Sample Preparation and Derivatization
-
To 100 µL of each standard, QC, or sample in a microcentrifuge tube, add 200 µL of bicarbonate buffer.
-
Add 400 µL of the dansyl chloride solution. Vortex briefly.
-
Incubate the mixture in a water bath at 60°C for 45 minutes in the dark.[9]
-
Remove from heat and add 100 µL of a quenching reagent (e.g., 50 mg/mL methylamine) to react with the excess dansyl chloride. Let it stand for 10 minutes at room temperature.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
D. Instrumental Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for separating small molecules of moderate polarity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and provides protons for potential MS follow-up. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | Start at 40% B, ramp to 95% B over 15 min, hold for 5 min, return to 40% B and equilibrate. | Gradient elution is necessary to separate the derivatized N-PE from the excess reagent and byproducts. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Injection Volume | 20 µL | Standard injection volume. |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | DAD allows for monitoring multiple wavelengths and checking peak purity. |
| Detection Wavelength | 254 nm | Dansyl derivatives have strong absorbance around this wavelength. |
E. Expected Performance
| Parameter | Expected Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~0.5 mg/kg[10] |
| Limit of Quantification (LOQ) | ~1.0 mg/kg[10] |
| Accuracy (% Recovery) | 92 - 105%[10] |
| Precision (% RSD) | < 10%[10] |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Rationale: LC-MS/MS is the most sensitive and selective technique for quantifying organic molecules. For N-PE, this method often eliminates the need for derivatization.[11] The amine functional groups are readily protonated in an acidic mobile phase, allowing for efficient ionization by Electrospray Ionization (ESI) in positive mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule) is selected and fragmented, and a resulting unique product ion is monitored. This process provides exceptional selectivity, minimizing interference from complex sample matrices.[12]
Experimental Workflow: Direct LC-MS/MS
Caption: Workflow for N-PE quantification by LC-MS/MS.
Protocol: LC-MS/MS Quantification of N-PE
A. Reagents and Materials
-
This compound (≥97% purity)
-
Acetonitrile and Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Autosampler vials (polypropylene recommended for amines)
B. Standard and Sample Preparation
-
Standards: Prepare stock and working standards in water/acetonitrile (95:5) with 0.1% formic acid. The concentration range should be much lower than for GC or HPLC, typically from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: A simple "dilute-and-shoot" approach is often sufficient. Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to bring the analyte concentration within the calibration range. Filter using a 0.22 µm syringe filter if particulates are present.
C. Instrumental Conditions
| Parameter | Setting | Rationale |
| LC System | UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290) | Provides high resolution and fast run times, which is ideal for MS detection. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for good retention and separation. HILIC columns can also be considered for very polar amines. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for ESI+ ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Elutes the analyte from the reversed-phase column. |
| Gradient | Start at 5% B, hold 0.5 min, ramp to 95% B over 3 min, hold 1 min, return to 5% B and equilibrate. | A fast gradient is suitable for a simple "dilute-and-shoot" analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Ensures reproducible chromatography. |
| Injection Volume | 5 µL | Smaller injection volumes are typical for sensitive LC-MS/MS methods. |
| MS/MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent) | The gold standard for quantitative analysis due to MRM capabilities. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Amine groups are basic and readily accept a proton. |
| Capillary Voltage | ~3.5 - 4.5 kV | Optimized for stable spray and maximum ion signal. |
| Source Temperature | ~150°C | Instrument-dependent parameter. |
| Desolvation Gas Flow | High (e.g., 800-1000 L/hr) and Temperature (~400-500°C) | Aids in desolvation of droplets to form gas-phase ions. |
| MRM Transitions | To be determined by infusing a standard solution | The transition from the protonated molecule [M+H]⁺ to a stable product ion is monitored. |
| Precursor Ion [M+H]⁺ | 103.1 (Calculated for C₅H₁₄N₂) | This is the mass of the N-PE molecule plus a proton. |
| Product Ion(s) | To be determined empirically | Fragments resulting from collision-induced dissociation (CID) of the precursor ion. |
E. Expected Performance
| Parameter | Expected Result |
| Linearity (R²) | > 0.998[12] |
| Limit of Detection (LOD) | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.4 ng/mL[12] |
| Accuracy (% Recovery) | 95 - 115%[12] |
| Precision (% RSD) | < 5%[12] |
Method Comparison and Selection
Choosing the appropriate method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
| Feature | GC-MS with Derivatization | HPLC-UV with Derivatization | Direct LC-MS/MS |
| Sensitivity | Good to High | Moderate | Excellent |
| Selectivity | High | Moderate to Good | Excellent |
| Sample Prep | More complex (requires anhydrous conditions) | Complex (multi-step wet chemistry) | Simple (often "dilute-and-shoot") |
| Throughput | Moderate | Low to Moderate | High |
| Instrumentation | Common in many labs | Very common | More specialized, higher cost |
| Best For | Routine QC, volatile impurities, robust quantification. | Labs without MS, higher concentration samples. | Trace-level analysis, complex matrices, research. |
Conclusion
The quantification of this compound can be successfully achieved using several analytical techniques. For robust, routine analysis where high sensitivity is not paramount, GC-MS with silylation provides excellent performance after a straightforward derivatization. HPLC-UV with dansylation is a viable alternative for laboratories equipped with standard HPLC systems. For applications demanding the highest sensitivity and selectivity, such as impurity analysis in pharmaceuticals or analysis in complex biological matrices, direct LC-MS/MS analysis is the superior method, offering a simple sample preparation workflow and outstanding performance at trace levels. The protocols and data presented in this guide provide a solid foundation for developing and validating a method tailored to specific laboratory and project needs.
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- University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS.
- Chemistry LibreTexts. (2023). Derivatization.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. (Provides general context on amine reactivity).
- Japan International Cooperation Agency. (n.d.). III Analytical Methods. (Provides general sample extraction principles).
- Wang, Y., et al. (2020). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 25(21), 5183.
- Frascarolo, P., et al. (2013). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Chemosphere, 93(9), 1993-9.
- Jo, W. K., et al. (2018). Simple quantification method for N-nitrosamines in atmospheric particulates based on facile pretreatment and GC-MS/MS. Chemosphere, 191, 74-82.
- Goud, P., et al. (2015). Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 242-247.
- Semantic Scholar. (n.d.). Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate.
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- Hawach Scientific. (n.d.). Ion-Exchange PSA (ethylenediamine-N-propyl) SPE Cartridge.
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- ResearchGate. (2015). Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate.
- Peris-Vicente, J., et al. (2013). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. The Scientific World Journal, 2013, 856931.
- Patel, K., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(5).
- Brecker, L., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8235.
- Al-Shwaiyat, M., et al. (2024). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. Heliyon, 10(2), e24345.
- Mrabti, H. N., et al. (2021). Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption. Evidence-Based Complementary and Alternative Medicine, 2021, 5559378.
- Bertol, E., et al. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Forensic Science International, 255, 1-7.
- ResearchGate. (2017). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat.
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QuEChERS method using N-propylethylenediamine for sample cleanup
An Application Guide to the QuEChERS Method: Leveraging N-propylethylenediamine (PSA) for High-Efficiency Sample Cleanup
Introduction: The QuEChERS Revolution in Sample Preparation
In the landscape of analytical chemistry, particularly for multi-residue analysis in complex matrices like food and environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method stands out as a transformative development.[1][2] Introduced by Anastassiades et al. in 2003, this approach streamlined what was once a laborious, solvent-intensive process involving liquid-liquid or solid-phase extractions.[3] The elegance of QuEChERS lies in its two-stage process: an initial solvent extraction and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[2]
This second stage is critical for removing matrix co-extractives that can interfere with chromatographic analysis, damage instrumentation, and compromise data quality.[4] A variety of sorbents can be employed at this stage, but one of the most versatile and widely used is This compound , commonly known as Primary-Secondary Amine (PSA). This application note provides a detailed exploration of the QuEChERS cleanup step using PSA, explaining its mechanism of action and providing a robust protocol for its application.
The Central Role of PSA: Mechanism and Selectivity
This compound (PSA) is a silica-based sorbent functionalized with both primary and secondary amine groups. This dual-amine structure gives it weak anion exchange properties, making it exceptionally effective at removing specific types of polar interferences from the acetonitrile extracts generated in the first stage of QuEChERS.[3][5]
Mechanism of Action: The primary and secondary amine functional groups on the PSA sorbent act as hydrogen bond donors and acceptors. This allows them to interact strongly with and retain compounds that have polar functional groups, particularly those with acidic protons. The main classes of interferences removed by PSA include:
-
Sugars: Simple and complex carbohydrates are abundant in fruit and vegetable matrices. The multiple hydroxyl (-OH) groups on sugar molecules readily form hydrogen bonds with the amine groups of PSA, leading to their retention.[3][6][7]
-
Fatty Acids: The carboxylic acid group (-COOH) of fatty acids is readily deprotonated, and the resulting carboxylate anion interacts with the protonated amine groups of the PSA via ion exchange, effectively removing them from the sample extract.[7][8]
-
Organic Acids: Similar to fatty acids, other organic acids (e.g., citric acid, malic acid) commonly found in plant-based samples are efficiently removed through the same anion exchange mechanism.[9][10][11]
-
Polar Pigments: Some polar pigments can also be retained by PSA.[3]
By selectively removing these interfering compounds, PSA cleanup produces a significantly cleaner extract, leading to more accurate and reproducible results in subsequent GC-MS or LC-MS analysis.[4]
Caption: Mechanism of PSA in d-SPE cleanup.
Choosing Your Sorbent Combination
While PSA is a powerful cleanup tool on its own, it is often combined with other sorbents to tackle more complex matrices. The choice of sorbent cocktail is dictated by the specific characteristics of the sample.[2][7]
| Sorbent | Chemical Name | Primary Function | Target Matrices |
| PSA | This compound | Removes sugars, organic acids, fatty acids.[7][11] | General purpose, especially fruits and vegetables.[2] |
| C18 | End-capped Octadecylsilane | Removes non-polar interferences like lipids and fats.[3][9] | High-fat samples (e.g., avocado, nuts, dairy, oils).[1][7] |
| GCB | Graphitized Carbon Black | Removes pigments (e.g., chlorophyll, carotenoids) and sterols.[4][9] | Highly pigmented samples (e.g., spinach, carrots, red peppers).[1][12] |
Causality in Sorbent Selection: The decision to add C18 or GCB is a critical experimental choice. For a fatty matrix like avocado, relying on PSA alone is insufficient; the non-polar C18 sorbent is necessary to bind the abundant lipids that would otherwise contaminate the final extract.[7] For a sample like spinach, GCB is essential to remove the high concentration of chlorophyll, which can interfere with analysis.[13] However, a crucial caveat is that GCB can also retain planar pesticides, potentially leading to lower analyte recovery.[2][7] Therefore, the amount of GCB used is often minimized to strike a balance between interference removal and analyte loss.[2]
Detailed Protocol: QuEChERS Cleanup with PSA
This protocol outlines the d-SPE cleanup step for a general-purpose sample, such as a fruit or vegetable, following an initial QuEChERS extraction based on methods like AOAC 2007.01 or EN 15662.[14]
Materials:
-
Supernatant from the initial QuEChERS extraction step (in acetonitrile).
-
d-SPE Cleanup Tube (e.g., 2 mL or 15 mL) containing:
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
This compound (PSA)
-
-
Vortex mixer
-
Centrifuge
Caption: General workflow of the QuEChERS method.
Step-by-Step Methodology:
-
Prepare d-SPE Tubes: Select a pre-packaged d-SPE tube or prepare your own containing the appropriate amounts of sorbent. For many general applications (e.g., fruits, vegetables), a standard formulation is 50 mg of PSA and 150 mg of anhydrous MgSO₄ per 1 mL of extract to be cleaned.[3] The MgSO₄ is crucial for removing any residual water from the acetonitrile phase.[3][7]
-
Transfer Supernatant: Following the initial extraction and centrifugation (Stage 1), carefully transfer a defined aliquot of the acetonitrile supernatant (upper layer) into the prepared d-SPE cleanup tube. For example, transfer 1 mL of supernatant into a 2 mL d-SPE tube or 6-8 mL into a 15 mL d-SPE tube.
-
Vortex: Immediately cap the tube securely and vortex vigorously for 30 seconds to 1 minute. This "dispersive" step is key, as it ensures the entire sample extract comes into intimate contact with the sorbent particles, maximizing the removal of interferences.
-
Centrifuge: Centrifuge the d-SPE tube for 1-5 minutes at an RCF of >1,500. This will pellet the sorbent material and any bound interferences, leaving a clear, cleaned supernatant.
-
Collect Final Extract: The resulting supernatant is the final, cleaned extract. Carefully collect this extract using a pipette, avoiding disturbance of the pellet at the bottom of the tube.
-
Post-Cleanup Stabilization (Optional but Recommended): For the analysis of base-labile pesticides, the extract's pH may be >8 after exposure to PSA.[15] It is often recommended to add a small amount of acid, such as 5% formic acid in acetonitrile, to the final extract to adjust the pH to ~5, thereby stabilizing these sensitive compounds prior to analysis.[16]
-
Analysis: The cleaned extract is now ready for direct injection or dilution before analysis by GC-MS/MS or LC-MS/MS. The method typically yields analyte recoveries between 70-120% with relative standard deviations (RSDs) below 20%.[4][17]
Troubleshooting and Method Validation
A self-validating protocol requires an understanding of potential pitfalls and how to address them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Acidic Analytes | The weak anion exchange property of PSA can sometimes retain acidic pesticides, not just interfering organic acids.[10] | Analyze the raw extract directly without PSA cleanup for these specific compounds.[16] Alternatively, use a d-SPE tube without PSA (e.g., only MgSO₄ and C18).[10] |
| Low Recovery of Planar Analytes | If using GCB in combination with PSA, the GCB sorbent can strongly adsorb planar molecules.[2][7] | Reduce the amount of GCB in the d-SPE tube. The EN 15662 method recommends less GCB than some AOAC versions to improve recovery of these compounds.[2] |
| Poor Peak Shape in GC | Acetic acid used in some extraction protocols can negatively impact the effectiveness of PSA cleanup and cause chromatographic issues.[18] | Select a QuEChERS extraction method that uses a citrate buffer instead of an acetate buffer.[15][19] |
| Insufficient Cleanup (High Matrix Effects) | The amount of PSA may be insufficient for the level of interferences in a particularly "dirty" matrix (e.g., high sugar or high acid).[8] | Increase the amount of PSA sorbent used per mL of extract or consider a cartridge SPE (cSPE) format with a larger sorbent bed for greater cleanup capacity.[6][8] |
Conclusion
The use of this compound (PSA) in the d-SPE cleanup stage is a cornerstone of the QuEChERS methodology. Its unique ability to selectively remove polar interferences like sugars and acids is fundamental to achieving the clean extracts necessary for sensitive and reliable multi-residue analysis. By understanding the chemical principles behind PSA's function and strategically combining it with other sorbents like C18 and GCB, researchers can adapt the QuEChERS method to a vast array of complex sample matrices, ensuring data of the highest quality and integrity.
References
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- Marín-Sáez, R., et al. (2022). Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. MDPI.
- Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International.
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Application Notes & Protocols: Surface Modification of Nanoparticles with N-Propylethylenediamine
Abstract: The surface functionalization of nanoparticles is a cornerstone of nanomedicine, dictating their interaction with biological systems, stability, and therapeutic efficacy. This guide provides a comprehensive overview and detailed protocols for the surface modification of nanoparticles using N-Propylethylenediamine (N-PEA). We delve into the rationale behind covalent modification strategies, focusing on the robust and widely adopted carbodiimide chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to impart a positive surface charge and reactive amine functionalities to their nanoparticle systems for applications ranging from nucleic acid delivery to targeted drug conjugation.
Introduction: The Critical Role of Surface Chemistry
The surface of a nanoparticle is its primary interface with the biological environment. Unmodified nanoparticles often exhibit poor aqueous stability and are rapidly cleared by the mononuclear phagocyte system (MPS).[1] Surface modification addresses these challenges by tailoring the nanoparticle's physicochemical properties.[2][3] Amine functionalization, in particular, is a powerful strategy. It imparts a positive zeta potential, which is crucial for electrostatic interactions with negatively charged biomolecules like DNA and siRNA, making these particles excellent candidates for gene delivery applications.[4][5]
This compound (H₂N-(CH₂)₂-NH-(CH₂)₂-CH₃) is an excellent ligand for this purpose. It possesses a primary amine that can readily participate in common covalent conjugation reactions, and a secondary amine that, along with the primary amine, contributes to a positive surface charge at physiological pH. The propyl group provides a short spacer arm, potentially reducing steric hindrance for subsequent molecular interactions. This guide will focus on the most prevalent method for attaching N-PEA: the covalent linkage to carboxylated nanoparticles via carbodiimide chemistry.
The Chemistry of Amine Coupling: An Overview
The most common and efficient method for covalently attaching an amine-containing molecule like N-PEA to a carboxylated (-COOH) nanoparticle surface is through the formation of a stable amide bond.[6] This is typically achieved using a "zero-length" crosslinker system involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[7]
The process is ideally performed in two discrete steps to maximize efficiency and minimize undesirable side reactions like nanoparticle aggregation.[7][8]
-
Activation Step: EDC reacts with the carboxyl groups on the nanoparticle surface to form a highly reactive but unstable O-acylisourea intermediate. This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0).[7]
-
Stabilization and Coupling: Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive sulfo-NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions.[7] The activated nanoparticles are then introduced to N-PEA, where the primary amine of N-PEA nucleophilically attacks the sulfo-NHS ester, forming a stable amide bond and releasing the sulfo-NHS leaving group.
This two-step approach is superior to a one-step protocol because it prevents EDC from crosslinking molecules that contain both carboxyl and amine groups, which could lead to polymerization if, for example, a protein were being conjugated.[7]
Detailed Protocol: N-PEA Modification of Carboxylated Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles bearing surface carboxyl groups.
Materials and Reagents
-
Nanoparticles: Carboxylated nanoparticles (e.g., PLGA, silica, iron oxide)
-
Ligand: this compound (N-PEA)
-
Crosslinkers: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), N-hydroxysulfosuccinimide (sulfo-NHS)
-
Buffers:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Washing/Storage Buffer: Deionized (DI) water or PBS, pH 7.4
-
-
Equipment:
-
Probe or bath sonicator
-
Centrifuge suitable for nanoparticle pelleting
-
pH meter
-
Rotator or shaker
-
Step-by-Step Methodology
1. Nanoparticle Preparation:
-
Disperse 10 mg of carboxylated nanoparticles in 10 mL of DI water. Sonicate for 5 minutes to ensure a homogenous dispersion.
-
Centrifuge the nanoparticle suspension at a speed appropriate to pellet the particles (e.g., 15,000 x g for 20 minutes; this will vary by nanoparticle type and size).
-
Discard the supernatant and resuspend the pellet in 10 mL of Activation Buffer (0.1 M MES, pH 5.5).
-
Repeat the wash step twice to ensure the nanoparticles are fully equilibrated in the Activation Buffer. After the final wash, resuspend the pellet to a concentration of 10 mg/mL in Activation Buffer.
-
Scientist's Note: This washing step removes any storage buffers or unbound surface contaminants that could interfere with the reaction, such as buffers containing primary amines (e.g., Tris).[7]
-
2. Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh 10 mg/mL solutions of EDC and sulfo-NHS in Activation Buffer.
-
Rationale: EDC is prone to hydrolysis in aqueous solutions, which deactivates it. Using fresh solutions is critical for high reaction efficiency.[8]
-
-
To the 1 mL of nanoparticle suspension (10 mg), add EDC and sulfo-NHS to achieve a final concentration of 4 mM and 10 mM, respectively.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing on a rotator.
-
Scientist's Note: A molar excess of EDC/sulfo-NHS over the available carboxyl groups on the nanoparticle surface is required to drive the reaction forward. The optimal ratio may require empirical determination for different nanoparticle systems.[9]
-
3. Removal of Excess Reagents & Conjugation with N-PEA:
-
Centrifuge the activated nanoparticles to remove excess, unreacted EDC and sulfo-NHS. Carefully discard the supernatant.
-
Resuspend the nanoparticle pellet in 1 mL of Coupling Buffer (PBS, pH 7.4).
-
Immediately add a solution of N-PEA in Coupling Buffer. A 50-fold molar excess of N-PEA relative to the estimated surface carboxyl groups is a good starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Rationale: The coupling reaction is most efficient at a pH of 7.2-8.5, where the primary amine of N-PEA is deprotonated and highly nucleophilic.[8]
-
4. Purification:
-
Pellet the newly functionalized nanoparticles by centrifugation.
-
Discard the supernatant, which contains unreacted N-PEA and reaction byproducts.
-
Resuspend the nanoparticle pellet in 10 mL of DI water or PBS.
-
Repeat this centrifugation and resuspension wash cycle at least three times to ensure complete removal of unbound reactants.
-
Scientist's Note: Thorough washing is crucial. Residual reactants can be cytotoxic or interfere with downstream applications and characterization. Dialysis is an alternative purification method for smaller nanoparticles.[9]
-
5. Storage:
-
After the final wash, resuspend the N-PEA modified nanoparticles in an appropriate storage buffer (e.g., PBS or DI water) at the desired concentration.
-
Store the nanoparticle suspension at 4°C. For long-term storage, the inclusion of a preservative may be considered, depending on the final application.
Validation and Characterization of Modified Nanoparticles
Successful surface modification must be confirmed through rigorous characterization. This validates the protocol and ensures the nanoparticles have the desired properties for their intended application.
Physicochemical Properties
The covalent attachment of N-PEA is expected to cause predictable shifts in the nanoparticles' size and surface charge. Dynamic Light Scattering (DLS) and Zeta Potential measurements are essential for confirming these changes.
| Parameter | Before Modification (-COOH NP) | After Modification (N-PEA NP) | Rationale of Change |
| Zeta Potential (mV) at pH 7.4 | Highly Negative (e.g., -30 to -60 mV) | Positive (e.g., +20 to +40 mV) | The negatively charged carboxyl groups are replaced by protonated amine groups from N-PEA, reversing the surface charge.[10][11] |
| Hydrodynamic Diameter (nm) | X | X + (5 to 20 nm) | The addition of the N-PEA layer on the surface increases the overall hydrodynamic size of the nanoparticle. |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 (ideally) | A low PDI indicates a monodisperse sample. A significant increase in PDI post-modification may suggest aggregation. |
Note: The exact values will depend on the core nanoparticle material, initial size, and modification density.
Spectroscopic Confirmation
Fourier-Transform Infrared Spectroscopy (FTIR) is a powerful technique to confirm the chemical changes on the nanoparticle surface by identifying characteristic vibrational bands of functional groups.
-
Disappearance of -COOH peaks: The broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) should diminish.
-
Appearance of Amide Bands: The successful formation of the amide bond will result in new peaks:
-
Amide I band: Around 1650 cm⁻¹ (C=O stretch).
-
Amide II band: Around 1550 cm⁻¹ (N-H bend and C-N stretch).
-
-
Appearance of Amine/Alkyl Peaks:
Applications and Future Directions
N-PEA functionalized nanoparticles are versatile platforms for a range of biomedical applications.
-
Gene Delivery: The positive surface charge facilitates the electrostatic binding and condensation of negatively charged nucleic acids (siRNA, miRNA, plasmid DNA), forming "polyplexes." These complexes protect the genetic cargo from degradation and enhance cellular uptake.[4][13]
-
Drug Delivery: The primary and secondary amines can serve as attachment points for further conjugation of drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents.[14][15] This allows for the development of multifunctional, targeted therapeutic systems.[15]
-
Biosensing: When applied to nanoparticles with unique optical or magnetic properties (e.g., gold nanoparticles, quantum dots), the amine-functionalized surface can be used to immobilize biorecognition elements for diagnostic applications.[16][17]
By providing a robust and verifiable method for creating positively charged, amine-reactive surfaces, this compound modification opens the door to creating sophisticated nanoparticle systems for advanced therapeutic and diagnostic challenges.
References
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Protocol for N-Alkylation of Ethylenediamine: A Comprehensive Guide for Researchers
Introduction: The Synthetic Versatility of N-Alkylated Ethylenediamines
Ethylenediamine, a fundamental C2 building block in organic synthesis, possesses two primary amine functionalities that serve as versatile nucleophilic centers. The N-alkylation of this diamine unlocks a vast chemical space, yielding derivatives that are pivotal in medicinal chemistry, materials science, and catalysis. These substituted ethylenediamines are integral scaffolds in numerous pharmacologically active compounds, including antihistamines and chelating agents like EDTA.[1] The strategic introduction of alkyl groups onto the nitrogen atoms of ethylenediamine allows for the fine-tuning of its steric and electronic properties, thereby modulating its biological activity and chemical reactivity.
However, the symmetrical nature of ethylenediamine presents a significant challenge in achieving selective alkylation. The reaction can readily proceed to give a mixture of mono-, di-, tri-, and tetra-alkylated products, making the isolation of a single, desired species a formidable task.[2][3] This guide provides a comprehensive overview of robust and reproducible protocols for the controlled N-alkylation of ethylenediamine, with a focus on strategies to achieve selectivity. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of N-alkylated ethylenediamines.
Core Principles and Mechanistic Insights
The N-alkylation of ethylenediamine fundamentally involves the formation of a new carbon-nitrogen bond. The primary methods to achieve this transformation are direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and alkylation with alcohols. Understanding the mechanisms of these reactions is crucial for controlling selectivity and optimizing reaction conditions.
Direct Alkylation with Alkyl Halides
This classic SN2 reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of an alkyl halide. While seemingly straightforward, this method is often plagued by over-alkylation. The initially formed mono-alkylated product is often more nucleophilic than the starting ethylenediamine, leading to rapid subsequent alkylations and the formation of a complex product mixture.[3]
Controlling the stoichiometry, reaction temperature, and concentration are key to favoring a desired product. Using a large excess of ethylenediamine can statistically favor mono-alkylation, though this is not always practical.
Reductive Amination
Reductive amination is a powerful and highly versatile method for the controlled N-alkylation of amines.[2][4][5] This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[5][6] This method offers superior control over the degree of alkylation compared to direct alkylation with alkyl halides because the imine formation is typically a reversible and controllable step.[2]
A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common.[2][7] The choice of reducing agent is critical; for instance, NaBH₃CN is particularly useful as it is selective for the reduction of imines in the presence of aldehydes.[2]
Diagram 1: General Workflow for Reductive Amination
Caption: A simplified workflow of the two-stage reductive amination process.
N-Alkylation with Alcohols
The use of alcohols as alkylating agents represents a greener and more atom-economical approach, with water being the only byproduct.[8] This transformation can be catalyzed by various transition metals, such as copper-nickel oxides or ruthenium complexes.[9][10] The mechanism often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" pathway.[10][11] The catalyst first dehydrogenates the alcohol to form an aldehyde in situ. This aldehyde then undergoes condensation with the amine to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" by the catalyst in the initial step.[10][11]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for achieving different degrees of N-alkylation of ethylenediamine. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be strictly adhered to.
Protocol 1: Selective Mono-N-Alkylation using an Alkyl Halide
This protocol aims to favor the formation of the mono-alkylated product by using a large excess of ethylenediamine.
Materials:
-
Ethylenediamine (10 equivalents)
-
Alkyl bromide (e.g., ethyl bromide, 1 equivalent)
-
Suitable solvent (e.g., ethanol or acetonitrile)
-
Base (e.g., potassium carbonate, 2 equivalents)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add ethylenediamine and the solvent.
-
Add the base to the stirred solution.
-
Slowly add the alkyl bromide to the mixture at room temperature.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the base.
-
Remove the solvent and excess ethylenediamine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure mono-N-alkylethylenediamine.
| Reactant Ratios | Temperature | Time (h) | Solvent | Typical Yield (%) |
| 10:1 (EDA:R-Br) | Reflux | 4-12 | Ethanol | 40-60 |
| 5:1 (EDA:R-Br) | 60 °C | 6 | Acetonitrile | 35-55 |
Protocol 2: N,N'-Disubstituted Ethylenediamine via Reductive Amination
This protocol describes the synthesis of a symmetrically disubstituted ethylenediamine using an aldehyde.
Materials:
-
Ethylenediamine (1 equivalent)
-
Aldehyde (e.g., benzaldehyde, 2.2 equivalents)
-
Reducing agent (e.g., sodium borohydride, 2.5 equivalents)
-
Solvent (e.g., methanol)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve ethylenediamine in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add the aldehyde to the stirred solution.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C and add the sodium borohydride portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
| Aldehyde | Reducing Agent | Solvent | Typical Yield (%) |
| Benzaldehyde | NaBH₄ | Methanol | 85-95 |
| Acetaldehyde | NaBH(OAc)₃ | Dichloromethane | 70-85 |
Diagram 2: Synthesis of N,N'-Dibenzylethylenediamine
Caption: Reaction scheme for the synthesis of a disubstituted ethylenediamine.
Protocol 3: N,N,N',N'-Tetraalkylation of Ethylenediamine
This protocol is for the exhaustive alkylation of ethylenediamine to produce a tetra-substituted derivative.
Materials:
-
Ethylenediamine (1 equivalent)
-
Alkyl halide (e.g., methyl iodide, 5 equivalents)
-
Strong base (e.g., sodium hydroxide, 5 equivalents)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents)
-
Solvent system (e.g., dichloromethane and water)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Combine ethylenediamine, dichloromethane, and the phase-transfer catalyst in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Add the aqueous sodium hydroxide solution to the reaction flask.
-
Slowly add the alkyl halide to the vigorously stirred biphasic mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by distillation or column chromatography.
| Alkyl Halide | Base | Catalyst | Typical Yield (%) |
| Methyl Iodide | NaOH | TBAB | 80-90 |
| Ethyl Bromide | KOH | TBAB | 75-85 |
Characterization of N-Alkylated Ethylenediamine Derivatives
The successful synthesis and purity of N-alkylated ethylenediamine derivatives should be confirmed by a combination of spectroscopic techniques.
Spectroscopic Data Summary
| Compound | ¹H NMR (δ, ppm) -CH₂-CH₂- | ¹H NMR (δ, ppm) -NH/-NR | IR (cm⁻¹) N-H Stretch | Mass Spec (m/z) [M+H]⁺ |
| Ethylenediamine | ~2.65 (s) | ~1.49 (s) | 3350-3250 | 61.1 |
| N-Methylethylenediamine | ~2.70 (m), ~2.55 (m) | ~1.50 (br s) | 3340, 3260 | 75.1 |
| N,N'-Dimethylethylenediamine | ~2.50 (s) | ~1.60 (br s) | 3280 | 89.1 |
| N,N,N',N'-Tetramethylethylenediamine | ~2.20 (s) | - | - | 117.2 |
| Note: Spectroscopic data can vary depending on the solvent and instrument used.[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and splitting patterns of the methylene (-CH₂-CH₂-) protons and the protons on the nitrogen and alkyl substituents provide crucial structural information.[12]
-
¹³C NMR: The number of unique carbon signals confirms the symmetry of the molecule.
Infrared (IR) Spectroscopy:
-
The presence or absence of N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region) is a key indicator of the degree of alkylation.[12] Primary amines show two bands, secondary amines show one, and tertiary amines show none.
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound, confirming the addition of the expected number of alkyl groups.[12]
Conclusion and Future Outlook
The N-alkylation of ethylenediamine is a cornerstone of synthetic chemistry, providing access to a rich diversity of molecules with important applications. While challenges in selectivity exist, the methodologies outlined in this guide—direct alkylation, reductive amination, and alkylation with alcohols—offer a robust toolkit for the controlled synthesis of mono-, di-, tri-, and tetra-alkylated derivatives. The choice of synthetic route will depend on the desired degree of substitution, the nature of the alkyl group, and considerations of efficiency and environmental impact. As the demand for novel pharmaceuticals and advanced materials continues to grow, the development of even more selective, efficient, and sustainable methods for the N-alkylation of ethylenediamine will remain an active and important area of research.
References
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N-Propylethylenediamine in the synthesis of polyamides
Application Note & Protocol Guide
Topic: N-Propylethylenediamine in the Synthesis of Novel Polyamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Expanding the Polyamide Landscape with this compound
Polyamides are a cornerstone class of high-performance polymers, renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] The most famous examples, nylons and aramids, have found indispensable applications in fields ranging from textiles and automotive components to aerospace engineering and protective apparel.[3] The properties of a polyamide are fundamentally dictated by the molecular structure of its constituent monomers: a diamine and a dicarboxylic acid (or its derivative).[4][5]
This guide focuses on the use of a less conventional monomer, this compound (N-Pr-EDA), in polyamide synthesis. The introduction of an N-alkyl substituent, such as the propyl group in N-Pr-EDA, onto the diamine backbone presents a strategic approach to modifying polymer architecture. This substitution can disrupt the regular, strong hydrogen bonding typically observed between polyamide chains.[3] Consequently, incorporating N-Pr-EDA is hypothesized to yield polyamides with modified characteristics, such as increased solubility in organic solvents, lower melting points, and altered mechanical flexibility, thereby opening avenues for new applications in specialty films, coatings, and matrices for drug delivery systems.
This document serves as a comprehensive technical guide for researchers. It provides not only detailed, step-by-step protocols for synthesizing polyamides using N-Pr-EDA via interfacial and melt polymerization techniques but also delves into the underlying chemical principles, safety considerations, and essential characterization methods required to validate experimental success.
Monomer Profile: this compound (N-Pr-EDA)
A thorough understanding of the monomer's properties is critical for successful polymerization and safe handling.
| Property | Value | Reference |
| Linear Formula | CH₃CH₂CH₂NHCH₂CH₂NH₂ | |
| CAS Number | 111-39-7 | |
| Molecular Weight | 102.18 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 147-150 °C | |
| Density | 0.829 g/mL at 25 °C | |
| Refractive Index | n20/D 1.441 | |
| Flash Point | 45 °C |
Critical Safety & Handling Protocols
This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[6] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7] All handling of the liquid should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6][8]
-
Handling: Keep the container tightly closed in a dry, well-ventilated area.[6] It should be kept away from heat, sparks, open flames, and other sources of ignition.[6][9] Use ground/bond containers and receiving equipment to prevent static discharge.[10]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as acids and strong oxidizing agents.[7]
-
Spill & First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[6][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[6]
-
Spills: Contain spillage using non-combustible absorbent material (e.g., sand, vermiculite) and dispose of it according to local regulations.[6]
-
Principles of N-Pr-EDA Polyamide Synthesis
The formation of a polyamide from N-Pr-EDA involves a step-growth polycondensation reaction. The primary amine group (-NH₂) of N-Pr-EDA acts as a nucleophile, attacking the electrophilic carbonyl carbon of a dicarboxylic acid derivative (commonly a diacyl chloride) to form a stable amide bond (-CO-NH-). The secondary amine (-NH-) within the N-Pr-EDA backbone can also react, leading to a fully N-substituted amide linkage (-CO-N(Propyl)-). This reaction repeats to build the polymer chain.[4][5]
Two primary methods are employed for this synthesis, each with distinct advantages and experimental considerations.
-
Interfacial Polymerization: This technique is performed at room temperature and is exceptionally rapid. The reaction occurs at the interface between two immiscible liquids—typically an aqueous solution of the diamine (N-Pr-EDA) and an organic solution of the diacyl chloride.[12][13][14] This method is ideal for laboratory-scale synthesis and the formation of thin films or membranes.[12][15]
-
Melt Polycondensation: This industrial-scale method involves heating a stoichiometric salt of the diamine and a dicarboxylic acid above the melting point of the resulting polymer in an inert atmosphere.[3][16] Water is eliminated as a byproduct, and high vacuum is often applied in the final stages to drive the reaction to completion and achieve high molecular weights.
Visualizing the Core Reaction
The fundamental reaction for forming an N-propyl substituted polyamide is illustrated below.
Caption: General reaction scheme for the synthesis of an N-propyl substituted polyamide.
Protocol 1: Synthesis via Interfacial Polymerization
This protocol describes a robust method for synthesizing an N-propyl-substituted polyamide at a laboratory scale, famously known as the "nylon rope trick." It is adapted from standard interfacial polymerization procedures.[13][16]
Experimental Workflow: Interfacial Method
Caption: Workflow for synthesizing polyamide via interfacial polymerization.
Materials & Reagents
-
This compound (N-Pr-EDA)
-
Adipoyl chloride (or other diacyl chloride, e.g., sebacoyl chloride)
-
Sodium hydroxide (NaOH)
-
Hexane (or other suitable organic solvent, e.g., cyclohexane)
-
Deionized water
-
Ethanol
Step-by-Step Procedure
-
Prepare the Aqueous Phase: In a 100 mL beaker, prepare a solution containing 0.4 M this compound and 0.8 M sodium hydroxide in 25 mL of deionized water.
-
Scientist's Note: Sodium hydroxide acts as an acid scavenger, neutralizing the HCl gas produced during the reaction.[14] This is critical because HCl would otherwise react with the amine groups on the monomer, rendering them unreactive and terminating chain growth.
-
-
Prepare the Organic Phase: In a separate 50 mL beaker, prepare a solution of 0.2 M adipoyl chloride in 25 mL of hexane. Handle adipoyl chloride with extreme care in a fume hood as it is corrosive and reacts with moisture.
-
Set up the Reaction: Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase. Minimize agitation to create a distinct interface between the two immiscible layers.
-
Polymer Formation and Collection: A film of the polyamide will form instantly at the interface.[13] Using a pair of forceps or a bent wire, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous strand or "rope" of polyamide can be drawn.
-
Washing and Purification: Wind the collected polymer rope onto a glass rod or into a separate beaker. Wash it thoroughly, first with a 50:50 ethanol/water solution, and then with pure water to remove unreacted monomers, NaOH, and sodium chloride byproduct.
-
Drying: Press the washed polymer between filter papers to remove excess water. Dry the sample in a vacuum oven at 60-80 °C for at least 12 hours or until a constant weight is achieved.
Protocol 2: Synthesis via Melt Polycondensation
This method is suitable for producing larger quantities of polymer with potentially higher molecular weights and is more aligned with industrial production processes.[3][16]
Experimental Workflow: Melt Polycondensation
Caption: Workflow for synthesizing polyamide via melt polycondensation.
Materials & Reagents
-
This compound (N-Pr-EDA)
-
Adipic acid (or other solid dicarboxylic acid)
-
Ethanol
-
High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and vacuum port
Step-by-Step Procedure
-
Nylon Salt Formation: Dissolve 1.0 mole of adipic acid in warm ethanol. In a separate flask, dissolve 1.0 mole of N-Pr-EDA in ethanol. Slowly add the diamine solution to the diacid solution with stirring. The corresponding 1:1 salt will precipitate.
-
Scientist's Note: Forming the salt first ensures a perfect 1:1 stoichiometry, which is essential for achieving high molecular weight in step-growth polymerization.[3]
-
-
Salt Purification: Cool the mixture in an ice bath to maximize precipitation. Filter the salt and wash it with cold ethanol. Dry the salt thoroughly in a vacuum oven at 80 °C.
-
Reactor Setup: Place the dried salt into the polymerization reactor. Seal the reactor and purge thoroughly with inert gas (e.g., nitrogen or argon) to remove all oxygen, which can cause polymer degradation at high temperatures.
-
Polymerization - Stage 1 (Pre-polymerization): Begin mechanical stirring and heat the vessel to approximately 220 °C under a slow, continuous flow of nitrogen. The salt will melt, and water will begin to evolve as steam, which is carried out of the system by the nitrogen stream. Hold at this temperature for 1-2 hours.
-
Polymerization - Stage 2 (High Temperature): Gradually increase the temperature to 260-280 °C. The viscosity of the melt will increase significantly as the polymer chains grow.
-
Polymerization - Stage 3 (Vacuum): Discontinue the nitrogen flow and slowly apply a high vacuum to the reactor for 30-60 minutes. This final step is crucial for removing the remaining water and pushing the polymerization equilibrium to completion, thereby maximizing the molecular weight.
-
Product Recovery: Release the vacuum with nitrogen. Extrude the molten polymer from the reactor onto a cooling surface or into a water bath. The resulting solid polymer can then be pelletized for further analysis and processing.
Validation: Characterization of the Synthesized Polyamide
To confirm the successful synthesis and understand the properties of the new N-propyl-substituted polyamide, the following characterization techniques are recommended.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirm formation of amide bonds. | Appearance of a strong absorption band around 1650 cm⁻¹ (C=O stretch, Amide I) and another band around 3300 cm⁻¹ (N-H stretch, if primary amine reacted) or its absence if the secondary amine reacted.[17] |
| NMR Spectroscopy (¹H, ¹³C) | Elucidate the detailed chemical structure. | Resonances corresponding to the propyl group, the ethylenediamine backbone, and the diacid moiety. Integration can confirm the polymer structure. |
| Differential Scanning Calorimetry (DSC) | Determine thermal transitions (Tg, Tm). | The presence of the N-propyl group is expected to disrupt chain packing, potentially leading to a lower melting temperature (Tm) and a more prominent glass transition temperature (Tg) compared to an unsubstituted analogue.[2] |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | Provides the decomposition temperature, indicating the polymer's stability at elevated temperatures.[17][18] |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and polydispersity (PDI). | Essential for quantifying the success of the polymerization in achieving high molecular weight chains.[19] |
References
- SAFETY DATA SHEET. (2017, March 29). BigCommerce.
- Material Safety Data Sheet - N-[3-(Trimethoxysilyl)propyl]ethylenediamine, 97%. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET. (n.d.). Bostik.
- Synthesis of Polyamides from www.ChemistryTuition.Net. (2014, October 8). YouTube.
- Three Ways to Polyamides: The Impact of Polymerization Mechanism on Polymer Properties. (n.d.). ACS Publications.
- Interfacial polymerization of polyamide nanofiltration membrane. (2025, August 6). Request PDF.
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- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory.
- Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011, January 4). NIH.
- Amphiphilic Interlayer Regulated Interfacial Polymerization for Constructing Polyamide Nanofiltration Membranes with High Perm-Selectivity of Mono-/Divalent Salts. (2024, March 20). PubMed.
- Properties & Uses of Polyamide | Applications. (n.d.). AerosUSA.
- Synthesis and Properties of Novel Polyamides Based on a Benzonorbornane Dietheramine. (2025, August 10). ResearchGate.
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- Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. (2020, November 27). PMC - NIH.
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- What Is The Polyamide Polymerization Process? - Chemistry For Everyone. (2025, September 6). YouTube.
- Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique. (n.d.). MDPI.
- Preparation and Properties of New Poly(amide-imide)/ Layered Silicate Nanocomposites Containing Chiral N-Trimellitylimido-L-Valine and Diphenyl Sulfone Moiety. (2025, December 5). ResearchGate.
- Polyamides: synthesis and properties. (n.d.). Greenchemicals.
- Preparation and properties of polyamide elastomers by a new synthesis route of Michael addition reaction. (2024, October 18). ResearchGate.
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N-Propylethylenediamine as a Corrosion Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of N-Propylethylenediamine in Corrosion Mitigation
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries, from infrastructure to pharmaceuticals. The economic and safety implications of unchecked corrosion necessitate the development and application of effective corrosion inhibitors. Organic compounds, particularly those containing heteroatoms like nitrogen, are a cornerstone of corrosion inhibition strategies due to their ability to form protective films on metal surfaces.[1][2]
This compound (N-PEDA), a linear aliphatic diamine, presents itself as a compelling candidate for corrosion inhibition. Its molecular structure, featuring two nitrogen atoms with lone pairs of electrons, provides active centers for adsorption onto metal surfaces.[3] This guide provides a comprehensive overview of this compound, its proposed mechanism of action as a corrosion inhibitor, and detailed protocols for its evaluation. While extensive research specifically documenting N-PEDA's performance is emerging, the principles outlined herein are grounded in the well-established understanding of amine-based corrosion inhibitors and standardized testing methodologies.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application as a corrosion inhibitor. These properties influence its solubility, volatility, and interaction with metallic substrates.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 111-39-7 | [4] |
| Molecular Formula | C5H14N2 | [4] |
| Molecular Weight | 102.18 g/mol | [4] |
| Appearance | Clear colorless to pale yellow liquid | [3][5] |
| Boiling Point | 147-150 °C | [4] |
| Density | 0.829 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.441 | [4] |
| Flash Point | 59 °F | [4] |
| Solubility | Soluble in water and organic solvents | [3] |
Proposed Mechanism of Corrosion Inhibition
The efficacy of this compound as a corrosion inhibitor is predicated on its ability to adsorb onto the metal surface, thereby creating a barrier between the metal and the corrosive environment.[1] This adsorption can occur through two primary mechanisms: physisorption and chemisorption.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated amine groups of N-PEDA in an acidic medium. The positively charged nitrogen atoms are attracted to the negatively charged metal surface (anodic sites).
-
Chemisorption: This involves the sharing of lone pair electrons from the nitrogen atoms with the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond.[1][6] This process results in a more stable and robust protective film.
The presence of the propyl group, an electron-donating alkyl group, increases the electron density on the nitrogen atoms, which is expected to enhance the strength of the coordinate bond and, consequently, the inhibition efficiency. The diamine nature of N-PEDA allows for potentially stronger adsorption through chelation, where both nitrogen atoms can bond to the metal surface.
Caption: Proposed mechanism of this compound as a corrosion inhibitor.
Synthesis of this compound
This compound can be synthesized through various routes. One common laboratory-scale synthesis involves the reaction of 1-propanol with ethylenediamine in the presence of hydrogen gas at elevated temperature and pressure.[7]
Application Protocols: Evaluating Corrosion Inhibition Efficiency
To rigorously assess the performance of this compound as a corrosion inhibitor, a combination of gravimetric and electrochemical techniques should be employed. These methods provide both quantitative data on corrosion rates and qualitative insights into the inhibition mechanism.
Weight Loss Method (Gravimetric)
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.[8][9][10] It is based on the ASTM G1 and D2688 standards.[11]
Protocol:
-
Specimen Preparation:
-
Cut metal coupons (e.g., mild steel) to a standard dimension (e.g., 50 mm x 20 mm x 2 mm).
-
Polish the coupons with successively finer grades of emery paper, rinse with deionized water and acetone, and dry in a desiccator.
-
Accurately weigh each coupon to four decimal places (W_initial).
-
-
Test Solution Preparation:
-
Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound (e.g., 5, 10, 50, 100 ppm).
-
-
Immersion Test:
-
Immerse the prepared coupons in the test solutions for a specified duration (e.g., 24, 48, 72 hours) at a constant temperature.
-
-
Specimen Cleaning and Final Weighing:
-
After the immersion period, remove the coupons, and clean them according to ASTM G1 standard procedure to remove corrosion products.
-
Rinse with deionized water and acetone, dry, and reweigh (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (8.76 x 10^4 * ΔW) / (A * ρ * t) where: ΔW = Weight loss (W_initial - W_final) in grams A = Surface area of the coupon in cm^2 ρ = Density of the metal in g/cm^3 t = Immersion time in hours[12]
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where: CR_blank = Corrosion rate in the absence of the inhibitor CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
Expected Results and Interpretation
A successful application of this compound as a corrosion inhibitor would be demonstrated by:
-
Weight Loss: A significant reduction in the weight loss of metal coupons in the presence of N-PEDA compared to the blank solution.
-
Potentiodynamic Polarization: A decrease in the corrosion current density (i_corr) in the presence of N-PEDA. A significant shift in either the anodic or cathodic branches of the Tafel plot, or both, will indicate the type of inhibition.
-
Electrochemical Impedance Spectroscopy: An increase in the diameter of the Nyquist plot semicircle, corresponding to an increased charge transfer resistance (R_ct), indicating the formation of an insulating protective layer.
Conclusion
This compound holds promise as an effective corrosion inhibitor due to its molecular structure, which is conducive to forming a protective adsorbed layer on metal surfaces. The protocols detailed in this guide provide a robust framework for researchers and scientists to systematically evaluate its performance and elucidate its mechanism of action. By employing a combination of gravimetric and electrochemical techniques, a comprehensive understanding of the inhibitory properties of this compound can be achieved, paving the way for its potential application in various industrial and developmental settings.
References
- Amines as corrosion inhibitors: A review. (2021).
- This compound. LookChem.
- Exploring N-[3-(Trimethoxysilyl)
- ASTM D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method).
- N-(n-Propyl)ethylenediamine. CymitQuimica.
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- Why Use Electrochemical Techniques for Corrosion Measurement?. Gamry Instruments.
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- Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. TCR Engineering.
- This compound ≥ 97%. Sigma-Aldrich.
- Potentiodynamic polarization curves of corrosion inhibition of mild...
- This compound ≥ 97%. Sigma-Aldrich.
- N-(N-PROPYL)ETHYLENEDIAMINE synthesis. ChemicalBook.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Biointerface Research in Applied Chemistry, 12(5), 6338-6349.
- Buy N-[3-(Trimethoxysilyl)propyl]ethylenediamine | 1760-24-3. Smolecule.
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- Effect of Dissolved Oxygen and Amino Acid Corrosion Inhibitor on Corrosion of Carbon Steel Firewater Pipeline. (2026). Metals, 16(1), 72.
- N-Propyl-N'-isopropylethylenediamine. PubChem.
- Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (2024). Request PDF.
- Film-forming amines as corrosion inhibitors: a state-of-the-art review. (2024).
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
- Amine-based solvent for CO2 absorption and its impact on carbon steel corrosion: A perspective review. (2025).
- Potentiodynamic polariz
- Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor.
- Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019).
- Amine type inhibitor effect on corrosion–erosion wear in oil gas pipes. (2025).
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- The Effect of Two Amine-Based Corrosion Inhibitors in Improving the Corrosion Resistance of Carbon Steel in Sea Water. (2025).
- Corrosion inhibition of mild steel by highly stable polydentate schiff base derived from 1,3- propanediamine in aqueous acidic solution. (2022). Journal of Saudi Chemical Society.
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Application of N-Propylethylenediamine in Ion-Exchange Chromatography: A Detailed Guide for Researchers
This document provides a comprehensive technical guide on the application of N-Propylethylenediamine (N-PE) functionalized stationary phases in ion-exchange chromatography (IEC). Tailored for researchers, scientists, and professionals in drug development, this guide delves into the fundamental principles, practical protocols, and diverse applications of this versatile weak anion exchanger.
Introduction: The Unique Advantages of this compound Chemistry
This compound (N-PE) functionalized silica is a weak anion-exchange (AEX) sorbent that offers distinct advantages over traditional AEX materials. The stationary phase consists of this compound moieties covalently bonded to a high-purity silica gel matrix.[1] This unique chemistry, featuring both a primary and a secondary amine, imparts a higher ion-exchange capacity and unique selectivity compared to standard aminopropyl (NH2) phases.[1]
The key to N-PE's performance lies in its dual amine structure, which provides two points of ionic interaction. These amino groups have higher pKa values (10.1 and 10.9) than single amine ligands, resulting in a stronger ion-exchange capacity over a wider pH range.[1] Furthermore, the diamine structure can act as a bidentate ligand, enabling the chelation of metal ions, an application of significant interest in sample purification and environmental analysis.[1][2] The propyl spacer arm effectively distances the functional groups from the silica surface, minimizing undesirable interactions with surface silanols and enhancing accessibility for target analytes.[3]
This guide will explore the synthesis of N-PE functionalized media, its mechanism of action in anion-exchange and chelation, and provide detailed protocols for its application in solid-phase extraction (SPE), protein purification, and oligonucleotide analysis.
Synthesis and Characterization of N-PE Functionalized Silica
The preparation of N-PE functionalized silica is a critical step that dictates the performance of the chromatographic media. The most common approach involves the surface modification of silica gel through silanization.
Synthesis Workflow
The synthesis is typically a two-step process. First, the silica support is activated to ensure a high density of surface silanol groups. Subsequently, the activated silica is reacted with an N-PE containing silane reagent.
Caption: Workflow for the synthesis of N-PE functionalized silica.
Characterization
The successful functionalization of the silica support is confirmed through various analytical techniques:
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups on the silica surface. | Appearance of new peaks corresponding to N-H and C-H vibrations, and a decrease in the intensity of the silanol peak. |
| Elemental Analysis | To quantify the amount of nitrogen and carbon, and thus the ligand density. | Increased carbon and nitrogen content compared to bare silica. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability and the amount of organic material grafted onto the silica. | Weight loss at temperatures corresponding to the decomposition of the N-PE moiety. |
| Zeta Potential Measurement | To assess the surface charge of the functionalized particles. | A shift to a more positive zeta potential at low pH compared to unmodified silica.[4] |
Mechanism of Action in Ion-Exchange Chromatography
N-PE functionalized media operate on the principle of weak anion exchange. The separation is based on the reversible electrostatic interaction between negatively charged analytes and the positively charged surface of the stationary phase.[5]
The degree of ionization of both the N-PE ligand and the target analyte is pH-dependent. At a pH below the pKa of the N-PE amines (pKa1 ≈ 10.1, pKa2 ≈ 10.9) and above the pI of the analyte, the stationary phase is protonated (positively charged) and the analyte carries a net negative charge, facilitating binding. Elution is typically achieved by increasing the ionic strength of the mobile phase (salt gradient) or by decreasing the pH to neutralize the charge on either the analyte or the stationary phase.
Caption: The four key stages of ion-exchange chromatography.
The presence of two amino groups in the N-PE ligand provides a higher charge density and, consequently, a greater ion-exchange capacity compared to single-amine phases like aminopropyl.[1] This allows for the loading of larger sample volumes and the efficient capture of weakly acidic compounds.
Application I: Solid-Phase Extraction (SPE)
N-PE functionalized silica is widely used in solid-phase extraction for sample clean-up prior to analysis by techniques such as GC-MS and LC-MS.[1] Its dual functionality as a weak anion exchanger and a metal chelator makes it particularly effective for complex matrices.
Protocol: Removal of Fatty Acids from a Biological Sample
This protocol details the use of an N-PE SPE cartridge for the removal of interfering fatty acids from a plasma sample.
Materials:
-
N-PE SPE Cartridge
-
Vacuum manifold
-
Plasma sample
-
Methanol (conditioning solvent)
-
Water (equilibration solvent)
-
Hexane (elution solvent)
Procedure:
-
Conditioning: Pass 5 mL of methanol through the N-PE cartridge to activate the stationary phase. Do not allow the cartridge to dry.
-
Equilibration: Pass 5 mL of water through the cartridge to equilibrate the stationary phase to an aqueous environment.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge. Fatty acids and other acidic compounds will be retained.
-
Washing: Wash the cartridge with 5 mL of water to remove any unbound, neutral, or basic compounds.
-
Elution: Elute the analytes of interest with 5 mL of hexane. The fatty acids will remain bound to the stationary phase.
-
Analyte Collection: Collect the eluate for further analysis.
Application II: Protein Purification
The high ion-exchange capacity of N-PE makes it a suitable candidate for the capture and purification of acidic proteins. The choice of buffer pH is critical to ensure that the target protein has a net negative charge while the N-PE stationary phase is positively charged.
Protocol: Purification of an Acidic Protein using N-PE HPLC
This protocol outlines a general method for the purification of an acidic protein from a cell lysate using an N-PE functionalized HPLC column.
Materials:
-
N-PE HPLC column
-
HPLC system with a UV detector
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Clarified cell lysate containing the target protein
Procedure:
-
Column Equilibration: Equilibrate the N-PE column with Binding Buffer at a flow rate of 1 mL/min until a stable baseline is achieved (approximately 5-10 column volumes).
-
Sample Injection: Inject the clarified cell lysate onto the equilibrated column.
-
Wash: Continue to wash the column with Binding Buffer until the UV absorbance returns to baseline, indicating that all unbound proteins have been washed through.
-
Elution: Apply a linear gradient of 0-100% Elution Buffer over 20-30 column volumes to elute the bound proteins. The proteins will elute based on their charge density, with more highly charged proteins eluting at higher salt concentrations.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE or an activity assay.
-
Column Regeneration: Wash the column with 5-10 column volumes of 100% Elution Buffer, followed by 5-10 column volumes of water, and finally re-equilibrate with Binding Buffer for the next run.[6][7]
Application III: Oligonucleotide Purification
The separation of synthetic oligonucleotides from their failure sequences (n-1, n-2, etc.) is a common challenge in biopharmaceutical development. Anion-exchange chromatography is a powerful tool for this application, as it separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.
Protocol: Purification of a Synthetic Oligonucleotide
This protocol provides a general method for the purification of a full-length oligonucleotide from its shorter failure sequences.
Materials:
-
N-PE HPLC column
-
HPLC system with a UV detector (260 nm)
-
Mobile Phase A (e.g., 20 mM Tris-HCl, pH 8.0)
-
Mobile Phase B (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Crude synthetic oligonucleotide sample
Procedure:
-
Column Equilibration: Equilibrate the N-PE column with Mobile Phase A at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject the desalted crude oligonucleotide sample onto the column.
-
Elution: Apply a linear gradient of 0-100% Mobile Phase B over 30-40 column volumes. The full-length oligonucleotide will bind more strongly to the stationary phase due to its higher number of phosphate groups and will therefore elute at a higher salt concentration than the shorter failure sequences.
-
Fraction Collection: Collect fractions and monitor the absorbance at 260 nm.
-
Analysis: Analyze the collected fractions by a suitable method such as capillary gel electrophoresis or mass spectrometry to confirm the purity of the full-length oligonucleotide.
-
Column Regeneration: Regenerate the column with high salt buffer as described in the protein purification protocol.
Application IV: Metal Ion Chelation
The diamine structure of the N-PE ligand allows for the chelation of various metal ions, making it a valuable tool for removing heavy metal contaminants from aqueous solutions.[2][8] The two nitrogen atoms of the N-PE moiety can coordinate with metal ions, forming a stable complex.[2]
Performance Data for Metal Ion Adsorption
| Metal Ion | Sorption Capacity (µmol/g) | Optimal pH | Recovery (%) |
| Cd(II) | 350-450 | 7-8 | 90-100 |
| Zn(II) | 350-450 | 7-8 | 90-100 |
| Fe(III) | 350-450 | 7-8 | 90-100 |
| Cu(II) | 350-450 | 7-8 | 90-100 |
| Pb(II) | 350-450 | 7-8 | 90-100 |
Data adapted from Akl, M. A. A., et al. (2005).[2]
Troubleshooting and Maintenance
Proper care and maintenance are essential for ensuring the longevity and performance of N-PE columns.
-
High Backpressure: This can be caused by sample precipitation or column fouling. Reverse flushing the column with a series of solvents of increasing strength can often resolve this issue.[7]
-
Loss of Resolution: This may indicate a loss of stationary phase or the presence of strongly adsorbed contaminants. A thorough column regeneration procedure is recommended.[6]
-
Storage: For short-term storage, keep the column in the mobile phase. For long-term storage, flush the column with a solution of 20% methanol in water.
Conclusion
This compound functionalized silica is a powerful and versatile tool for ion-exchange chromatography. Its unique dual-amine structure provides a high ion-exchange capacity and distinct selectivity, making it suitable for a wide range of applications, from sample clean-up in SPE to the purification of proteins and oligonucleotides. The additional capability of metal chelation further expands its utility in analytical and environmental sciences. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can effectively leverage the advantages of N-PE chemistry to achieve their separation and purification goals.
References
- Current time information in San Jose, CA, US. (n.d.). Google.
- Hawach Scientific. (n.d.). Ion-Exchange PSA (ethylenediamine-N-propyl) SPE Cartridge.
- Akl, M. A. A., Kenawy, I. M., & Lasheen, R. R. (2005). Silica gel modified with N-(3-propyl)-O-phenylenediamine: functionalization, metal sorption equilibrium studies and application to metal enrichment prior to determination by flame atomic absorption spectrometry. Analytical Sciences, 21(8), 923–931. [Link]
- Haddad, P. R., & Laksana, S. (1996). Factors affecting selectivity in ion chromatography.
- Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides.
- Al-Hossainy, A. F., et al. (2022). One-Pot Synthesis of Amine-Functionalized Nano-Silica via Sol-Gel Assisted by Reverse Micelle Microemulsion for Environmental Application.
- Akl, M. A. A., Kenawy, I. M., & Lasheen, R. R. (2005). Silica Gel Modified with N-(3-Propyl)-O-phenylenediamine: Functionalization, Metal Sorption Equilibrium Studies and Application to Metal Enrichment Prior to Determination by Flame Atomic Absorption Spectrometry. Semantic Scholar.
- Cytiva. (n.d.). Ion Exchange Chromatography.
- Soto-Cantu, E., et al. (2013). Synthesis and Rapid Characterization of Amine-Functionalized Silica. Langmuir, 29(3), 973-980. [Link]
- Haddad, P. R., & Laksana, S. (1996). Factors affecting selectivity in ion chromatography. ResearchGate.
- Crawford Scientific. (n.d.). Solutions for Oligonucleotide Analysis and Purification.
- Bowers, C. R., et al. (2023). Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry.
- Sathe, M., & Kulkarni, A. (2006). Regeneration of commercial nucleic acid extraction columns without the risk of carryover contamination. BioTechniques, 41(3), 278–282. [Link]
- Cytiva. (2018, November 2). How to interpret protein binding capacity: chromatography resins.
- Jadaun, G. P. S., et al. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications.
- Cytiva. (2018, September 21). How to determine dynamic binding capacity (DBC) of chromatography resins.
- Gétaz, M., et al. (2023). Enhancing Selectivity of Protein Biopharmaceuticals in Ion Exchange Chromatography through Addition of Organic Modifiers. International Journal of Molecular Sciences, 24(23), 16623. [Link]
- Birdsall, R. E., et al. (2022). Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography.
- LCGC International. (n.d.). PRP-C18 Oligonucleotide Purification HPLC Columns.
- Brestrich, G., et al. (2012). Predicting protein dynamic binding capacity from batch adsorption tests. Biotechnology Journal, 7(10), 1216–1220. [Link]
- Glen Research. (n.d.). Glen Report 2-11: DNA Purification.
- Chrom Tech. (n.d.). How To Regenerate a C18 HPLC Column.
- Phenomenex. (n.d.). High-Efficiency Protein Purification by HPLC.
- Li, R., et al. (2014). Comparison of different anion-exchange chromatography resins for the purification of cyanobacterial microcystins. Journal of Applied Phycology, 26(1), 427-435. [Link]
- Xie, J., et al. (2024). Sequential diethylaminoethyl dextran-grafting and diethylaminoethyl modification improve the adsorption performance of anion exchangers.
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 49-74). Humana Press. [Link]
- Mohseni, M., et al. (2019). A comparison between performance of two different cation groups in anion exchange membranes. ResearchGate.
- Bio-Works. (n.d.). Dynamic binding capacity at different residence times. ResearchGate.
- Zhang, Y., et al. (2023). Highly Efficient Capture of Heavy Metal Ions on Amine-Functionalized Porous Polymer Gels. Polymers, 15(7), 1775. [Link]
- Staby, A., et al. (2005). Comparison of chromatographic ion-exchange resins. II. More strong anion-exchange resins.
- Staby, A., et al. (2006). Comparison of chromatographic ion-exchange resins VI. Weak anion-exchange resins.
- Lu, H. T. (2012). Synthesis and characterization of amino-functionalized silica nanoparticles. ResearchGate.
- Cytiva. (n.d.). Protein and peptide purification.
- Physical Chemistry Research. (2023). Regular Article.
- El-Gendi, A., et al. (2020). Heavy metal removal applications using adsorptive membranes. Journal of Environmental Management, 276, 111327. [Link]
- Kenawy, I. M., et al. (2006). Adsorption of some heavy metal ions by used different immobilized substances on silica gel. Journal of the Chilean Chemical Society, 51(3), 973-979.
- Zhang, L., et al. (2018). Synthesis of novel silica-supported chelating resin containing tert-butyl 2-picolyamino-N-acetate and its properties for. Transactions of Nonferrous Metals Society of China, 28(11), 2351-2360.
- Zhang, Y., et al. (2023). Highly Efficient Capture of Heavy Metal Ions on Amine-Functionalized Porous Polymer Gels. ResearchGate.
- Li, Y., et al. (2022). A Review: Adsorption and Removal of Heavy Metals Based on Polyamide-amines Composites. Frontiers in Chemistry, 10, 840745. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-Propylethylenediamine Synthesis Yield
Welcome to the technical support center for the synthesis of N-Propylethylenediamine (NPE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common synthetic routes. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation, ensuring both scientific rigor and actionable solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing this compound?
A1: The primary industrial routes for this compound (CAS No. 111-39-7) synthesis are valued for their efficiency and scalability.[1][2] The two most prevalent methods are:
-
Reductive Amination: This is a widely adopted one-pot reaction. It typically involves the condensation of propionaldehyde with ethylenediamine to form an imine intermediate, which is then reduced in situ to the final product.[3] This method is favored for its atom economy and often employs reducing agents like sodium borohydride or catalytic hydrogenation.[4][5]
-
N-Alkylation of Ethylenediamine: This classic method involves the reaction of ethylenediamine with a propyl halide, such as 1-bromopropane or 1-chloropropane.[3][6][7] While straightforward, this approach can be prone to over-alkylation, leading to the formation of undesired di- and tri-substituted products.[7][8] A greener variation of this method utilizes propanol as the alkylating agent in the presence of a suitable catalyst.[9][10]
Q2: What are the critical parameters that influence the yield and purity of this compound?
A2: Optimizing the yield and purity of this compound hinges on careful control of several key reaction parameters:
-
Molar Ratio of Reactants: The stoichiometry of the reactants is crucial. In N-alkylation, using a significant excess of ethylenediamine can help to minimize the formation of di- and poly-alkylated byproducts.[6] For reductive amination, the ratio of the amine, aldehyde/ketone, and reducing agent must be carefully balanced.
-
Reaction Temperature: Temperature control is vital. For N-alkylation with propyl halides, moderate temperatures are generally preferred to control the reaction rate and minimize side reactions. Catalytic alkylation with alcohols often requires higher temperatures to achieve good conversion.[9][10]
-
Choice of Solvent: The solvent can significantly impact reaction kinetics and selectivity. For reductive amination, polar protic solvents like methanol or ethanol are common. In N-alkylation, the choice of solvent can influence the solubility of reactants and the reaction pathway.
-
Catalyst (if applicable): In catalytic routes, the choice and concentration of the catalyst are paramount. For instance, in the alkylation with alcohols, copper-nickel catalysts have shown good performance.[9]
-
pH Control (for Reductive Amination): The pH of the reaction mixture is critical for imine formation. A slightly acidic pH (around 5-6) is often optimal to facilitate the dehydration step without deactivating the amine nucleophile.[11]
Q3: What are the common impurities I should expect in my crude this compound product?
A3: The impurity profile of your crude product is highly dependent on the synthetic route employed:
-
Unreacted Starting Materials: Residual ethylenediamine, propionaldehyde, or propyl halide are common.
-
Over-alkylation Products: In the N-alkylation route, the formation of N,N'-dipropylethylenediamine is a significant side product.
-
Byproducts from Reductive Amination: Depending on the reducing agent used, byproducts specific to its chemistry may be present.
-
Solvent and Reagent Residues: Residual solvents and any excess reagents used in the synthesis or workup will be present.
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Reaction | Verify reaction completion: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Extend reaction time or increase temperature: If starting materials are still present, consider extending the reaction time or cautiously increasing the temperature. Be mindful that excessive heat can lead to side reactions. |
| Suboptimal Molar Ratios | Optimize reactant stoichiometry: For N-alkylation, a significant excess of ethylenediamine (e.g., 3 to 5 equivalents) can suppress the formation of the di-substituted product. For reductive amination, ensure the appropriate molar equivalents of the carbonyl compound, amine, and reducing agent are used. |
| Inefficient Reduction (Reductive Amination) | Check the activity of the reducing agent: Ensure the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) is fresh and has been stored under appropriate conditions to prevent decomposition. Optimize pH: The pH for imine formation is critical. A pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high will inhibit the protonation of the carbonyl, slowing down the initial addition step. A pH range of 5-6 is often a good starting point.[11] |
| Poor Catalyst Activity (Catalytic Routes) | Verify catalyst integrity: If using a heterogeneous catalyst, ensure it has not been poisoned or deactivated. Consider regenerating or replacing the catalyst. For homogeneous catalysts, verify its concentration and purity. |
| Losses During Workup and Purification | Optimize extraction and distillation procedures: Ensure efficient extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. During distillation, use an efficient column and appropriate vacuum to minimize losses.[12] |
Issue 2: Presence of Significant Amounts of N,N'-Dipropylethylenediamine
| Potential Cause | Troubleshooting Steps & Explanation |
| Over-alkylation | Increase the excess of ethylenediamine: This is the most effective way to statistically favor the mono-alkylation product. By having a large excess of the primary amine, the alkylating agent is more likely to react with an unreacted ethylenediamine molecule rather than the desired this compound product.[6] |
| Slow Addition of Alkylating Agent | Control the rate of addition: Add the propyl halide dropwise to the reaction mixture containing the excess ethylenediamine. This maintains a low concentration of the alkylating agent at any given time, further reducing the likelihood of a second alkylation event. |
| Reaction Temperature Too High | Lower the reaction temperature: Higher temperatures can increase the rate of the second alkylation reaction. Conducting the reaction at a lower temperature can improve the selectivity for the mono-alkylated product, although it may require a longer reaction time. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| Close Boiling Points of Product and Impurities | Fractional Distillation under Vacuum: this compound has a boiling point of 147-150 °C.[13] If impurities have similar boiling points, a fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column) under reduced pressure is necessary to achieve good separation.[12] |
| Formation of Azeotropes | Consider alternative purification methods: If distillation is ineffective due to azeotrope formation, column chromatography on silica gel or alumina may be a viable alternative. The polarity of the eluent can be adjusted to achieve separation. |
| Product is a Salt | Neutralization before distillation: If the product is in the form of a salt (e.g., hydrochloride), it must be neutralized with a base (e.g., NaOH, K₂CO₃) to liberate the free amine before distillation. Ensure the product is thoroughly dried after neutralization and extraction. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis via Reductive Amination
This protocol provides a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
Propionaldehyde
-
Ethylenediamine
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for workup)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (3.0 equivalents) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add propionaldehyde (1.0 equivalent) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture again in an ice bath.
-
In a separate beaker, prepare a solution of sodium borohydride (1.5 equivalents) in a small amount of cold water or methanol.
-
Slowly add the sodium borohydride solution to the reaction mixture, ensuring the temperature remains below 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with hydrochloric acid to a pH of ~2 to destroy any remaining borohydride.
-
Basify the solution with a concentrated sodium hydroxide solution to a pH > 12.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Reductive Amination Workflow
Caption: Workflow for this compound synthesis via reductive amination.
Protocol 2: Synthesis via N-Alkylation
This protocol outlines a general procedure for the synthesis of this compound via N-alkylation of ethylenediamine with 1-bromopropane.
Materials:
-
Ethylenediamine
-
1-Bromopropane
-
Ethanol (or another suitable solvent)
-
Potassium carbonate (as a base)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a large excess of ethylenediamine (e.g., 5-10 equivalents) and ethanol.
-
Add potassium carbonate (2.0 equivalents) to the mixture.
-
Heat the mixture to a gentle reflux.
-
Slowly add 1-bromopropane (1.0 equivalent) dropwise over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and any salts formed.
-
Remove the excess ethylenediamine and ethanol by distillation.
-
Dissolve the residue in water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum.
N-Alkylation Troubleshooting Logic
Caption: Troubleshooting logic for N-alkylation of ethylenediamine.
Section 4: Data Summary
Table 1: Comparison of Synthetic Routes
| Parameter | Reductive Amination | N-Alkylation with Propyl Halide | Catalytic Alkylation with Propanol |
| Primary Reactants | Propionaldehyde, Ethylenediamine | 1-Propyl Halide, Ethylenediamine | 1-Propanol, Ethylenediamine |
| Typical Yield | Good to Excellent | Moderate to Good | Good to Excellent[3] |
| Key Advantage | One-pot synthesis, good atom economy | Straightforward procedure | "Green" process (water is the main byproduct)[10] |
| Main Drawback | Requires careful control of pH and reducing agent | Prone to over-alkylation[7][8] | Requires a catalyst and often higher temperatures[9] |
| Common Byproducts | Varies with reducing agent | N,N'-Dipropylethylenediamine | Di- and poly-alkylated products |
References
- Huang, J.-M., Xu, L.-F., Qian, C., & Chen, X.-Z. (2012). A simple method for N-alkylation of 1,2-diaminoethane with different alcohols in a fixed-bed reactor using cheap CuO–NiO/γ-Al2O3 as the catalyst. Chemical Papers, 66(4), 304-307.
- Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
- Lin, C.-W., et al. (2021). Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. Biomacromolecules, 22(11), 4649-4660. [Link]
- OChem. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]
- Huang, J.-M., et al. (2012). SHORT COMMUNICATION N-alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3. Chem. Pap., 66(4), 304–307. [Link]
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). CN1634856A - A kind of synthetic method of N,N-diisopropylethylenediamine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 21). Optimizing Material Performance: The Versatility of N-[3-(Trimethoxysilyl)propyl]ethylenediamine. [Link]
- Google Patents. (n.d.). EP0024682A1 - Process for the preparation of n-propyl-n-propylidene acetamide or di-n....
- ResearchGate. (2012).
- The Modern Chemist. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]
- Taylor & Francis eBooks. (2014).
- Wang, M., et al. (2018). Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. Molecular Pharmaceutics, 15(8), 3469-3477. [Link]
- Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- Chemistry LibreTexts. (2015, March 17). 20.05.
- Wikipedia. (n.d.).
- Sayari, A., & Belmabkhout, Y. (2011). Mechanisms and Kinetics for Sorption of CO2 on Bicontinuous Mesoporous Silica Modified with n-Propylamine. Langmuir, 27(15), 9437-9444. [Link]
- ResearchGate. (n.d.).
- Komi, L. (2013). Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. Chalmers University of Technology. [Link]
- MDPI. (2023, January 21). Synthetic Conditions for Obtaining Different Types of Amine-Holding Silica Particles and Their Sorption Behavior. [Link]
- MDPI. (2023, September 21).
- MDPI. (n.d.). Optimizing Nanosilica-Enhanced Polymer Synthesis for Drilling Fluids via Response Surface Methodology: Enhanced Fluid Performance Analysis. [Link]
- European Patent Office. (2016, August 31). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - European Patent Office - EP 1720833 B1 - EPO. [Link]
Sources
- 1. N-(N-PROPYL)ETHYLENEDIAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. N-(N-PROPYL)ETHYLENEDIAMINE | 111-39-7 [amp.chemicalbook.com]
- 3. N-(N-PROPYL)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
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- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. N-丙基亚乙基二胺 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Side Reactions in the N-Alkylation of Ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the N-alkylation of ethylenediamine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the common challenges and side reactions encountered during this crucial synthetic transformation. This resource is structured in a question-and-answer format to directly address the specific issues you may face in the lab, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should expect during the N-alkylation of ethylenediamine?
The N-alkylation of ethylenediamine is often complicated by several competing reactions, primarily due to the presence of two nucleophilic amine groups. The most common side reactions include:
-
Over-alkylation (Polysubstitution): This is the most significant challenge.[1][2][3][4] The initial mono-alkylated product is often more nucleophilic than ethylenediamine itself, leading to further reaction with the alkylating agent.[1] This results in a mixture of mono-, di-, tri-, and even tetra-alkylated products, as well as quaternary ammonium salts if the reaction is pushed too far.[1][2]
-
Formation of Quaternary Ammonium Salts: Tertiary amine products can react further with the alkylating agent to form quaternary ammonium salts, which can be difficult to separate from the desired product.[2][5]
-
Cyclization Reactions: Depending on the alkylating agent and reaction conditions, intramolecular cyclization can occur, leading to the formation of heterocyclic byproducts such as piperazines.[6] This is particularly prevalent when using dihaloalkanes as alkylating agents.
-
Reagent Hydrolysis: In aqueous or protic solvents, the alkylating agent can be hydrolyzed, reducing its effective concentration and leading to lower yields.
Q2: Why is polysubstitution such a prevalent issue in this reaction?
The product of the initial alkylation, a primary amine, is generally more nucleophilic than the starting ammonia or amine.[1] This increased nucleophilicity arises from the electron-donating nature of the newly introduced alkyl group. Consequently, the mono-alkylated ethylenediamine will react with the alkylating agent at a faster rate than the unreacted ethylenediamine, leading to a cascade of alkylation events and a complex product mixture.[1][7] This phenomenon is often referred to as a "runaway reaction."[1]
Q3: Can I achieve selective mono-alkylation of ethylenediamine?
Achieving selective mono-alkylation is challenging but possible through careful control of reaction conditions and the use of specific strategies.[1] Key approaches include:
-
Using a Large Excess of Ethylenediamine: By significantly increasing the molar ratio of ethylenediamine to the alkylating agent, the statistical probability of the alkylating agent encountering an unreacted ethylenediamine molecule is much higher, favoring mono-alkylation.[5]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to a solution of excess ethylenediamine helps to maintain a low concentration of the alkylating agent, further minimizing the chance of over-alkylation.[5]
-
Use of Protecting Groups: A more robust method involves protecting one of the amine groups with a suitable protecting group (e.g., Boc, Cbz, Fmoc).[8][9][10] This allows for the selective alkylation of the unprotected amine, followed by deprotection to yield the mono-alkylated product.[8][10]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low Yield of the Desired N-Alkylated Product
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or deactivation of the alkylating agent.[5] | Monitor the reaction progress using TLC or GC-MS. Consider increasing the reaction time or temperature. Ensure the purity and reactivity of your starting materials and reagents.[11] |
| Over-alkylation | As discussed, the product is more nucleophilic, leading to multiple alkylations.[1][5] | Use a large excess of ethylenediamine (at least a 2:1 molar ratio to the alkylating agent).[5] Add the alkylating agent slowly to the reaction mixture.[5] Consider a lower reaction temperature to improve selectivity.[5] |
| Poor Reactivity of Alkylating Agent | The nature of the leaving group on the alkylating agent significantly affects the reaction rate (I > Br > Cl). | If possible, use a more reactive alkylating agent (e.g., an alkyl iodide or bromide instead of a chloride). Adding a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction with less reactive alkyl chlorides. |
| Inappropriate Solvent or Base | The choice of solvent and base is critical for the SN2 reaction mechanism. | For alkyl halides, polar aprotic solvents like acetonitrile or DMF are often effective. The base should be strong enough to neutralize the acid generated but not so strong as to cause significant side reactions. Inorganic bases like K2CO3 or organic bases like triethylamine are common choices.[12] |
Problem 2: Formation of a Complex Mixture of Products
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Polysubstitution | This is the most likely cause, resulting in a mixture of mono-, di-, tri-, and tetra-alkylated products.[1][2] | Employ strategies to favor mono-alkylation as described in the "Low Yield" section. For the synthesis of symmetrically N,N'-dialkylated products, using a 2:1 molar ratio of the alkylating agent to ethylenediamine can be effective. |
| Cyclization | If using a di-functional alkylating agent (e.g., 1,2-dichloroethane), intramolecular cyclization to form piperazine derivatives is a common side reaction.[6] | Use high dilution conditions to favor intermolecular over intramolecular reactions. Alternatively, consider a stepwise approach where one amine is first alkylated with a protected haloamine. |
| Decomposition | The starting materials or products may be unstable under the reaction conditions. | Run the reaction at a lower temperature. Ensure an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to air or moisture. Quench the reaction as soon as it is complete to prevent product degradation.[11] |
Problem 3: Difficulty in Purifying the N-Alkylated Ethylenediamine
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Similar Physical Properties of Products | The various alkylated products often have similar boiling points and polarities, making separation by distillation or chromatography challenging. | Vacuum Distillation: This is often the most effective method for separating products with different boiling points.[13] Column Chromatography: While challenging, careful selection of the stationary and mobile phases can allow for the separation of closely related amines.[13] Recrystallization as a Salt: Convert the mixture of amines to their hydrochloride or other salts. The different salts may have varying solubilities, allowing for separation by fractional crystallization.[13] |
| Presence of Water | Ethylenediamine and its derivatives are often hygroscopic.[13] | Dry the crude product over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before purification.[13] For stubborn cases, azeotropic distillation with a solvent like toluene can be effective.[13] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Mono-N-Alkylation using Excess Ethylenediamine
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Add ethylenediamine (5-10 molar equivalents) and a suitable solvent (e.g., acetonitrile) to the flask.
-
Dissolve the alkylating agent (1 molar equivalent) in the same solvent and add it to the dropping funnel.
-
Add the alkylating agent dropwise to the stirred solution of ethylenediamine at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the excess ethylenediamine and solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography.
Diagram: The "Runaway" Problem of Over-Alkylation
Caption: The over-alkylation cascade in the N-alkylation of ethylenediamine.
Diagram: Controlling Over-Alkylation with a Protecting Group Strategy
Caption: A workflow for selective mono-alkylation using a protecting group.
References
- Schotten–Baumann reaction - Grokipedia. (n.d.).
- Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).
- Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.).
- Schotten–Baumann reaction - Wikipedia. (n.d.).
- Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (2017).
- Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017).
- Alkylation of amines Definition - Organic Chemistry II Key Term | Fiveable. (n.d.).
- Ch22: Alkylation of Amines. (n.d.).
- Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC - NIH. (n.d.).
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.).
- 20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. (2015).
- How to protect one amine group in ethylenediamine, it's possible? - ResearchGate. (2018).
- Protecting Groups - Organic Chemistry Portal. (n.d.).
- Amine alkylation - Wikipedia. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protective Groups [organic-chemistry.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-Propylethylenediamine by Vacuum Distillation
Welcome to the technical support center for the purification of N-Propylethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of this compound using vacuum distillation. Here, you will find not just procedural steps, but the underlying scientific principles and troubleshooting insights gleaned from extensive experience in amine purification. Our goal is to empower you to perform this purification with confidence and achieve the highest possible purity for your critical applications.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the vacuum distillation of this compound, providing a foundational understanding of the process.
Q1: Why is vacuum distillation the preferred method for purifying this compound?
A1: this compound has a relatively high boiling point at atmospheric pressure, typically cited as 147-150 °C[1]. Distilling at this temperature can lead to thermal decomposition, resulting in impurities and reduced yield. Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a lower temperature, which minimizes the risk of degradation[2][3]. This technique is particularly crucial for compounds like amines that can be sensitive to high temperatures[4].
Q2: What are the expected boiling points of this compound under different vacuum pressures?
Q3: What type of vacuum pump is suitable for this procedure?
A3: The choice of vacuum pump depends on the desired operating pressure. For many applications involving this compound, a standard laboratory diaphragm pump or a rotary vane pump is sufficient. A rotary vane pump can achieve lower pressures, which is beneficial for distilling at lower temperatures. It is essential to use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between the distillation apparatus and the pump to prevent corrosive amine vapors from damaging the pump oil and components[3].
Q4: What are the primary impurities I might encounter in commercial this compound?
A4: Commercial this compound may contain several types of impurities. These can include starting materials from its synthesis, side-reaction products, and degradation products formed during storage. Given its amine nature, it is also susceptible to reacting with atmospheric carbon dioxide to form carbamates and can be oxidized by air, leading to colored impurities[1]. Water is also a common impurity. Vacuum distillation is effective at removing less volatile impurities (which remain in the distillation flask) and more volatile impurities (which can be removed in a forerun fraction).
Q5: Is this compound air-sensitive, and what precautions should I take?
A5: Yes, this compound is listed as air-sensitive[1][5]. Exposure to air can lead to the formation of degradation products. Therefore, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible. During distillation, ensuring a leak-free system is critical not only for maintaining the vacuum but also for preventing air from entering the hot apparatus, which could cause rapid degradation. After purification, the distilled product should be stored under an inert atmosphere.
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section provides a structured approach to identifying and resolving common issues encountered during the vacuum distillation of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Bumping/Violent Boiling | - Uneven heating.- Absence of boiling chips or magnetic stirring.- Rapid pressure drop. | - Ensure smooth and vigorous stirring with a magnetic stir bar.- Heat the distillation flask gradually using a heating mantle with a controller.- Apply the vacuum slowly to the system before heating. A Claisen adapter can help prevent bumped liquid from contaminating the distillate[6]. |
| No Distillate at Expected Temperature | - Vacuum leak in the system.- Inaccurate temperature or pressure reading.- Insufficient heating. | - Check all glass joints for proper sealing; they must be greased for vacuum distillation[6].- Verify the accuracy of the thermometer and vacuum gauge.- Gradually increase the heating mantle temperature. Insulating the distillation head with glass wool or aluminum foil can help[6]. |
| Distillate is Discolored | - Thermal decomposition.- Contamination from a bumped flask.- Air leak leading to oxidation. | - Reduce the distillation temperature by improving the vacuum.- Ensure controlled heating and stirring to prevent bumping.- Thoroughly check the system for leaks before and during the distillation. |
| Pressure Fluctuations | - Unstable vacuum source.- Leaks in the system.- Temperature fluctuations in the distilling flask. | - Use a vacuum regulator for precise pressure control[7].- Re-grease all joints and check tubing for cracks.- Ensure stable and controlled heating of the distillation flask. |
| Foaming | - Presence of high molecular weight impurities or surfactants.- Vigorous boiling of dissolved gases. | - Degas the crude this compound by stirring under a low vacuum before applying high heat.- Add a small amount of a suitable anti-foaming agent if the problem persists. |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the vacuum distillation of this compound.
Materials and Equipment:
-
Round-bottom flask
-
Claisen adapter
-
Distillation head with thermometer
-
Condenser
-
Vacuum adapter
-
Receiving flask(s)
-
Magnetic stirrer and stir bar
-
Heating mantle with controller
-
Vacuum pump (diaphragm or rotary vane)
-
Cold trap
-
Vacuum gauge (e.g., McLeod or Pirani gauge)
-
Vacuum grease
-
Inert gas source (Nitrogen or Argon)
-
Glass wool or aluminum foil for insulation
Procedure:
-
Glassware Preparation: Ensure all glassware is clean, dry, and free of cracks. Star cracks are particularly dangerous under vacuum[8].
-
Assembly:
-
Place a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity[8].
-
Assemble the distillation apparatus as shown in the diagram below. Use a Claisen adapter to minimize the risk of contamination from bumping[6].
-
Apply a thin, even layer of vacuum grease to all ground glass joints to ensure a good seal[6].
-
-
System Check:
-
Connect the vacuum adapter to a cold trap, and the cold trap to the vacuum pump.
-
Turn on the cooling water to the condenser.
-
Begin stirring the this compound.
-
-
Evacuation and Degassing:
-
Slowly and carefully apply the vacuum to the assembled apparatus. It is crucial to apply the vacuum before heating to remove any volatile impurities and dissolved gases at room temperature, which can prevent violent bumping when heat is applied[3].
-
Monitor the pressure using a vacuum gauge.
-
-
Distillation:
-
Once the system has reached a stable, low pressure, begin to heat the distillation flask gently with the heating mantle.
-
Increase the temperature gradually. You will observe a ring of condensate rising up the distillation head.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the pure product.
-
Wrap the distillation head and the upper part of the flask with glass wool or aluminum foil to minimize heat loss and ensure a smooth distillation[6].
-
-
Shutdown:
-
Once the distillation is complete (e.g., a significant drop in temperature or only a small amount of residue remaining), remove the heating mantle and allow the system to cool to room temperature.
-
Crucially, vent the system to atmospheric pressure with an inert gas before turning off the vacuum pump [3]. This prevents oil from the pump from being sucked back into the system.
-
Turn off the stirrer and the condenser water.
-
-
Product Handling:
-
Disassemble the glassware.
-
Transfer the purified this compound to a clean, dry storage bottle under an inert atmosphere.
-
Visualizations
Diagram of a Vacuum Distillation Setup
Caption: A schematic of a standard laboratory vacuum distillation setup.
Troubleshooting Logic Flow
Caption: A logical flowchart for troubleshooting common vacuum distillation issues.
References
- Organic Syntheses Procedure. Macrocyclic Diimines.
- Google Patents. US3420752A - Purification of toluenediamine mixtures by vacuum distillation.
- Google Patents. US4032411A - Process for the preparation of ethylene diamine having low water content.
- Wikipedia. Vacuum distillation.
- Scribd. Troubleshooting of Amine Regn.
- University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures.
- Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation.
- Cheresources.com Community. Vacuum Distillation For Amine Regeneration - Student.
- Lieberman, N. P. TROUBLESHOOTING PROCESS OPERATIONS.
- Pressure Control Solutions. Vacuum Distillation issues?.
- Gelest, Inc. N,N'-BIS[(3-TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE, 95%.
- YouTube. Vacuum Distillation.
- Cheresources.com Community. The Use Of Amine In Vacuum Distillation - Industrial Professionals.
- Chemical-Suppliers. N,N'-di(n-propyl)ethylenediamine.
- LookChem. This compound.
- Texium. Vacuum Distillation of Aniline.
Sources
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- 3. youtube.com [youtube.com]
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- 7. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of N-Propylethylenediamine
Welcome to the Technical Support Center for the synthesis of N-Propylethylenediamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and purification of this important diamine.
Troubleshooting Guide: Navigating Your this compound Synthesis
This section addresses specific issues that may arise during your experiment, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: My final product is contaminated with unreacted starting materials.
Symptoms:
-
GC-MS analysis shows peaks corresponding to the molecular ions of ethylenediamine and/or your propylating agent (e.g., 1-bromopropane, propanal).
-
The boiling point of your distilled product is lower than the expected 147-150 °C for this compound.[1][2]
Root Cause Analysis:
This is a common issue stemming from incomplete reaction. The stoichiometry of the reactants is crucial. In the case of alkylation with a propyl halide, using an excess of ethylenediamine is a standard strategy to favor the formation of the mono-alkylated product and reduce over-alkylation. However, this necessitates the removal of the unreacted ethylenediamine post-reaction. For reductive amination, incomplete conversion of the imine intermediate will also result in residual starting materials.
Strategic Solutions:
-
Reaction Optimization:
-
Alkylation: Ensure a sufficient excess of ethylenediamine is used. A molar ratio of 3:1 to 5:1 (ethylenediamine to propyl halide) is a good starting point. Monitor the reaction progress using TLC or GC-MS to ensure the complete consumption of the limiting reagent.
-
Reductive Amination: Ensure the reducing agent is added in sufficient quantity and that the reaction is allowed to proceed to completion. The choice of reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) can influence the reaction's efficiency.[3]
-
-
Purification via Fractional Distillation:
-
Leverage the significant difference in boiling points between this compound (147-150 °C) and the common starting materials like ethylenediamine (116-117 °C) and 1-bromopropane (71 °C).[1]
-
A carefully executed fractional distillation should effectively separate the lower-boiling starting materials from your desired product.
Experimental Protocol: Fractional Distillation
-
Assemble a fractional distillation apparatus with a Vigreux or packed column to enhance separation efficiency.
-
Place the crude reaction mixture in the distillation flask with boiling chips or a magnetic stir bar.
-
Slowly heat the flask.
-
Collect the fractions that distill at different temperature ranges. The fraction corresponding to the boiling point of your starting material will distill first.
-
Increase the temperature to distill and collect the pure this compound fraction at 147-150 °C.
-
Issue 2: My product is contaminated with a higher boiling point impurity, likely an over-alkylation product.
Symptoms:
-
GC-MS analysis reveals a peak with a higher molecular weight than this compound, likely corresponding to N,N'-di-n-propylethylenediamine.
-
During distillation, a fraction is collected at a temperature significantly above 150 °C. The boiling point of N,N'-di-n-propylethylenediamine is approximately 186-189 °C.[4]
Root Cause Analysis:
Over-alkylation is a prevalent side reaction in the synthesis of primary and secondary amines.[5][6] The initially formed this compound still possesses a reactive secondary amine that can compete with the primary amine of the starting ethylenediamine for the propylating agent. This leads to the formation of di-substituted and potentially tri-substituted products.
Strategic Solutions:
-
Reaction Control:
-
As mentioned previously, using a significant excess of ethylenediamine is the primary strategy to minimize over-alkylation by ensuring the propylating agent is more likely to react with the more abundant starting material.
-
Slow, dropwise addition of the propylating agent to the refluxing ethylenediamine can also help to maintain a low concentration of the alkylating agent, further favoring mono-substitution.
-
-
Purification via Vacuum Fractional Distillation:
-
The boiling point difference between this compound (147-150 °C) and N,N'-di-n-propylethylenediamine (186-189 °C) allows for separation by fractional distillation.[1][4]
-
To prevent potential decomposition of the amines at higher temperatures, performing the distillation under reduced pressure (vacuum distillation) is recommended. This will lower the boiling points of both compounds, allowing for a safer and more efficient separation.
-
Issue 3: I am having difficulty analyzing my reaction mixture by HPLC.
Symptoms:
-
Poor peak shape (tailing) for the amine compounds.
-
Low sensitivity or no detection of the desired product.
Root Cause Analysis:
Aliphatic amines like this compound lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors in HPLC. Additionally, the basic nature of amines can lead to strong interactions with the silica-based stationary phases of many HPLC columns, resulting in poor peak shape.
Strategic Solutions:
-
Derivatization:
-
Convert the amines into derivatives that are easily detectable. This is a common and effective strategy for the HPLC analysis of aliphatic amines.[7][8]
-
Reagents such as dansyl chloride, o-phthalaldehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary and secondary amines to form highly fluorescent or UV-active derivatives.[8]
Experimental Protocol: Pre-column Derivatization with Dansyl Chloride
-
Take an aliquot of your reaction mixture and dilute it appropriately.
-
To 100 µL of the diluted sample, add 100 µL of a dansyl chloride solution (e.g., 1 mg/mL in acetone) and 100 µL of a sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5).
-
Vortex the mixture and heat at 60 °C for 30 minutes in the dark.
-
Cool the mixture and inject it into the HPLC system.
-
-
Chromatographic Conditions Optimization:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
pH: Maintain the pH of the mobile phase in the basic range (e.g., pH 8-10) to suppress the protonation of the amines and reduce tailing.
-
Detector: Use a fluorescence or UV detector set to the appropriate wavelength for your chosen derivative.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most common laboratory-scale synthetic routes are:
-
Alkylation of Ethylenediamine: This involves the reaction of ethylenediamine with a propylating agent, such as 1-bromopropane or 1-chloropropane. An excess of ethylenediamine is typically used to favor mono-alkylation.
-
Reductive Amination: This is a two-step, one-pot reaction where ethylenediamine is first reacted with propanal to form an imine intermediate, which is then reduced in situ to the desired this compound using a reducing agent like sodium borohydride.[9]
Q2: What are the primary impurities I should expect in my crude this compound?
A2: The expected impurities are dependent on the synthetic route:
-
From Alkylation:
-
From Reductive Amination:
-
Unreacted ethylenediamine
-
Unreacted propanal
-
The imine intermediate
-
Byproducts from the self-condensation of propanal
-
Q3: How can I effectively monitor the progress of my reaction?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction. It allows for the separation of the volatile components of the reaction mixture and provides their mass spectra for identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., methanol, dichloromethane).
-
GC Column: Use a base-deactivated capillary column, such as a DB-5ms or HP-5ms, to minimize peak tailing of the amines.[3]
-
Temperature Program: Start with a low initial oven temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
MS Detection: Use electron ionization (EI) and scan a mass range that covers the molecular weights of your starting materials, product, and expected impurities.
Q4: What is the best way to purify my final product?
A4: Fractional distillation is the most effective method for purifying this compound on a laboratory scale. For separating from higher boiling point impurities, vacuum fractional distillation is recommended.
| Compound | Boiling Point (°C) |
| 1-Bromopropane | 71 |
| Ethylenediamine | 116-117 |
| This compound | 147-150 [1][2] |
| N,N'-di-n-propylethylenediamine | 186-189[4] |
Q5: Are there any safety precautions I should be aware of?
A5: Yes, this compound is a flammable liquid and can cause skin and respiratory irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Decision tree for purification strategy.
References
- This compound. (n.d.). LookChem.
- Simon, P., & Lemacon, C. (1987). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Analytical Chemistry, 59(3), 480-484.
- Santagati, N. A., et al. (2008). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1135-1140.
- N,N'-di(n-propyl)ethylenediamine. (n.d.). Chemical-Suppliers.com.
- Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyan
- Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
- GC/MS Approach for Analysis of Extractables and Leachables (E&L) in Complex Matrices using Spectral Deconvolution and Retention Indices. (n.d.). Scantec Nordic.
- 20.05.1: Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts.
- Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.
- Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. (2019, June 24). Agilent.
- Method for the distillative purification of ethylenediamine (eda). (n.d.). Google Patents.
- n-propyl bromide on treatment with ethanolic potassium hydroxide produce. (n.d.). Doubtnut.
- Propyl bromide compositions. (n.d.). Google Patents.
- When ethylbromide and propyl bromide are allowed to reacts with sodium in ether, they form. (n.d.). Allen.
- Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. (2025, December 12). Journal of Agricultural and Food Chemistry.
- Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. (2025, December 13). ResearchGate.
- Question: What is the product when propyl bromide is treated with ethanolic potassium hydroxide? (2025, November 1). Filo.
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- 4. N,N'-di(n-propyl)ethylenediamine | CAS 14165-22-1 | Chemical-Suppliers [chemical-suppliers.eu]
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- 7. Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
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- 10. n-propyl bromide on treatment with ethanolic potassium hydroxide produce [allen.in]
- 11. Question: What is the product when propyl bromide is treated with ethanol.. [askfilo.com]
N-Propylethylenediamine stability and storage conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-Propylethylenediamine (CAS: 111-39-7). This document provides in-depth answers to frequently asked questions and troubleshooting guidance for researchers, scientists, and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring you can maintain the stability and integrity of this versatile diamine in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties, handling, and storage of this compound.
Q1: What are the primary storage and handling requirements for this compound?
Answer: this compound is a flammable, air-sensitive, and hygroscopic liquid that requires specific storage conditions to maintain its purity.[1][2] The key is to protect it from atmospheric components.
Causality: The molecule has two nucleophilic amine groups. These groups are highly reactive towards common atmospheric components like carbon dioxide and moisture. Over time, exposure can lead to significant degradation, affecting experimental outcomes. The compound is also classified as a flammable liquid and requires storage away from ignition sources.[2]
For optimal stability, we recommend the following:
| Parameter | Condition | Rationale |
| Temperature | Cool, well-ventilated area | Minimizes vapor pressure and slows potential oxidative degradation. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents reaction with atmospheric CO₂ and moisture. |
| Container | Tightly sealed, original container | Prevents atmospheric contamination. Use of a septa cap is recommended for repeated sampling. |
| Ignition Sources | Store in a flammables area | The compound has a flash point of approximately 45°C (113°F) and is a flammable liquid. |
| Incompatibilities | Acids, Strong Oxidizing Agents, CO₂ | Violent reactions can occur with acids and oxidizers. Reacts with CO₂ to form carbamates.[3][4] |
Q2: My bottle of this compound has turned yellow and/or has a white precipitate. Is it still usable?
Answer: This is a classic sign of degradation and a common issue when the material is not handled under strictly anhydrous and inert conditions.
-
Yellowing: This discoloration is typically due to oxidation of the amine groups. While minor yellowing might not significantly impact some applications, it indicates a loss of purity and the presence of impurities that could interfere with sensitive reactions.
-
White Precipitate: This is almost certainly an N-propylammonium carbamate salt. It forms when the amine reacts with carbon dioxide from the air. This reaction consumes the active diamine, reducing its effective concentration and introducing a non-volatile impurity.
Expert Recommendation: For applications requiring high purity, such as pharmaceutical synthesis or polymerization studies, we do not recommend using the degraded material. The presence of these impurities can lead to inconsistent results, lower yields, and side reactions. For less sensitive applications, the material might be purified by distillation. However, purchasing a new, unopened bottle is the most reliable course of action.
Q3: What personal protective equipment (PPE) is necessary when working with this compound?
Answer: Proper PPE is critical due to the compound's hazardous properties. It is flammable, causes skin irritation, and may cause respiratory irritation.[2][5]
-
Eye/Face Protection: Wear chemical splash goggles and a face shield.[6]
-
Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat or impervious clothing to prevent skin contact.[4][6]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[4][7] If there is a risk of inhaling vapors, a respirator with an appropriate cartridge (e.g., type ABEK) should be used.[4]
Part 2: Troubleshooting Guide
This section provides a logical framework for diagnosing and resolving common experimental issues related to this compound.
Q4: My reaction yield is significantly lower than expected. How can I determine if the diamine is the cause?
Answer: Low yield is a frequent consequence of using degraded this compound. The active concentration of the diamine is reduced, and impurities can inhibit or interfere with the desired reaction pathway. Follow this workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for low reaction yields.
Q5: What is the chemical basis for this compound's reaction with CO₂?
Answer: The reaction of primary and secondary amines with carbon dioxide is a well-understood acid-base reaction that proceeds in two steps.[8]
-
Zwitterion Formation: The lone pair of electrons on a nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of CO₂. This forms a transient, unstable zwitterionic intermediate.
-
Deprotonation: A second molecule of the amine acts as a base, deprotonating the zwitterion to form a stable carbamate salt.
This reaction effectively consumes two equivalents of the amine for every one molecule of CO₂, rapidly diminishing the concentration of the active reagent.
Caption: Reaction of an amine with carbon dioxide.
Part 3: Experimental Protocols
Protocol 1: Recommended Procedure for Handling and Dispensing
This protocol is designed to minimize atmospheric exposure and preserve the integrity of this compound.
Materials:
-
Bottle of this compound
-
Dry, clean Schlenk flask or similar reaction vessel with a septa inlet
-
Inert gas source (Argon or Nitrogen) with a manifold or balloon
-
Dry, gas-tight syringes and needles
Procedure:
-
Inert Atmosphere: Ensure the reaction vessel is under a positive pressure of inert gas. If using a Schlenk flask, perform at least three vacuum/backfill cycles.
-
Prepare for Transfer: Slightly loosen the cap of the this compound bottle to prevent pressure buildup, but do not remove it. Puncture the bottle's septa with a needle connected to the inert gas source (e.g., a balloon or manifold outlet) to create a positive pressure.
-
Withdraw Reagent: Puncture the septa with a second, clean, dry needle attached to a gas-tight syringe. Slowly withdraw slightly more than the required volume of the liquid.
-
Remove Bubbles: Invert the syringe and carefully expel any gas bubbles back into the bottle. Adjust the volume to the exact amount required.
-
Transfer to Vessel: Remove the syringe from the bottle and quickly insert the needle through the septa of the reaction vessel. Dispense the liquid into the vessel.
-
Secure Storage: Remove the needles from the reagent bottle. Tighten the cap securely and wrap the cap/neck area with Parafilm® for an extra seal. Store the bottle in the appropriate location as described in Q1.
References
- Cole-Parmer, Material Safety Data Sheet N-[3-(Trimethoxysilyl)propyl]ethylenediamine, 97%: [Link] (Note: While for a different compound, this source is cited for general amine handling principles and PPE.)
- Otto Chemie, Safety d
- OECD Existing Chemicals Database, N-(3-(TRIMETHOXYSILYl)PROPYL)EHTYLENEDIAMINE (2003-08-05): [Link]
- BigCommerce, Safety Data Sheet (2017-03-29)
- MDPI, Adsorption of Carbon Dioxide on Amine Modified SBA15 in the Presence of W
- LookChem, this compound Product Page: [Link]
- Chemical-Suppliers, N,N'-di(n-propyl)ethylenediamine | CAS 14165-22-1: [Link]
- Gelest, Inc., N,N'-BIS[(3-TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE, 95%: [Link]
- NIH, CO2 Capture With Absorbents of Tertiary Amine Functionalized Nano–SiO2 (2020-02-28): [Link]
- PubChem, 1-Propylethylenediamine | C5H14N2 | CID 66073: [Link]
- PubChem, N-Propyl-N'-isopropylethylenediamine | C8H20N2 | CID 469913: [Link]
- MDPI, Promoted CO2 Desorption in N-(2-Hydroxyethyl)
- ResearchGate, Preparation of CO2 adsorbent with N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine and its performance (2025-08-05): [Link]
- ResearchGate, An example of functionalized ethylenediamines and their reaction with CO2: [Link]
- CP Lab Safety, Polypropylene Chemical Comp
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- 2. N-(N-PROPYL)ETHYLENEDIAMINE | 111-39-7 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1-Propylethylenediamine | C5H14N2 | CID 66073 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
Preventing over-alkylation in N-Propylethylenediamine synthesis
Technical Support Center: Synthesis of N-Propylethylenediamine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of this synthesis, with a specific focus on preventing over-alkylation.
Introduction: The Challenge of Over-Alkylation in Diamine Synthesis
The synthesis of this compound, a valuable building block in pharmaceuticals and polymer chemistry, presents a significant challenge: controlling selectivity to prevent over-alkylation. Ethylenediamine possesses two nucleophilic primary amine groups. When reacting with an alkylating agent like a propyl halide, the initial product, this compound, is itself a nucleophile. In fact, the secondary amine of the product is often more nucleophilic than the primary amine of the starting material, leading to a "runaway" reaction where multiple propyl groups are added.[1] This results in a mixture of mono-, di-, tri-, and even tetra-alkylated products, complicating purification and reducing the yield of the desired mono-propylated compound.[2][3]
This guide provides strategies and methodologies to navigate this inherent reactivity and achieve high-yield, selective mono-alkylation.
Troubleshooting Guide & FAQs
Here we address specific issues you may encounter during your experiments.
Q1: My reaction is producing a mixture of N,N'-dipropylethylenediamine and other polysubstituted products, with very low yield of the desired this compound. What's going wrong?
This is the classic problem of over-alkylation.[1] The root cause is that your product, this compound, is reacting further with the propyl halide. The secondary amine formed is often a better nucleophile than the primary amines of the starting ethylenediamine, leading to a cascade of alkylation events.[1][3]
Troubleshooting Steps:
-
Molar Ratio Adjustment: The most straightforward approach is to use a large excess of ethylenediamine relative to the propyl halide.[4] By flooding the reaction with the starting diamine, you increase the statistical probability that the alkylating agent will encounter an unreacted ethylenediamine molecule rather than the mono-alkylated product. A starting ratio of 5:1 to 10:1 (ethylenediamine:propyl halide) is a good starting point.
-
Slow Addition of Alkylating Agent: Instead of adding all the propyl halide at once, add it dropwise to the solution of ethylenediamine over an extended period. This keeps the instantaneous concentration of the alkylating agent low, further favoring reaction with the more abundant starting material.
-
Lower Reaction Temperature: Higher temperatures increase reaction rates indiscriminately. By lowering the temperature, you can often gain better control over the reaction, potentially favoring the primary alkylation.
Q2: I'm trying to use a base to scavenge the HBr produced, but I'm still getting poor selectivity. Which base is best and why?
The choice of base is critical. A strong, non-nucleophilic base is often preferred.
-
Inappropriate Base: Using a base that is also a strong nucleophile can lead to side reactions with your propyl halide.
-
Recommended Bases: Consider using potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). These are effective acid scavengers but are sterically hindered, reducing their propensity to act as nucleophiles.[4]
Q3: Are there alternative synthesis methods that inherently avoid over-alkylation?
Yes, several alternative strategies can provide much better selectivity for mono-alkylation.
-
Reductive Amination: This is a highly effective method.[4][5] It involves reacting ethylenediamine with propionaldehyde (propanal) to form an imine intermediate, which is then reduced in situ to the desired this compound.[6][7] The conditions are typically mild, and it's a one-pot procedure.[4][8]
-
Use of Protecting Groups: This is a more traditional but very robust method.[9][10][11] You can selectively protect one of the amine groups on ethylenediamine, perform the alkylation on the unprotected amine, and then deprotect the other group.[9][12] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[11][12] This multi-step process can be more time-consuming but offers excellent control.
Preventative Strategies & Protocols
To proactively avoid over-alkylation, consider the following approaches from the outset.
Strategy 1: Control of Stoichiometry in Direct Alkylation
This method relies on statistical control by manipulating the concentration of reactants.
Key Parameters for Direct Alkylation:
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Ethylenediamine:Propyl Halide) | 5:1 to 10:1 | Increases the probability of the alkylating agent reacting with the starting diamine. |
| Temperature | 0°C to Room Temperature | Lower temperatures slow down the reaction, allowing for better control and selectivity. |
| Solvent | Aprotic Polar (e.g., Acetonitrile, DMF) | Solubilizes reactants and facilitates the SN2 reaction. |
| Base (Acid Scavenger) | K₂CO₃ or DIPEA (2-3 equiv.) | Neutralizes the acid byproduct without competing in the alkylation.[4] |
Step-by-Step Protocol for Direct Alkylation:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve ethylenediamine (10 equivalents) in acetonitrile.
-
Add potassium carbonate (2.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add 1-bromopropane (1.0 equivalent) dropwise over 2-3 hours with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, filter off the base and concentrate the solution under reduced pressure.
-
The excess ethylenediamine can be removed by distillation.
-
Purify the crude product by column chromatography.
Strategy 2: Reductive Amination
This is often the preferred method for selective mono-alkylation due to its efficiency and milder conditions.[4][5]
Reaction Pathway Visualization:
Caption: Reductive amination workflow for this compound synthesis.
Step-by-Step Protocol for Reductive Amination:
-
To a round-bottom flask under an inert atmosphere, add ethylenediamine (1.0 equivalent) and a suitable solvent like dichloromethane or methanol.[4]
-
Cool the solution to 0°C.
-
Slowly add propionaldehyde (1.1 equivalents) to the stirred solution. Maintain the temperature at 0°C.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction back to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Let the reaction warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the disappearance of the imine intermediate by TLC.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Strategy 3: Synthesis via Protecting Groups
This strategy offers the highest level of control, albeit with additional synthetic steps.
Workflow Visualization:
Caption: Synthesis pathway using a protecting group strategy.
This method involves:
-
Protection: Reacting ethylenediamine with a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) under conditions that favor mono-protection.
-
Alkylation: Alkylating the free amine of the mono-protected ethylenediamine with a propyl halide.
-
Deprotection: Removing the protecting group to yield the final product.[12]
While more laborious, this approach virtually eliminates the possibility of over-alkylation.
Summary and Recommendations
Preventing over-alkylation in the synthesis of this compound is achievable through careful control of reaction conditions and selection of the appropriate synthetic strategy.
-
For simplicity and scalability , reductive amination is highly recommended. It is a one-pot reaction that generally gives good yields and high selectivity.[4][5]
-
If direct alkylation is necessary, using a large excess of ethylenediamine and slow addition of the alkylating agent are critical for success.
-
For applications requiring the highest purity and where yield is paramount, a protecting group strategy is the most reliable, albeit longer, route.[9][10]
By understanding the underlying chemical principles and implementing these troubleshooting and preventative measures, researchers can confidently synthesize this compound with improved yields and purity.
References
- Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.).
- Huang, J.-M., Xu, L.-F., Qian, C., & Chen, X.-Z. (2012). SHORT COMMUNICATION alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3. Chemical Papers, 66(4), 304–307.
- Chen, X., Qian, C., Huang, J., & Xu, L. (2011). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Monatshefte für Chemie - Chemical Monthly, 142(8), 847–850.
- Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
- Huang, J., Xu, L., Qian, C., & Chen, X. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Chemical Papers, 66, 304-307.
- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.). PubMed Central (PMC) - NIH.
- Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024, May 8). PubMed.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). NIH.
- Method for synthesis of ethylenediamine-n,n,n',n'-tetrapropionic acid. (n.d.). Google Patents.
- Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, June 4). Organic Letters.
- Methods for mono‐selective N‐alkylation of amines using alkyl halides or alkyl triflates as alkylating agents.... (n.d.). ResearchGate.
- Protecting group. (n.d.). Wikipedia.
- The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines. YouTube.
- Amine alkylation. (n.d.). Wikipedia.
- N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. (2023, May 5). PubMed.
- Protecting Groups. (2020, October 26). chem.iitb.ac.in.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (n.d.). Taylor & Francis eBooks.
- IOC. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI.
- Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. (2024, March 16). PubMed.
- Pearson+. (2015, April 16). Amine Alkylation: General Reaction. YouTube.
- Polysubstitution is a major drawback in : (a) Friedel-Craft's alkylation (b) Friedel-Craft's acyl.... (2022, July 29). Doubtnut.
- Effect of reaction temperature on N-ethylation of ethylenediamine. (n.d.). ResearchGate.
- 20.05.1: Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts.
- (PDF) Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. (n.d.). ResearchGate.
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- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
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- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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N-Propylethylenediamine reaction temperature and pressure optimization
A Guide to Reaction Temperature and Pressure Optimization
Welcome to the technical support center for N-Propylethylenediamine (N-PED) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your experiments effectively. This document addresses common challenges in a direct question-and-answer format, focusing on the critical interplay of temperature and pressure.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial and laboratory methods for synthesizing this compound?
A1: this compound (CAS: 111-39-7) is typically synthesized via two main routes. The most common is the N-alkylation of ethylenediamine (EDA) , often using propanol in a process known as "borrowing hydrogen" or catalytic alcohol amination.[1][2] This method is favored for its atom economy, producing only water as a byproduct.[3] Another significant method is the reductive amination of propionaldehyde with ethylenediamine, which involves forming an imine intermediate that is subsequently reduced.[4][5] The choice of method often depends on the available starting materials, catalyst systems, and required scale.
Q2: Why are temperature and pressure such critical parameters to control in N-PED synthesis?
A2: Temperature and pressure are fundamental levers that directly influence reaction rate, selectivity, and catalyst stability.
-
Temperature: Primarily controls the reaction kinetics. As a general trend, increasing the temperature enhances the reaction rate.[6] However, excessive heat can promote undesirable side reactions, such as over-alkylation to form N,N'-dipropylethylenediamine, or the cyclization of ethylenediamine to form piperazine.[7][8] For catalytic systems, there is often an optimal temperature window for catalyst activity and stability.
-
Pressure: Its role is most prominent in reactions involving gaseous components, such as those using hydrogen (H₂) for reduction or ammonia as a nitrogen source.[9] Increasing pressure can enhance the concentration of these gases in the reaction medium, thereby increasing the reaction rate.[10] In liquid-phase reactions at high temperatures, pressure can be used to keep reactants and solvents above their atmospheric boiling points. Some studies show that above a certain point, further increases in pressure may have a negligible effect on the reaction outcome.[11]
Q3: What are the most common impurities and challenges encountered during N-PED synthesis?
A3: The primary challenge in N-PED synthesis is controlling selectivity. Because the product, a primary-secondary diamine, is itself a nucleophile, it can react further with the alkylating agent.[12][13] This leads to the most common impurity: N,N'-dipropylethylenediamine (over-alkylation product). Other significant challenges and impurities include:
-
Unreacted Starting Materials: Residual ethylenediamine and the propylating agent.
-
Piperazine: Formed via the self-condensation of ethylenediamine at elevated temperatures.[7]
-
Solvent and Reagent Residues: Impurities from the catalyst, reducing agents, or solvents used.
-
Purification Difficulties: The boiling points of the desired product (N-PED, bp 147-150 °C) and the main byproduct (N,N'-dipropylethylenediamine) can be close, making separation by distillation challenging.
Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem Area 1: Low Yield and Poor Conversion
Q: My reaction has stalled, and GC analysis shows a low conversion of ethylenediamine. Should I increase the temperature or pressure?
A: Increasing temperature is often the first step to boost a slow reaction rate, but it must be done cautiously.
-
Temperature Adjustment: For catalytic N-alkylation with propanol, reactions are often conducted in the range of 160-200 °C.[2][14] If your temperature is at the lower end of this range, a gradual increase of 10-15 °C may significantly improve the conversion rate. However, monitor the reaction profile closely for the emergence of byproducts. Temperatures exceeding the optimal range can lead to catalyst degradation or increased side reactions.[3]
-
Pressure Considerations: If your synthesis is a reductive amination using H₂, increasing the hydrogen pressure can accelerate the reduction of the imine intermediate, which is often the rate-limiting step. For instance, in related amination reactions, pressures of 3-4 MPa (approx. 435-580 psi) are common.[7] If the reaction is purely liquid-phase, pressure primarily serves to maintain the solvent phase. Unless you are operating near the boiling point of your solvent, a moderate pressure increase is unlikely to significantly affect conversion.
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Problem Area 2: Poor Selectivity and Over-Alkylation
Q: I am achieving good conversion, but my primary product is N,N'-dipropylethylenediamine. How can I optimize for mono-alkylation?
A: This is the classic challenge of amine alkylation.[13] The mono-alkylated product (N-PED) can be as, or even more, nucleophilic than the starting ethylenediamine, leading to a second alkylation event. Optimization requires shifting the reaction equilibrium and relative rates.
-
Molar Ratio (Le Châtelier's Principle): The most effective strategy is to use a significant molar excess of ethylenediamine relative to the propylating agent (e.g., propanol or propyl halide). Ratios of 4:1 to 10:1 (EDA:propylating agent) are common starting points. This statistically favors the reaction of the propylating agent with the much more abundant EDA over the newly formed N-PED.
-
Temperature Control: High temperatures can provide the activation energy needed for the second, more sterically hindered alkylation. Operating at the lower end of the effective temperature range (e.g., 160 °C) can improve selectivity for the mono-alkylated product.[2]
-
Pressure Impact: Pressure generally has a minimal direct effect on selectivity between mono- and di-alkylation in liquid-phase reactions. Its primary role remains tied to reaction rate and maintaining the phase of reactants.
Reaction Pathways: Selectivity vs. Side Reactions
Caption: Competing reaction pathways in N-PED synthesis.
Problem Area 3: Purification and Isolation
Q: After the reaction, I'm struggling to separate N-PED from unreacted EDA and the di-propylated byproduct. What is the best purification strategy?
A: Purification requires exploiting the different physical properties of the components in your crude mixture.
-
Vacuum Distillation: This is the most common and effective method for purifying amines.[15]
-
Step 1 (EDA Removal): First, remove the excess, lower-boiling ethylenediamine (bp ~117 °C) under atmospheric or mild vacuum.
-
Step 2 (Product Isolation): Increase the vacuum to lower the boiling point of N-PED (bp 147-150 °C at atm. pressure) and distill it away from the higher-boiling N,N'-dipropylethylenediamine and any non-volatile catalyst residues.[16] A good vacuum (~10-20 mmHg) will significantly lower the required temperature, preventing product degradation.
-
-
Column Chromatography: For high-purity applications or when boiling points are very close, column chromatography is an option. However, amines can interact strongly with acidic silica gel. It is often necessary to use a deactivated stationary phase, such as alumina or silica gel treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent.[15]
-
Salt Formation and Recrystallization: N-PED is a liquid, but it can be converted into a solid crystalline salt (e.g., dihydrochloride) by treating it with an acid like HCl. This salt can then be purified by recrystallization from a suitable solvent system, and the free base can be regenerated by treatment with a strong base.[15]
Quantitative Data Summary
The optimal conditions are highly dependent on the specific catalyst and reactor setup. The following table provides representative starting points based on literature data.
| Parameter | Catalytic Amination (with Propanol) | Reductive Amination (with Propanal/H₂) |
| Temperature | 160 - 200 °C[2] | 100 - 150 °C[17] |
| Pressure | 1 - 5 MPa (to maintain liquid phase)[2] | 1 - 4 MPa H₂[7] |
| Catalyst | Supported metals (e.g., CuO-NiO/γ-Al₂O₃)[2] | Raney Co, Pd/C, Raney Ni[17] |
| Key Optimization | High molar excess of Ethylenediamine | Control of H₂ pressure and temperature |
| Typical Yield | >80% (mono-alkylated)[2] | Variable, highly catalyst-dependent |
| Main Byproduct | N,N'-dipropylethylenediamine | N,N'-dipropylethylenediamine |
Experimental Protocol Example: Catalytic Amination of Ethylenediamine with 1-Propanol
This protocol is a generalized example and must be adapted and optimized for your specific laboratory equipment and safety procedures.
1. Catalyst Activation (if required):
-
The CuO-NiO/γ-Al₂O₃ catalyst is typically reduced in a stream of H₂ gas at an elevated temperature (e.g., 300-400 °C) for several hours prior to reaction to generate the active metallic sites. Follow the manufacturer's specific activation procedure.
2. Reactor Setup:
-
The reaction is best performed in a high-pressure stainless-steel batch reactor equipped with a magnetic stirrer, thermocouple, pressure gauge, and gas inlet/outlet ports.
-
Charge the reactor with the activated catalyst (e.g., 5 wt% relative to the limiting reagent).
-
Add ethylenediamine and 1-propanol in a 5:1 molar ratio.
3. Reaction Execution:
-
Seal the reactor and purge several times with an inert gas (N₂ or Ar).
-
Pressurize the reactor with N₂ to an initial pressure of 1 MPa to prevent boiling at the reaction temperature.
-
Begin stirring and heat the reactor to the target temperature (e.g., 160 °C).
-
Maintain the temperature and monitor the internal pressure for the duration of the reaction (e.g., 8-12 hours). Samples may be carefully taken at intervals to monitor conversion by GC.
4. Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the pressure.
-
Recover the reaction mixture and separate the catalyst by filtration.
-
Assemble a fractional distillation apparatus.
-
Distill off the excess ethylenediamine under atmospheric pressure.
-
Apply a vacuum and collect the this compound fraction at its reduced-pressure boiling point. Ensure the distillation apparatus includes a cold trap to protect the vacuum pump.[15]
References
- Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review.
- Effect of hydrogen pressure on reductive amination of furfural....
- Temperature and pressure ifluence for the model reductive amination reaction a.
- Effect of reaction temperature on the alkylation of aniline by methanolover almost neutral zeolites LiY and NaY. the Research Portal.
- This compound = 97 111-39-7. Sigma-Aldrich.
- N-(N-PROPYL)ETHYLENEDIAMINE synthesis. ChemicalBook.
- A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. Springer.
- Direct Amination of 1-Octanol with NH3 over Ag-Co/Al2O3: Promoting Effect of the H2 Pressure on the Reaction R
- Reductive Amin
- Effect of Pressure. Chemistry LibreTexts.
- Amine alkyl
- Technical Support Center: Purification Strategies for N-Ethyl-N-phenylethylenediamine and its Products. Benchchem.
- Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Omega.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
- Catalytic Amination for N-Alkyl Amine Synthesis. Elsevier.
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3.
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Removal of unreacted starting materials from N-Propylethylenediamine
Welcome to the dedicated technical support center for the purification of N-Propylethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing unreacted starting materials and other common impurities. Here, you will find scientifically grounded troubleshooting advice, detailed protocols, and answers to frequently asked questions, all structured to enhance your experimental success.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common unreacted starting materials I should expect in my crude this compound product?
A1: The most prevalent unreacted starting materials in a typical synthesis of this compound are ethylenediamine and a propylating agent, such as n-propylamine or a derivative.[1][2] The presence and quantity of these impurities will largely depend on the stoichiometry and reaction conditions of your synthesis. Over-alkylation can also lead to the formation of N,N'-dipropylethylenediamine.[3]
Q2: What is the most effective method for removing unreacted ethylenediamine and propylamine from this compound?
A2: Fractional distillation is the most effective and widely applicable method for this separation.[4] This is due to the significant differences in the boiling points of this compound and its common starting materials.
Q3: Can I use liquid-liquid extraction to purify this compound?
A3: While liquid-liquid extraction can be useful for removing certain types of impurities, it is generally less effective for separating this compound from other simple amines like ethylenediamine and propylamine due to their similar basicity and solubility profiles. However, an acidic wash could potentially remove the more basic starting materials, though this may require careful pH control to avoid protonating the desired product.
Q4: My purified this compound is discolored. What could be the cause?
A4: Discoloration, often a yellow or brownish tint, can be due to the presence of oxidation products or other high-molecular-weight byproducts. Amines are susceptible to air oxidation, especially at elevated temperatures during distillation.[5] To mitigate this, it is recommended to perform distillation under an inert atmosphere (e.g., nitrogen or argon).
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of your final product can be assessed using several analytical techniques. Gas chromatography (GC) is an excellent method for quantifying the levels of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify any residual starting materials or byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Poor Separation of Fractions During Distillation | - Inefficient fractionating column.- Distillation rate is too fast.- Unstable heating. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.- Slow down the distillation rate to allow for proper equilibration between the liquid and vapor phases.- Ensure stable and even heating of the distillation flask using a heating mantle with a stirrer.[6] |
| Product Decomposition During Distillation | - Distillation temperature is too high.- Prolonged heating. | - Use a vacuum to lower the boiling point of the this compound, thereby reducing the required heating temperature.[6]- Ensure the heating mantle is set to a temperature no more than 20-30°C above the boiling point of the fraction being collected to avoid localized overheating. |
| Water Contamination in the Final Product | - Incomplete drying of the crude product.- Hygroscopic nature of amines. | - Dry the crude product over a suitable drying agent (e.g., anhydrous sodium sulfate or potassium hydroxide) before distillation.- Perform an azeotropic distillation with a solvent like toluene to remove water.[7] |
| Persistent Impurity Peak in GC Analysis | - Co-elution of an impurity with the product.- Formation of an azeotrope. | - Optimize the GC method by changing the temperature program or using a different column with a different stationary phase.- Consider alternative purification methods such as preparative chromatography if distillation is ineffective. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol details the steps for purifying this compound from unreacted ethylenediamine and propylamine using fractional distillation.
1. Drying the Crude Product:
-
Transfer the crude this compound to a round-bottom flask.
-
Add a suitable drying agent, such as anhydrous potassium carbonate or sodium sulfate.
-
Stir the mixture for at least one hour to remove any residual water.
-
Filter the mixture to remove the drying agent.
2. Distillation Setup:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks.
-
Ensure all glassware is dry.
-
Use a magnetic stirrer and a stir bar in the distillation flask for smooth boiling.
3. Distillation Procedure:
-
Place the dry, crude this compound in the distillation flask.
-
Begin heating the flask gently with a heating mantle.
-
Collect the first fraction , which will primarily be the lower-boiling propylamine (Boiling Point: 47-51°C).[8][9][10][11]
-
Increase the temperature gradually and collect the second fraction, which will be ethylenediamine (Boiling Point: 116-117°C).[12][13][14][15]
-
Change the receiving flask and collect the main fraction of this compound at its boiling point (147-150°C).[16]
-
Monitor the temperature closely; a stable temperature plateau indicates the collection of a pure fraction.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive residues.
Physical Properties for Distillation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Propylamine | 59.11 | 47-51[8][9][10][11] |
| Ethylenediamine | 60.10 | 116-117[12][13][14][15] |
| This compound | 102.18 | 147-150 [16] |
Visualizing the Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
- Ethylenediamine (C2H8N2) properties. (n.d.).
- This compound - LookChem. (n.d.).
- Propylamine - Wikipedia. (n.d.).
- Ethylenediamine - Wikipedia. (n.d.).
- Ethylenediamine - Sciencemadness Wiki. (n.d.).
- Ethylenediamine - CAS Common Chemistry. (n.d.).
- ETHYLENEDIAMINE - Ataman Kimya. (n.d.).
- propylamine - Stenutz. (n.d.).
- Propylamine CAS#: 107-10-8 • ChemWhat | Database of Chemicals & Biologicals. (n.d.).
- N,N'-di(n-propyl)ethylenediamine | CAS 14165-22-1 | Chemical-Suppliers. (n.d.).
- Exploring N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Properties and Applications. (n.d.).
- N-Propyl-N'-isopropylethylenediamine | C8H20N2 | CID 469913 - PubChem. (n.d.).
- N-PROPYLAMINE - Ataman Kimya. (n.d.).
- US3202713A - Process for the separation of ethylenediamine from a crude product - Google Patents. (n.d.).
- How can i separate main product from the reaction of EDC/HOBt or EDC/NHS? | ResearchGate. (n.d.).
- How can I remove hydrochloride from Ethylenediamine.dihydrochloride? - ResearchGate. (n.d.).
- preparation of anhydrous - ethylenediamine - Pure and Applied Chemistry. (n.d.).
- N-(N-PROPYL)ETHYLENEDIAMINE One Chongqing Chemdad Co. ,Ltd. (n.d.).
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Technical Support Center: Managing Hygroscopic Reagents in Organic Synthesis
Welcome to the Technical Support Center for managing hygroscopic reagents in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter the challenges of working with moisture-sensitive compounds. The information provided herein is curated to offer practical, field-proven insights and troubleshooting guidance to ensure the success and reproducibility of your experiments.
Introduction: The Pervasive Challenge of Water in Organic Synthesis
In the realm of organic synthesis, the presence of water, even in trace amounts, can be the determining factor between a successful reaction and a failed experiment.[1][2][3] Many reagents are hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5][6] This absorbed water can lead to a host of problems, including decreased reaction yields, the formation of unwanted byproducts, and in some cases, complete inhibition of the desired chemical transformation.[2][3] For professionals in drug development and other high-stakes research areas, meticulous control over reaction conditions is paramount to achieving the desired purity and yield.[1] This guide provides a comprehensive framework for understanding, handling, and troubleshooting issues related to hygroscopic reagents.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with hygroscopic materials.
Q1: What makes a reagent "hygroscopic," and how can I identify one?
A: A hygroscopic substance has a strong affinity for water molecules and will actively absorb them from the surrounding environment.[5][6] This property arises from the chemical structure of the compound. You can typically identify a hygroscopic reagent by checking its Safety Data Sheet (SDS) or the product information provided by the supplier, which will often include handling and storage recommendations related to its moisture sensitivity.[7] Physically, you might observe a hygroscopic solid "caking" or becoming "deliquescent" (dissolving in the absorbed water) upon exposure to air.[5][7]
Q2: I'm not getting the expected yield in my reaction. Could a hygroscopic reagent be the culprit?
A: Absolutely. If a key reagent in your synthesis is hygroscopic and was not handled under anhydrous conditions, it's a likely cause for poor yield.[2][8] The absorbed water can react with your starting materials, reagents, or intermediates in several detrimental ways, such as quenching a strong base or hydrolyzing an ester. To troubleshoot, you should review the handling procedure for all reagents and consider if any were inadvertently exposed to atmospheric moisture.[8]
Q3: What is the best way to store hygroscopic reagents to maintain their integrity?
A: Proper storage is the first line of defense against moisture contamination. Hygroscopic reagents should be stored in tightly sealed containers.[4] For highly sensitive materials, storage in a desiccator containing a drying agent (desiccant) like anhydrous calcium sulfate (Drierite®), silica gel, or phosphorus pentoxide is recommended.[7] In some cases, storing the reagent inside an inert atmosphere glove box is the most effective method.[9][10][11] Always ensure the container is sealed promptly and securely after each use.[4]
Q4: Can I "rescue" a hygroscopic reagent that has been exposed to moisture?
A: In some instances, yes. Solid hygroscopic reagents can often be dried before use.[4][12] A common method is to heat the compound in a drying oven at a temperature below its melting or decomposition point.[2][4] Alternatively, drying under high vacuum can be effective, especially for heat-sensitive compounds.[12][13] However, it's crucial to verify the purity of the "rescued" reagent before using it in a critical reaction.
Troubleshooting Common Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered when using hygroscopic reagents.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or no product yield | Reagent deactivation by moisture; Side reactions with water. | 1. Verify the anhydrous status of all reagents and solvents. 2. Dry solvents and reagents immediately before use. 3. Handle all hygroscopic materials under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).[10][14] |
| Inconsistent reaction outcomes | Variable moisture content in a hygroscopic reagent from batch to batch or due to improper storage. | 1. Implement a standardized procedure for storing and handling all hygroscopic reagents. 2. Consider quantifying the water content of your solvents and reagents using Karl Fischer titration or other analytical methods.[15][16][17] |
| Reagent appears "clumpy" or "wet" | The reagent has absorbed a significant amount of atmospheric moisture.[5] | 1. Do not use the reagent directly. 2. If possible, dry the reagent using an appropriate method (oven drying, vacuum drying).[2][4] 3. If drying is not feasible or effective, procure a fresh bottle of the reagent. |
| Difficulty in accurately weighing a hygroscopic solid | The solid is rapidly absorbing moisture from the air during the weighing process, leading to an increasing mass reading.[18] | 1. Weigh the reagent as quickly as possible.[4] 2. Use a weighing boat with a lid or a vial that can be capped immediately. 3. For highly sensitive reagents, perform the weighing inside a glove box.[9][10] |
Best Practices for Handling and Storage
Adhering to a stringent set of best practices is essential for the successful use of hygroscopic reagents.
Storage Protocols
-
Primary Container: Always keep the original container tightly sealed when not in use.[4] For screw-cap bottles, consider wrapping the cap with Parafilm® for an extra barrier against moisture ingress.[19]
-
Secondary Containment: Store hygroscopic reagents in a desiccator cabinet. Ensure the desiccant is active (e.g., blue for Drierite®) and regenerate or replace it as needed.
-
Inert Atmosphere: For extremely sensitive reagents, storage in a nitrogen or argon-filled glove box is the gold standard.[9][11]
Handling and Dispensing Protocols
-
Inert Atmosphere Techniques: For reactions that are highly sensitive to moisture, it is crucial to use inert atmosphere techniques, such as working in a glove box or using a Schlenk line.[10][20] This involves using oven-dried glassware that has been cooled under a stream of inert gas (nitrogen or argon).[3][14][21]
-
Weighing: To minimize exposure to air, have all necessary equipment ready before opening the reagent container. If a glove box is not available, quickly weigh the reagent and seal the container. For liquids, use a syringe to withdraw the required amount through a septum.[14][21]
-
Solvent and Reagent Drying: Ensure that all solvents and non-hygroscopic reagents used in the reaction are also anhydrous. Common drying agents for solvents include molecular sieves, sodium sulfate, and magnesium sulfate.[13][22][23][24]
Experimental Protocols
Protocol 1: Drying a Solid Hygroscopic Reagent
-
Assessment: Determine the appropriate drying method based on the thermal stability of the compound. Check the SDS for melting point and decomposition temperature.
-
Oven Drying (for thermally stable solids):
-
Place the reagent in a suitable open container (e.g., a watch glass or a beaker).
-
Put the container in a drying oven set to a temperature at least 20°C below the compound's melting or decomposition point.[2]
-
Dry for several hours or overnight.
-
Transfer the hot container to a desiccator to cool to room temperature before use.[2]
-
-
Vacuum Drying (for heat-sensitive solids):
-
Place the reagent in a vacuum-compatible flask or desiccator.
-
Apply a high vacuum and allow the reagent to dry for several hours. Gentle heating with a water bath can accelerate the process if the compound's stability allows.
-
Protocol 2: Transferring a Hygroscopic Liquid Reagent Using a Syringe
-
Preparation: Ensure you have a dry, nitrogen-flushed syringe and needle.[21] The reagent bottle should be equipped with a septum-sealed cap.
-
Inert Gas Inlet: Insert a needle connected to a nitrogen or argon line through the septum of the reagent bottle to create a positive pressure of inert gas.
-
Withdrawal: Insert the syringe needle through the septum and into the liquid. Slowly draw the desired volume of the reagent into the syringe.
-
Transfer: Remove the syringe from the reagent bottle and quickly insert it into the reaction flask (which should also be under an inert atmosphere). Dispense the reagent.
-
Flushing: It is good practice to withdraw a small amount of the inert gas from the headspace of the reaction flask into the syringe after dispensing the liquid to ensure all the reagent is transferred.
Visual Guides
Decision Tree for Handling Hygroscopic Reagents
Sources
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Catalyst selection for efficient N-Propylethylenediamine reactions
An essential intermediate in pharmaceutical and materials science, N-Propylethylenediamine (N-PE), presents unique synthesis challenges. Achieving high yield and selectivity requires careful catalyst selection and process optimization. This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-PE reactions, providing in-depth troubleshooting guides and frequently asked questions to address specific experimental issues.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, focusing on catalyst choice and reaction dynamics.
Q1: What are the primary synthetic routes for this compound?
A1: this compound (CAS: 111-39-7) is typically synthesized via two main pathways:
-
Direct Reductive Amination of an Alcohol: This is an economically efficient and environmentally friendly method where 1-Propanol reacts with Ethylenediamine in the presence of a heterogeneous catalyst and hydrogen gas.[1][2] The reaction is generally performed at elevated temperatures (e.g., 160°C) and pressures.[2]
-
Reductive Amination of an Aldehyde: This route involves the reaction of Propionaldehyde (Propanal) with Ethylenediamine to form an intermediate imine, which is then reduced to the final N-PE product.[3] This can be performed as a one-pot reaction using a suitable reducing agent and catalyst.[3]
Q2: What are the most common catalysts for this compound synthesis?
A2: The choice of catalyst is critical and depends on the chosen synthetic route. The most prevalent catalysts are transition metal-based, valued for their activity in hydrogenation and dehydrogenation steps.
-
Nickel-based Catalysts: Supported Nickel (e.g., Ni/Al₂O₃) is widely used due to its good catalytic activity and relative abundance.[3] It is effective for the amination of alcohols.[3] Bimetallic Nickel catalysts, such as those containing Copper (Ni-Cu), may offer enhanced selectivity.[4]
-
Palladium-based Catalysts: Palladium on carbon (Pd/C) is a versatile and highly efficient catalyst for reductive aminations, typically used with a hydrogen source (H₂ gas) or a transfer hydrogenation reagent.[3]
-
Cobalt-based Catalysts: Supported Cobalt catalysts are also very selective for alcohol amination reactions.[5] They can be particularly effective in controlling selectivity towards the desired primary or secondary amine.[1][6]
Q3: How do reaction conditions influence catalyst performance and product selectivity?
A3: Reaction conditions have a profound impact on yield and selectivity. Key parameters to control include:
-
Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions and catalyst deactivation (e.g., sintering).[7][8] An optimal temperature balances reaction speed with selectivity.
-
Pressure: In reactions involving hydrogen gas, pressure is a critical parameter. Higher H₂ pressure can enhance the rate of hydrogenation and, importantly, can inhibit certain catalyst deactivation pathways, such as nitride formation on copper, nickel, and cobalt surfaces.[5]
-
Stoichiometry: The molar ratio of reactants is crucial for controlling selectivity.[8] For instance, to minimize over-alkylation (the formation of N,N'-dipropylethylenediamine), a large excess of ethylenediamine can be used.[8]
-
Solvent: The choice of solvent can influence reactant solubility and the stability of intermediates. Protic solvents like ethanol or methanol are common, but the choice should be made based on the specific catalyst and reaction type.
Q4: What causes over-alkylation and how can it be minimized?
A4: Over-alkylation is a common issue where the desired this compound product reacts further with the propanol or propanal to form undesired tertiary amines.[1] This occurs because the secondary amine product is often more nucleophilic than the primary amine of the starting ethylenediamine.
Strategies to Minimize Over-alkylation:
-
Adjust Stoichiometry: Use a significant excess of the amine starting material (ethylenediamine) to increase the probability of the alkylating agent reacting with it instead of the product.[8]
-
Control Reaction Time: Monitor the reaction closely (e.g., by GC-MS) and stop it once the consumption of the limiting reagent is complete to prevent further reaction of the product.
-
Catalyst Modification: In some cases, catalyst properties can be tuned to sterically hinder the formation of bulkier, over-alkylated products.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
A low yield is one of the most common experimental failures. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes & Solutions:
-
Moisture Contamination: Reagents like catalysts and reactants can be sensitive to moisture.[9][10]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[10]
-
-
Poor Catalyst Activity: The catalyst may be old, poisoned, or require activation.
-
Solution: Use a fresh batch of catalyst. For many metal catalysts, an initial reduction step under hydrogen at an elevated temperature is necessary to generate the active metallic sites.
-
-
Suboptimal Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient.
-
Solution: Systematically increase the reaction temperature in increments (e.g., 10-20°C) and monitor progress. Extend the reaction time and track the consumption of starting materials via TLC or GC.[11]
-
-
Product Loss During Workup: this compound is a basic, water-soluble compound.[12]
-
Solution: During aqueous extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its freebase form, minimizing its solubility in water. Check all aqueous layers for product before discarding.[13]
-
Problem 2: Poor Selectivity (Significant Byproduct Formation)
The formation of multiple products complicates purification and reduces the yield of the desired compound.
Caption: Reductive amination pathway and potential side reactions.
Potential Causes & Solutions:
-
Over-alkylation: The N-PE product reacts further to yield N,N'-dipropylethylenediamine. This is often the most significant byproduct.[1]
-
Solution: As detailed in the FAQ, use a large excess of ethylenediamine (e.g., 3-5 equivalents). Alternatively, consider a stepwise synthesis where one amine of ethylenediamine is first protected, followed by alkylation and deprotection.
-
-
Decomposition of Starting Material: At excessively high temperatures, starting materials or the product may decompose.
-
Solution: Lower the reaction temperature and increase the reaction time if necessary. Ensure the temperature is monitored accurately at the reaction site.[9]
-
Problem 3: Rapid Catalyst Deactivation
A noticeable drop in reaction rate over a short period or the inability to reuse the catalyst points to deactivation.
Potential Causes & Solutions:
-
Catalyst Poisoning: Impurities in the reactants or solvent (e.g., sulfur, halides) can irreversibly bind to the active sites of the catalyst.[7]
-
Solution: Use high-purity, certified reagents and solvents. If poisoning is suspected, pretreat the feedstock to remove impurities.
-
-
Coking: At high temperatures, organic molecules can decompose on the catalyst surface, forming carbon deposits that block active sites.[7]
-
Solution: Lower the reaction temperature. The presence of hydrogen during the reaction can help mitigate coke formation. A controlled oxidation (burn-off) followed by re-reduction can sometimes regenerate a coked catalyst.
-
-
Nitride Formation: For amination reactions on Cu, Ni, or Co catalysts, ammonia (which can be formed in situ) can react with the metal to form inactive metal nitrides.[5]
-
Solution: Ensure a sufficient partial pressure of hydrogen is maintained throughout the reaction. Hydrogen acts as an inhibitor for this deactivation mechanism.[5]
-
Data & Protocols
Table 1: Comparison of Common Catalyst Systems for Alcohol Amination
| Catalyst System | Typical Support | Operating Temperature (°C) | Advantages | Disadvantages |
| Nickel-based | Al₂O₃, SiO₂ | 150 - 220 | Cost-effective, good activity[3] | Moderate selectivity, prone to deactivation[7] |
| Cobalt-based | Al₂O₃, Carbon | 140 - 200 | High selectivity for primary/secondary amines[1] | More expensive than Nickel |
| Copper-based | Al₂O₃, SiO₂ | 180 - 250 | Good selectivity | Prone to nitride formation and deactivation[5] |
| Palladium | Carbon (C) | 80 - 150 | High activity, milder conditions[3] | High cost, sensitive to poisoning |
Experimental Protocol 1: General Procedure for Reductive Amination
This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.
-
Catalyst Activation (if required): Place the catalyst (e.g., 5 mol% Ni/Al₂O₃) in a high-pressure reactor. Seal the reactor and purge with an inert gas (N₂ or Ar). Introduce hydrogen gas to the desired pressure (e.g., 10-20 bar) and heat to 250-350°C for 2-4 hours to reduce the nickel oxide to its active metallic form. Cool the reactor to the reaction temperature.
-
Reaction Setup: Under an inert atmosphere, charge the cooled reactor containing the activated catalyst with ethylenediamine (e.g., 3.0 eq) and a solvent (e.g., ethanol).
-
Reactant Addition: Seal the reactor. Add 1-propanol (1.0 eq) to the mixture.
-
Reaction: Pressurize the reactor with hydrogen (e.g., 50 bar). Begin stirring and heat the reaction to the target temperature (e.g., 160°C).
-
Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane). Wash with a basic aqueous solution (e.g., 1M NaOH) to remove any unreacted starting materials. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be further purified by vacuum distillation.[8]
References
- Niu, F., et al. (2019). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines.
- Wikipedia. (n.d.).
- Baiker, A., & Kijenski, J. (1981). Catalytic amination of aliphatic alcohols. Role of hydrogen as inhibitor for catalyst deactivation. Industrial & Engineering Chemistry Product Research and Development, 20(4), 615-620. [Link]
- Ahmed, M. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
- Niu, F., et al. (2019). Catalyst deactivation for enhancement of selectivity in alcohols amination to primary amines. Cardiff University ORCA. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
- Google Patents. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(N-PROPYL)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. CN1785514A - Catalyst for preparing n-propylamine, its preparation method and application - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalyst deactivation for enhancement of selectivity in alcohols amination to primary amines -ORCA [orca.cardiff.ac.uk]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CAS 111-39-7: N-(n-Propyl)ethylenediamine | CymitQuimica [cymitquimica.com]
- 13. How To [chem.rochester.edu]
Technical Support Center: N-Propylethylenediamine Degradation Pathways
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of N-Propylethylenediamine (N-PE). This document provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to support your experimental work. The information herein is synthesized from established principles of alkylamine metabolism and analysis, providing a robust framework for your studies.
Section 1: Fundamental Degradation Pathways
This section addresses the core scientific questions regarding the potential breakdown mechanisms of this compound, including both biological and chemical routes.
Q1: What are the likely microbial degradation pathways for this compound?
Based on studies of similar short-chain alkylamines and diamines, this compound is expected to be degraded primarily through oxidative deamination. Microorganisms, particularly from the Pseudomonas and Mycobacterium genera, are well-documented for their ability to utilize alkylamines as carbon and nitrogen sources[1][2][3].
The degradation is likely initiated by an inducible amine dehydrogenase or oxidase enzyme that catalyzes the cleavage of a C-N bond.[2][3][4] This can occur at either the primary or secondary amine group, leading to two potential initial steps:
-
Oxidation at the Primary Amine: An amine dehydrogenase attacks the terminal primary amine, releasing ammonia and forming N-propyl-2-aminoacetaldehyde.
-
Oxidation at the Secondary Amine: The enzyme targets the secondary amine, yielding propionaldehyde and ethylenediamine.
Following the initial cleavage, the resulting aldehydes are rapidly oxidized to their corresponding carboxylic acids by aldehyde dehydrogenases.[1] These products, such as propionic acid, can then enter central metabolic routes like the methylmalonyl-succinate pathway for complete mineralization.[5]
Caption: Proposed microbial degradation pathway for this compound.
Q2: Are there significant abiotic degradation pathways to consider?
Yes, abiotic degradation pathways, particularly chemical and thermal, can be relevant depending on the environmental or experimental conditions.
-
Oxidative Degradation: In the presence of strong oxidants (e.g., hydroxyl radicals, ozone) or under conditions of elevated temperature and oxygen, N-PE can undergo oxidative degradation. This process can be complex, often proceeding through radical-mediated reactions to form a variety of smaller molecules, including aldehydes, carboxylic acids, ammonia, and CO₂.[6][7] In biological systems, enzymes like myeloperoxidase can generate reactive species that lead to N-chlorination of amines, creating unstable intermediates.[8]
-
Thermal Degradation: Studies on similar aqueous diamines used in CO₂ capture have shown that at elevated temperatures, degradation can occur through intermolecular cyclization to form substituted imidazolidinones or through nucleophilic attack to form ureas.[9] While these conditions may be more extreme than typical environmental scenarios, they are relevant for industrial applications or specific toxicological studies.
Section 2: Experimental Design & Setup
Proper experimental design is critical for obtaining reliable and reproducible data. This section provides guidance on setting up degradation studies.
Q3: How should I design a microbial degradation study for this compound?
A well-designed study involves several key stages, from isolating capable microorganisms to quantifying degradation over time. The causality behind this workflow is to first enrich and isolate organisms that can use the target compound and then use those isolates under controlled conditions to determine degradation kinetics and identify products.
Experimental Protocol: Microbial Degradation Assessment
-
Enrichment & Isolation:
-
Objective: To isolate microorganisms capable of using N-PE as a primary carbon and/or nitrogen source.
-
Procedure:
-
Collect an inoculum from a relevant environmental source (e.g., activated sludge, contaminated soil).[1]
-
Prepare a basal mineral salts medium devoid of other carbon and nitrogen sources.
-
Add this compound (e.g., 50-100 mg/L) as the sole carbon and nitrogen source.
-
Inoculate the medium and incubate under appropriate conditions (e.g., 25-30°C, aerobic shaking).
-
Perform serial transfers into fresh medium to enrich for N-PE-degrading populations.
-
Isolate individual colonies by plating on solid mineral salts agar with N-PE provided as the growth substrate (e.g., via vapor phase).
-
-
-
Degradation Kinetics Study:
-
Objective: To measure the rate of N-PE removal by the isolated culture(s).
-
Procedure:
-
Grow the isolated strain(s) in a suitable rich medium (e.g., Nutrient Broth) and harvest cells during the exponential growth phase.
-
Wash the cells with a sterile phosphate buffer to remove residual medium.
-
Inoculate a known concentration of the washed cells into fresh mineral salts medium containing a precise starting concentration of N-PE (e.g., 20 mg/L).
-
Set up replicate flasks, including a sterile control (no cells) to account for abiotic losses and a killed-cell control (e.g., autoclaved or sodium azide-treated cells) to account for sorption.
-
Incubate under controlled conditions. At regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples for analysis.
-
Immediately quench metabolic activity in the samples (e.g., by adding a solvent or acid) and prepare for chemical analysis.
-
-
-
Metabolite Identification:
-
Objective: To identify the intermediate products of N-PE degradation.
-
Procedure:
-
Use samples from the kinetics study, particularly from time points where the parent compound concentration is significantly reduced but not yet zero.
-
Analyze samples using high-resolution analytical techniques like GC-MS or LC-MS/MS to detect and identify potential metabolites.
-
Compare mass spectra with chemical libraries and, if possible, confirm with authentic standards of suspected metabolites (e.g., propionaldehyde, ethylenediamine).
-
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of n-propylamine, isopropylamine, and 1,3-propane diamine by Mycobacterium convolutum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of Propane, n-Propylamine, and Propionate by Hydrocarbon-Utilizing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. netl.doe.gov [netl.doe.gov]
- 7. osti.gov [osti.gov]
- 8. N-Chlorination and oxidation of procainamide by myeloperoxidase: toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
Technical Support Center: Challenges in the Purification of Unsymmetrical Diamines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for diamine purification. As researchers and drug development professionals, we understand that synthesizing novel compounds is only half the battle; purification is where precision and expertise truly come to the forefront. Unsymmetrical diamines, with their differential reactivity and physical properties, present a unique and often frustrating set of purification challenges. The close similarity in properties between the desired product, starting materials, and potential symmetrical byproducts can make standard purification techniques ineffective.
This guide is structured to address the specific, practical issues you encounter at the bench. We will move beyond simple procedural lists to explore the underlying chemical principles governing each separation technique. Our goal is to empower you not just to follow a protocol, but to troubleshoot and optimize it based on a solid understanding of the "why" behind each step.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial approach to purification.
Q1: Why is the purification of unsymmetrical diamines inherently more difficult than their symmetrical counterparts?
The core challenge lies in the subtle differences in physical and chemical properties. During synthesis, reactions intended to be selective can often yield a mixture containing the desired unsymmetrical diamine, unreacted starting materials, and the corresponding symmetrical diamines. These molecules frequently have very similar polarities, boiling points, and solubilities, making separation by standard techniques like column chromatography or recrystallization exceptionally difficult.[1][2]
Q2: I have a crude reaction mixture. What is the first purification technique I should consider?
Acid-base extraction is almost always the best first step.[3][4] This technique leverages the basicity of the amine functional groups, allowing you to selectively pull your diamine product (and any other amine impurities) into an aqueous acidic layer, leaving behind neutral organic impurities (like unreacted electrophiles or byproducts).[5][6] This initial step significantly cleans up the crude material, making subsequent, higher-resolution techniques more effective.
Q3: How do I choose between column chromatography, acid-base extraction, and crystallization?
Your choice depends on the nature of your product and the impurities.
-
Start with Acid-Base Extraction: Use this to remove non-basic impurities. It's a bulk separation technique that is fast and efficient.[6]
-
Use Crystallization for Solids: If your purified diamine is a solid, crystallization is a powerful method for achieving high purity. However, finding the right solvent system can be challenging, and some diamines may "oil out" or fail to crystallize.[7]
-
Use Column Chromatography for Resolution: Chromatography is essential when you need to separate your unsymmetrical diamine from other basic impurities (like a symmetrical diamine byproduct) that could not be removed by extraction. This is a higher-resolution but more time-consuming technique.[8][9]
Q4: My target diamine is an oil at room temperature. How does this impact my purification strategy?
Purifying oils presents a distinct set of challenges as crystallization is not an option. Your strategy will heavily rely on a combination of acid-base extraction followed by meticulous column chromatography. For volatile oils, distillation under high vacuum can be an option, but this is often not feasible for complex diamines. The key will be to optimize your chromatography to resolve the target oil from structurally similar impurity oils.
Part 2: Troubleshooting Guide: Common Experimental Issues
This guide provides direct answers and actionable solutions to specific problems encountered during purification experiments.
Chromatography Issues
Problem: My diamine is streaking badly or appears irreversibly adsorbed onto my silica gel column.
-
Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic lone pairs on your diamine's nitrogen atoms can engage in a strong acid-base interaction with these silanols, causing the compound to "stick" to the stationary phase. This leads to significant tailing (streaking) and, in some cases, complete loss of the product on the column.[8]
-
Solution:
-
Add a Basic Modifier: Deactivate the acidic sites on the silica by adding a small amount of a competitive base to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol (for more polar systems).[8] This modifier will preferentially interact with the silanol groups, allowing your diamine to travel through the column with minimal interaction, resulting in sharper peaks.
-
Switch the Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Basic alumina is an excellent alternative to silica gel for the purification of strongly basic compounds.
-
Problem: I can't separate my product from a closely-eluting impurity.
-
Causality: The impurity likely has a polarity very similar to your desired unsymmetrical diamine, which is common if the impurity is a positional isomer or a symmetrical byproduct.
-
Solution:
-
Optimize Eluent System: Meticulously screen solvent systems using Thin Layer Chromatography (TLC). Test eluents with different solvent selectivities (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). A good target Rf for the desired product on TLC is between 0.2-0.3 to maximize separation potential on the column.[8]
-
Employ "Polishing" Chromatography: Use a chromatography column with a higher resolving power. This typically involves using a resin with a smaller particle size, which increases the surface area and the number of theoretical plates.[9] Be aware that this will increase the backpressure of the system.
-
Consider Protecting Groups: If separation is impossible, a chemical solution may be necessary. A selective mono-protection of one of the amine groups (e.g., with a Boc group) will drastically alter the molecule's polarity, often making it easily separable from di-protected or unprotected byproducts.[10][11] This adds steps to the synthesis but can solve an otherwise intractable purification problem.
-
Extraction & Workup Issues
Problem: A thick, stable emulsion formed during my acid-base extraction.
-
Causality: Emulsions are common when shaking two immiscible liquids with differing densities, especially when surfactants or fine particulates are present. The diamine salts themselves can sometimes act as surfactants.
-
Solution:
-
Break the Emulsion: Add a small amount of a saturated brine solution (NaCl). The increased ionic strength of the aqueous phase often helps to break the emulsion and sharpen the layer separation.
-
Filter: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite can remove the solids and break the emulsion.
-
Patience & Technique: Invert the separatory funnel gently rather than shaking it vigorously. While slower, this minimizes emulsion formation. If one has already formed, letting it stand for an extended period can also allow the layers to separate.
-
Problem: After basifying the aqueous layer, my product didn't precipitate or extract efficiently back into the organic layer.
-
Causality: This usually indicates that your diamine salt is quite water-soluble, and even after neutralization, the free diamine retains significant solubility in the aqueous phase. This is particularly true for smaller, more polar diamines.
-
Solution:
-
Increase Ionic Strength: Before re-extracting the free diamine, saturate the aqueous layer with a salt like NaCl or K₂CO₃. This "salting out" effect decreases the solubility of the organic compound in the aqueous phase, driving it into the organic solvent.
-
Use a More Polar Solvent: Switch to a more polar extraction solvent that is still immiscible with water, such as ethyl acetate or dichloromethane, to better solvate and extract your polar diamine.
-
Perform Multiple Extractions: Perform several extractions with smaller volumes of organic solvent rather than one large extraction. This is mathematically more efficient at recovering dissolved product.[5]
-
Impurity Removal
Problem: My final product is persistently colored (e.g., yellow, brown, or black), and I suspect residual palladium catalyst.
-
Causality: Many syntheses of complex amines use palladium-catalyzed cross-coupling reactions. Trace amounts of palladium can remain, often as nanoparticles ("Pd black"), which are notoriously difficult to remove by standard chromatography or extraction.[12]
-
Solution:
-
Use a Metal Scavenger: The most effective method is to use a dedicated metal scavenger resin.[13][14] These are typically silica or polymer beads functionalized with groups that have a high affinity for transition metals, such as thiols, thioureas, or polyamines.[15][16] Stirring your product solution with the scavenger resin followed by simple filtration will remove the metal catalyst.
-
Activated Carbon Treatment: While less selective, a charcoal treatment can also be effective. Dissolve the crude product in a suitable solvent, add activated carbon, stir or heat briefly, and then filter through Celite to remove the carbon and the adsorbed impurities.
-
Part 3: Key Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow for Diamine Purification
This protocol is designed to separate a basic diamine from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of a dilute acid solution (e.g., 1 M HCl). Stopper the funnel and invert gently 10-15 times, venting frequently. Allow the layers to separate. The protonated diamine salt will now be in the aqueous layer.[4][17]
-
Separation: Drain the lower (aqueous) layer into a clean Erlenmeyer flask. Label this "Aqueous Layer - Product." Keep the organic layer.
-
Back-Extraction (Optional but Recommended): To ensure full recovery, add a fresh portion of 1 M HCl to the organic layer, shake, and combine this second aqueous wash with the first. Discard the remaining organic layer, which contains neutral impurities.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong base (e.g., 5 M NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). This neutralizes the diamine salt back to the free base.[5]
-
Product Extraction: Return the basic aqueous solution to the separatory funnel. Extract the free diamine back into an organic solvent (e.g., dichloromethane) by performing three separate extractions.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified diamine.
Protocol 2: Residual Palladium Removal using a Thiol-Based Scavenger
This protocol describes the use of a functionalized resin to remove trace heavy metal catalysts.
-
Preparation: Dissolve the crude or partially purified diamine in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger resin (e.g., SiliaMetS® Thiol or ISOLUTE® Si-Thiol) to the solution. A typical loading is 3-5 molar equivalents relative to the theoretical amount of residual metal.[13]
-
Incubation: Stir the resulting mixture at room temperature for 4-16 hours. Progress can be monitored by taking small aliquots, filtering, and analyzing by a sensitive technique like ICP-MS if available. For slower scavenging, gentle heating (e.g., to 40 °C) can be applied.
-
Filtration: Once scavenging is complete, remove the resin by filtration. A simple gravity filtration through a funnel with a cotton plug or a fritted glass funnel is sufficient.
-
Washing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the metal-free diamine.
Part 4: Data & Visualization
Table 1: Comparison of Common Purification Techniques for Unsymmetrical Diamines
| Technique | Principle | Best For | Common Challenges |
| Acid-Base Extraction | Differential solubility of neutral vs. protonated (salt) forms.[3] | Removing neutral or acidic impurities from basic diamines. | Emulsion formation; product solubility in aqueous phase.[5] |
| Column Chromatography | Differential partitioning between a stationary and mobile phase. | Separating compounds with similar functional groups but different polarities (e.g., unsymmetrical vs. symmetrical diamines). | Tailing/adsorption on silica; poor resolution.[8] |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | High-purity polishing of solid diamines. | Oiling out; finding a suitable solvent; solvent reactivity.[7][18] |
| Metal Scavenging | Chelation of metal ions onto a solid support. | Removing trace transition metal catalysts (Pd, Ru, Ni, etc.). | Incomplete removal if wrong scavenger is chosen; non-specific binding of product.[14] |
Table 2: Selection Guide for Common Metal Scavenger Resins
| Scavenger Functional Group | Primary Target Metals | Notes |
| Thiol / Thiourea | Pd, Pt, Ru, Rh, Ag, Cu, Hg[13][16] | Versatile and widely used for palladium removal from coupling reactions.[16] |
| Diamine / Polyamine | Cr, Pd, Pt, Zn, Cu, Fe, Ni[15] | Effective for a broad range of metals. Can also scavenge excess electrophiles.[15] |
| Dimercaptotriazine (DMT) | Ru, Pd, Rh, Ag, Pt, Ni[16] | Excellent for ruthenium catalysts and sterically hindered palladium complexes.[16] |
| Imidazole | Fe, Cu, Ni, Zn, Co[16] | Preferred scavenger for iron catalysts.[16] |
Diagrams and Workflows
References
- Taylor & Francis Online. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5).
- Biotage. Metal scavengers for organic purification. Biotage.
- Scribd. Amine Plant Troubleshooting and Optimization. Scribd.
- ResearchGate. (2019). Challenges and current strategies for unsymmetric α-diimine synthesis. ResearchGate.
- PubMed. (2006). Expedient synthesis of chiral 1,2- and 1,4-diamines: protecting group dependent regioselectivity in direct organocatalytic asymmetric Mannich reactions. Organic Letters, 8(13), 2839-42.
- Wikipedia. Acid–base extraction. Wikipedia.
- ResearchGate. (2011). Synthesis and characterization of new unsymmetrical diamine monomer and polyimides. ResearchGate.
- ResearchGate. Preparation of Mono Boc-Protected Unsymmetrical Diamines. ResearchGate.
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Technical Support Center: Solvent Effects on N-Propylethylenediamine Reaction Kinetics
Welcome to the technical support guide for optimizing reactions involving N-Propylethylenediamine. As researchers and drug development professionals, we understand that controlling reaction kinetics is paramount to achieving desired yields, purity, and timelines. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter, with a specific focus on the profound impact of solvent selection on the kinetics of N-alkylation reactions.
The principles discussed here are grounded in established physical organic chemistry and are designed to provide not just a solution, but a foundational understanding of the underlying mechanisms.
Part 1: Foundational Concepts & FAQs
Q1: What is the primary reaction mechanism for the N-alkylation of this compound with an alkyl halide, and why does it make solvent choice so important?
The N-alkylation of this compound, a primary and secondary diamine, with a typical alkyl halide (e.g., propyl bromide) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism .[1][2] In this reaction, the lone pair of electrons on one of the nitrogen atoms acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step.
The choice of solvent is critical because the SN2 transition state involves significant charge development. The solvent's ability to stabilize or destabilize the reactants relative to this transition state directly dictates the reaction's activation energy and, therefore, its rate.[3]
Q2: What are "polar protic" and "polar aprotic" solvents, and how do they differ?
Understanding this distinction is the single most important factor in troubleshooting your reaction kinetics.
-
Polar Protic Solvents : These solvents are polar and contain hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen (e.g., O-H or N-H bonds).[4] Common examples include water (H₂O), methanol (CH₃OH), ethanol (CH₃CH₂OH), and acetic acid (CH₃COOH). Their defining characteristic is the ability to act as hydrogen bond donors.[5][6]
-
Polar Aprotic Solvents : These solvents are also polar (possess a significant dipole moment) but lack O-H or N-H bonds.[4][7] Therefore, they cannot act as hydrogen bond donors. Common examples include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (CH₃CN), and acetone ((CH₃)₂CO).[1][6]
Part 2: Troubleshooting Common Kinetic Issues
Q3: My N-alkylation reaction is incredibly slow or appears to have stalled completely. How could my solvent be the cause?
This is the most common solvent-related issue, and the cause is almost certainly the use of a polar protic solvent .
The Causality: Polar protic solvents drastically slow down SN2 reactions due to strong solvation of the nucleophile (your this compound).[2] The solvent's hydrogen atoms form a tight "cage" of hydrogen bonds around the amine's nitrogen lone pair.[8] This solvation heavily stabilizes the amine, lowering its ground state energy. For the reaction to occur, this energy-intensive solvent cage must be broken, significantly increasing the overall activation energy and slowing the reaction rate by orders of magnitude.[1][3] For example, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone (aprotic) than in methanol (protic).[9]
Solution: Immediately switch to a polar aprotic solvent such as acetonitrile (ACN), DMF, or DMSO.[10] These solvents do not form hydrogen bonds with the amine, leaving its nucleophilic lone pair "naked," unsolvated, and highly reactive, which dramatically accelerates the SN2 reaction.[1][2]
Q4: I'm getting a mixture of mono- and di-alkylation products. Can the solvent influence the selectivity?
Yes, while factors like stoichiometry and steric hindrance are primary, the solvent environment can influence selectivity. This compound has two reactive sites: a primary amine (-NH₂) and a secondary amine (-NH-). The primary amine is generally more sterically accessible but less nucleophilic than the secondary amine after the first alkylation.
-
In Polar Aprotic Solvents: The high reactivity of the "naked" nucleophile can sometimes lead to over-alkylation if reaction conditions (like temperature or reaction time) are not carefully controlled.[11] The initially formed mono-alkylated product is often more nucleophilic than the starting diamine, leading to a second alkylation.
-
In Less Polar or Nonpolar Solvents: While generally slow, these solvents can sometimes offer different selectivity due to solubility effects. For instance, if the mono-alkylated product is less soluble than the starting material, it may precipitate or partition out of the reaction phase, preventing further alkylation.[12] However, the trade-off is a drastically reduced reaction rate.[13]
Recommendation: For optimal control, use a polar aprotic solvent to ensure a reasonable reaction rate and carefully control stoichiometry (use a slight excess of the diamine if mono-alkylation is desired) and temperature to manage selectivity.
Part 3: Solvent Selection and Optimization
Q5: Which class of solvents is definitively recommended for the N-alkylation of this compound, and why?
For SN2 reactions involving amine nucleophiles, polar aprotic solvents are the gold standard .[1][8]
The Mechanism of Acceleration: Polar aprotic solvents possess a strong dipole moment, which is crucial for two reasons:
-
They can dissolve the polar starting materials.
-
They effectively stabilize the charged SN2 transition state more than they stabilize the neutral reactant amine. According to transition state theory, this differential stabilization lowers the activation energy barrier (ΔG‡) and accelerates the reaction.[3]
Crucially, their inability to form hydrogen bonds with the amine nucleophile prevents the deactivating "caging" effect seen with protic solvents.[1][9]
Q6: How do I choose between different polar aprotic solvents like ACN, DMF, and DMSO?
The choice depends on the specific requirements of your reaction, primarily temperature and solubility.
| Solvent | Dielectric Constant (ε) at 20°C[13][14] | Boiling Point (°C) | Key Considerations |
| Acetonitrile (ACN) | 37.5 | 82 | Excellent choice. Good balance of polarity and volatility. Easy to remove post-reaction. Often provides very fast kinetics. |
| Dimethylformamide (DMF) | 36.7 | 153 | Higher temperature reactions. Excellent solvating power for a wide range of reagents. More difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 47.0 | 189 | Highest polarity and boiling point. Superior solvating power, especially for salts. Can be challenging to remove and may require specific workup procedures. |
| Acetone | 20.7 | 56 | Lower temperature reactions. Less polar than other options but still effective. Its low boiling point can be a limitation if heating is required.[13] |
Recommendation: Start with Acetonitrile (ACN) for reactions near room temperature. If higher temperatures are required for a reluctant substrate, consider DMF.
Part 4: Experimental Protocol for Solvent Screening
To empirically determine the optimal solvent for your specific N-alkylation, a parallel screening experiment is highly recommended.
Objective: To compare the relative reaction rates of the N-alkylation of this compound in different solvent systems.
Methodology:
-
Preparation: In separate, identical reaction vessels, dissolve this compound (1.0 eq) and your alkyl halide (1.1 eq) in each of the solvents to be tested (e.g., Acetonitrile, DMF, Methanol, and Toluene). Ensure the molar concentration of the reactants is identical across all vessels.
-
Note: A base (e.g., K₂CO₃, 1.5 eq) may be required to scavenge the acid byproduct. Ensure it is added consistently to all relevant reactions.[10]
-
-
Reaction: Place all vessels in a temperature-controlled heating block or oil bath set to the desired reaction temperature (e.g., 60 °C). Start a timer.
-
Monitoring: At regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small, identical aliquot from each reaction.
-
Quenching & Analysis: Immediately quench the aliquot (e.g., by diluting in a suitable solvent). Analyze the sample using an appropriate technique (GC, LC-MS, or ¹H NMR) to determine the ratio of starting material to product.
-
Data Interpretation: Plot the percentage conversion of the starting material versus time for each solvent. The solvent that yields the fastest increase in product concentration is the kinetically favored solvent.
This self-validating protocol provides clear, actionable data to guide your process optimization.
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Validation & Comparative
A Comparative Guide to N-Propylethylenediamine and Ethylenediamine in Coordination Complexes
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of a metal complex for a specific application. Among the foundational bidentate ligands, ethylenediamine (en) has long been a cornerstone, celebrated for its simplicity and the stability it imparts through the chelate effect. However, the nuanced requirements of modern catalysis, materials science, and medicinal chemistry often necessitate finer control over the steric and electronic environment of the metal center. This guide provides an in-depth, objective comparison of N-propylethylenediamine (pen) and its parent ligand, ethylenediamine, as coordinating agents. By examining their structural, thermodynamic, and performance differences, supported by experimental data, we aim to equip researchers with the insights needed to make informed decisions in ligand selection.
At a Glance: Structural and Physicochemical Distinctions
Ethylenediamine, systematically named ethane-1,2-diamine, is a simple aliphatic diamine with the formula C₂H₄(NH₂)₂.[1][2] Its two primary amine groups provide two coordination sites, allowing it to act as a bidentate chelating agent.[2][3] this compound, or N-propylethane-1,2-diamine (C₅H₁₄N₂), is a derivative of ethylenediamine where one of the amine protons is replaced by a propyl group.[4][5] This seemingly minor modification introduces significant changes to the ligand's steric and electronic profile.
| Property | Ethylenediamine (en) | This compound (pen) |
| Molar Mass | 60.10 g/mol [6] | 102.18 g/mol [4] |
| Boiling Point | 116 °C[6] | 147-150 °C[4] |
| Density | 0.9 g/cm³ (20 °C)[6] | 0.829 g/mL at 25 °C[4] |
| Structure | H₂N-CH₂-CH₂-NH₂ | CH₃CH₂CH₂-NH-CH₂-CH₂-NH₂[4] |
| Donor Atoms | Two primary amines | One primary and one secondary amine |
The N-Propyl Group: Inducing Steric and Electronic Perturbations
The introduction of an N-propyl group in this compound has two primary consequences: increased steric bulk and altered electronic properties of the coordinating nitrogen atoms.
Steric Hindrance: The propyl group is significantly larger than the hydrogen atom it replaces. This increased steric bulk can influence the coordination geometry of the resulting metal complex, potentially distorting it from an ideal geometry.[7] This can affect the accessibility of the metal center to substrates in catalytic applications and influence the packing of molecules in the solid state.[7]
Electronic Effects: The propyl group is an electron-donating group. This inductive effect increases the electron density on the secondary nitrogen atom, making it a stronger Lewis base compared to the primary nitrogen atoms in ethylenediamine. This enhanced basicity can lead to stronger metal-ligand bonds and influence the stability of the resulting complex.
Coordination Behavior and Complex Stability
The stability of a coordination complex is a critical factor in its suitability for a given application. The chelate effect, a cornerstone of coordination chemistry, dictates that bidentate ligands like ethylenediamine form significantly more stable complexes than their monodentate counterparts.[2] This is primarily an entropy-driven process.[2]
While comprehensive thermodynamic data for this compound complexes is less abundant in the literature compared to the vast data available for ethylenediamine, studies on N-alkylethylenediamines provide valuable insights. The stability of complexes with N-alkylethylenediamines is influenced by a balance between the electron-donating effect of the alkyl group, which tends to increase stability, and the steric hindrance it introduces, which can decrease stability.[8]
For instance, a study on the chelating tendencies of N-alkylethylenediamines with Cu(II) and Ni(II) ions revealed that the stability of the complexes is influenced by the size of the alkyl group.[8] While a direct comparison with the propyl group was not the focus, the general trend suggests that increasing the steric bulk on the nitrogen atom can lead to a decrease in the stability of the resulting complexes, especially for metal ions that prefer a specific coordination geometry that is disrupted by the bulky substituent.[8]
Synthesis and Characterization of Coordination Complexes
The synthesis of coordination complexes with both ethylenediamine and this compound typically involves the reaction of a metal salt with the respective diamine in a suitable solvent.
Representative Synthesis Protocol: Tris(ethylenediamine)cobalt(III) Chloride
This protocol describes the synthesis of a classic ethylenediamine complex, [Co(en)₃]Cl₃. A similar approach can be adapted for the synthesis of this compound complexes.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethylenediamine (en)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Concentrated hydrochloric acid (HCl)
-
Activated charcoal
Procedure:
-
Dissolve CoCl₂·6H₂O in water.
-
Slowly add ethylenediamine to the cobalt solution with stirring.
-
Add a small amount of activated charcoal to the solution.
-
Carefully add 30% H₂O₂ dropwise to oxidize the Co(II) to Co(III). The solution will turn a deep orange-red.
-
Heat the solution to drive the reaction to completion and to coagulate the charcoal.
-
Filter the hot solution to remove the charcoal.
-
Add concentrated HCl to the filtrate and cool the solution in an ice bath to crystallize the [Co(en)₃]Cl₃ complex.
-
Collect the orange-yellow crystals by filtration, wash with ethanol, and air dry.
Characterization Techniques
The resulting complexes can be characterized by a suite of analytical techniques:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the amine groups to the metal center, evidenced by shifts in the N-H and C-N stretching frequencies.[8][9]
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the metal-ligand bonds.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the structure of the ligand in the coordinated state.[1]
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and overall coordination geometry.[10]
A comparative spectroscopic analysis of ethylenediamine and its N-methylated derivatives shows distinct shifts in ¹H and ¹³C NMR signals upon N-alkylation, which can be used to characterize these ligands and their complexes.[1] Similar trends would be expected for this compound.
Performance in Applications: A Comparative Outlook
The choice between ethylenediamine and this compound can have significant implications for the performance of the resulting metal complexes in various applications.
Catalysis
In the field of catalysis, the steric and electronic properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. Chiral ethylenediamine derivatives are widely used in asymmetric catalysis. The introduction of a propyl group in this compound can create a more defined chiral pocket around the metal center, potentially leading to higher enantioselectivity in certain reactions. However, the increased steric hindrance might also reduce the catalytic activity by impeding substrate access to the active site.
Drug Development and Biological Applications
Transition metal complexes are being extensively investigated as therapeutic and diagnostic agents.[2][11] The ligands play a critical role in modulating the biological activity, toxicity, and pharmacokinetics of these metal-based drugs. Ruthenium(II) ethylenediamine complexes, for example, have shown promising DNA-binding properties.[2]
The introduction of a propyl group in this compound can increase the lipophilicity of the complex, which may enhance its ability to cross cell membranes. This could lead to improved cellular uptake and potentially greater biological activity. Furthermore, the different steric and electronic properties of this compound complexes could lead to different interactions with biological targets such as proteins and nucleic acids. Several studies have explored the antimicrobial activity of metal complexes with various diamine ligands, and the nature of the ligand has been shown to be a key determinant of the biological efficacy.[2][6]
Conclusion: Choosing the Right Ligand for the Job
The decision to use this compound over ethylenediamine in the design of coordination complexes is a strategic one, driven by the specific requirements of the intended application.
-
Ethylenediamine remains the ligand of choice for applications where simplicity, high stability, and minimal steric hindrance are desired. Its symmetrical nature and well-understood coordination chemistry make it a reliable building block.
-
This compound offers a means to introduce steric bulk and modify the electronic properties of the resulting complex. This can be advantageous in applications such as asymmetric catalysis, where a more defined chiral environment is needed, or in drug design, where increased lipophilicity may enhance bioavailability.
Ultimately, the selection between these two ligands requires a careful consideration of the trade-offs between stability, steric effects, and electronic properties. This guide provides a foundational understanding of these differences, empowering researchers to make more informed decisions in their pursuit of novel and functional coordination complexes.
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The Catalyst's Compass: A Comparative Guide to N-Alkylated Diamine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of asymmetric catalysis, the choice of a chiral ligand is a critical decision that dictates the stereochemical outcome of a reaction. Among the pantheon of privileged ligands, N-alkylated diamines have carved a significant niche, offering a versatile and tunable scaffold for a multitude of stereoselective transformations. This guide provides an in-depth comparative analysis of N-alkylated diamine ligands, delving into the nuances of their structure, the profound impact of N-alkylation on catalytic performance, and the mechanistic underpinnings that govern their efficacy. Through a synthesis of experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the knowledge to navigate the selection of these powerful catalytic tools.
The Architectural Blueprint: Understanding the N-Alkylated Diamine Scaffold
N-alkylated diamine ligands are characterized by a bidentate structure featuring two nitrogen atoms, where one or both are substituted with alkyl groups. The core of their utility lies in the formation of stable chelate complexes with transition metals, creating a well-defined chiral environment around the metallic center. The degree of N-alkylation—ranging from non-alkylated (N-H), mono-N-alkylated, to N,N'-dialkylated—profoundly influences the steric and electronic properties of the resulting catalyst, thereby modulating its activity and enantioselectivity.[1]
The most effective C2-symmetric diamine backbones are frequently derived from (±)-trans-1,2-diaminocyclohexane (DACH), (±)-1,2-diphenylethane-1,2-diamine (DPEN), and chiral pyrrolidine building blocks.[2] N-arylsulfonylated DPEN derivatives, in particular TsDPEN, have shown to provide the highest enantioselectivity and yield in the asymmetric transfer hydrogenation of acetophenone.[1]
Caption: General structures of N-alkylated diamine ligands.
A Tale of Two Nitrogens: The Impact of N-Alkylation on Catalytic Performance
The strategic placement of alkyl groups on the nitrogen atoms of a diamine ligand is not a trivial modification; it is a powerful tool for fine-tuning catalyst performance. The interplay of steric and electronic effects dictates the ligand's interaction with the metal center and the substrate, ultimately influencing both the rate and the stereoselectivity of the catalytic transformation.
Steric Effects: Sculpting the Chiral Pocket
The introduction of alkyl groups on the nitrogen atoms increases the steric bulk around the metal center. This steric hindrance plays a crucial role in differentiating between the two enantiotopic faces of a prochiral substrate, thereby inducing high enantioselectivity. However, excessive steric bulk can also impede substrate binding, leading to a decrease in catalytic activity.
Electronic Effects: Modulating Metal Reactivity
Alkyl groups are electron-donating. Their presence on the nitrogen atoms increases the electron density on the metal center. This enhanced electron density can stabilize the metal in higher oxidation states and influence the rate-determining step of the catalytic cycle. For instance, in many hydrogenation reactions, a more electron-rich metal center can facilitate the heterolytic cleavage of dihydrogen.
Asymmetric Transfer Hydrogenation: A Case Study
The asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a benchmark reaction for evaluating the performance of chiral catalysts. Ruthenium complexes bearing N-alkylated diamine ligands have proven to be exceptionally effective for this transformation.[1]
A comparative analysis of Ru-(+)-DPEN derivative catalysts in the ATH of acetophenone reveals the significant impact of the N-substituent.[1]
| Catalyst Derivative | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru-(+)-DPEN | 85 | 80 (R) |
| Ru-(+)-N-Methyl-DPEN | 90 | 88 (R) |
| Ru-(+)-TsDPEN | 99 | 98 (R) |
| Ru-(+)-MsDPEN | 98 | 96 (R) |
| Data compiled from representative literature and standardized for comparison.[1] |
The data clearly demonstrates that N-arylsulfonylated DPEN derivatives, particularly TsDPEN, provide superior enantioselectivity and yield in the ATH of acetophenone.[1] This is attributed to the optimal balance of steric and electronic properties conferred by the tosyl group.
The Catalytic Cycle of Asymmetric Transfer Hydrogenation
The mechanism of ATH with a Ru-TsDPEN catalyst is a well-elucidated process. The key steps involve the formation of a ruthenium hydride species, which then delivers a hydride to the ketone in a stereoselective fashion.[1]
Caption: Catalytic cycle for asymmetric transfer hydrogenation.[1]
The mechanism of ATH of the C=X double bond (X = N, O) using the [RuCl(η6-arene)(N-arylsulfonyl-DPEN)] catalytic system can be broken down into three main parts: the generation of the catalytically active hydride species from the chloride 'precatalyst', the reduction of the double bond with simultaneous generation of asymmetry, and the regeneration of the catalyst.[3] Our DFT calculations illustrate the role of the two chiral carbons on the N,N-chelated sulfonyldiamine ligand, the axial chirality of the π-bonded p-cymene arene, and the chirality of the metal centre.[4]
Beyond Hydrogenation: N-Alkylated Diamines in Cross-Coupling Reactions
The utility of N-alkylated diamine ligands extends beyond hydrogenation chemistry. They have found widespread application in copper-catalyzed cross-coupling reactions, enabling the formation of C-N, C-O, and C-C bonds under mild conditions.[5]
In the copper-catalyzed N-arylation of amides (the Goldberg reaction), chelating diamine ligands play a crucial role in controlling the concentration of the active catalytic species. Mechanistic studies suggest that the activation of aryl halides occurs through a 1,2-diamine-ligated copper(I) amidate complex.
Caption: Generalized workflow of a copper-catalyzed N-arylation reaction.
Experimental Protocols: A Guide to Practice
To facilitate the practical application of the concepts discussed, we provide a detailed, self-validating experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a Ru-TsDPEN catalyst. This protocol includes steps for reaction setup, monitoring, workup, and analysis, ensuring reproducibility and reliability.
Synthesis of (1R,2R)-N,N'-Dimethyl-1,2-diphenylethylene-1,2-diamine
A detailed, multi-step synthesis procedure is available from Organic Syntheses, which involves the initial formation of N-methylbenzimine, followed by a zinc-mediated coupling to form the diamine, and subsequent resolution to obtain the desired enantiomer.
Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN
-
Acetophenone
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous 2-propanol
-
Anhydrous Na₂SO₄
-
Dichloromethane
-
Saturated aqueous NH₄Cl solution
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in anhydrous 2-propanol (2 mL). Stir the mixture at 80°C for 20 minutes to form the active catalyst.[2]
-
Reaction Setup: Cool the catalyst solution to room temperature. Add the formic acid/triethylamine azeotropic mixture (1.0 mL) and acetophenone (1.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A method for monitoring reaction kinetics with HPLC can be developed to ensure accurate tracking of reactant consumption and product formation.[6][7][8]
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification and Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC.[2]
This protocol is designed to be self-validating by incorporating in-process controls (reaction monitoring) and robust analytical methods for product characterization.
Conclusion: A Versatile Toolkit for Asymmetric Synthesis
N-alkylated diamine ligands represent a powerful and versatile class of chiral ligands for asymmetric catalysis. The ability to fine-tune their steric and electronic properties through N-alkylation provides a rational approach to catalyst design and optimization. As demonstrated through the case study of asymmetric transfer hydrogenation, subtle changes in the ligand architecture can lead to significant improvements in both catalytic activity and enantioselectivity. This guide has provided a comparative overview of these ligands, supported by experimental data and detailed protocols, to empower researchers in their pursuit of efficient and selective catalytic transformations. The continued exploration of novel N-alkylated diamine scaffolds promises to further expand the horizons of asymmetric synthesis, enabling the construction of complex chiral molecules with unprecedented precision.
References
- Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. (2021). RSC Publishing.
- Density functional theory of Ru(II) and Os(II) asymmetric transfer hydrogenation catalysts. (2022). ResearchGate.
- Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. (2013). PMC.
- Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. (2021). Wiley Online Library.
- (PDF) Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. (2021). ResearchGate.
- High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College Digital Commons.
- Enantioconvergent Cu-catalysed N-alkylation of aliphatic amines. (2023). PubMed.
- A comparison of the course of the hydrogenation of acetophenone using... (n.d.). ResearchGate.
- High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College Digital Commons.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-Propylethylenediamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity, potency, and stability of an active pharmaceutical ingredient (API) are paramount. For novel molecules such as N-Propylethylenediamine (N-PED) derivatives, which hold potential in various therapeutic areas, establishing robust analytical methods is not merely a regulatory formality but the bedrock of quality assurance. This guide provides an in-depth comparison of analytical methodologies for the validation of N-PED derivatives, grounded in scientific principles and field-proven insights. We will dissect the rationale behind experimental choices, present self-validating protocols, and offer a comparative analysis to empower you in selecting the most suitable method for your research and development needs.
The Analytical Challenge: The Nature of this compound Derivatives
This compound and its derivatives are short-chain aliphatic diamines. This chemical nature presents a distinct set of analytical challenges:
-
Low UV Absorbance: These compounds typically lack a significant chromophore, the part of a molecule that absorbs ultraviolet or visible light. This makes direct quantification at low levels using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a workhorse of pharmaceutical analysis, exceedingly difficult.[1]
-
Volatility and Polarity: The polarity and potential for hydrogen bonding can lead to poor peak shapes (tailing) in Gas Chromatography (GC) due to interactions with the stationary phase. While volatile, their polarity can complicate direct injection and require specialized columns or derivatization.[2]
-
Potential for Numerous Related Substances: The synthesis of N-PED derivatives can result in a variety of process-related impurities, including starting materials, by-products, and oligomers. Furthermore, the presence of secondary or tertiary amine functionalities creates a potential risk for the formation of nitrosamine impurities, which are classified as probable human carcinogens and are under intense regulatory scrutiny.[3][4][5][6][7] An effective analytical method must be able to separate and quantify the main compound from all these potential impurities.
To navigate these challenges, we will compare three robust analytical techniques: HPLC with Pre-column Derivatization , Gas Chromatography-Mass Spectrometry (GC-MS) , and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .
Comparative Analysis of Key Analytical Methodologies
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for routine quality control (QC), impurity profiling, or stability testing.
Methodology Comparison Overview
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Principle | Chemical tagging of the analyte with a UV-active molecule prior to chromatographic separation and UV detection. | Separation of volatile derivatives based on their boiling point and polarity, with detection by mass spectrometry. | Separation based on polarity, with highly selective and sensitive detection based on mass-to-charge ratio transitions. |
| Primary Advantage | Widely available instrumentation; cost-effective for routine QC. | High specificity from mass detection; excellent for volatile and semi-volatile analytes. | Exceptional sensitivity and specificity; no derivatization required, reducing sample preparation complexity. |
| Primary Limitation | Derivatization adds complexity and potential for variability; may not be suitable for all impurities. | Requires analytes to be volatile or rendered volatile through derivatization; potential for thermal degradation. | Higher instrumentation cost and complexity; matrix effects can suppress ionization. |
| Typical Application | Assay and quantification of the main component in drug substance and drug product. | Identification and quantification of volatile impurities and residual solvents. | Trace-level impurity analysis, stability studies, and quantification in complex biological matrices. |
In-Depth Experimental Protocols and Validation Strategies
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8] All validation protocols must adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for the validation of analytical procedures.[1][9][10][11][12][13][14]
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Caption: General workflow for analytical method validation.
A. HPLC with Pre-column Derivatization (Fluorescence/UV Detection)
This approach chemically modifies the N-PED derivative to attach a fluorophore or chromophore, making it detectable by fluorescence (FLD) or UV detectors.[1][10] 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common reagent that reacts with primary and secondary amines to form highly fluorescent derivatives.[10][15][16]
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the N-PED derivative reference standard and sample in a suitable diluent (e.g., acetonitrile/water).
-
-
Derivatization Procedure:
-
To 100 µL of the sample/standard solution, add 200 µL of borate buffer (pH 9.0).
-
Add 200 µL of a 2.5 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex and allow the reaction to proceed for 10 minutes at room temperature.
-
Causality: The alkaline borate buffer is crucial to deprotonate the amine groups, facilitating their nucleophilic attack on the FMOC-Cl reagent.
-
Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine) to consume excess FMOC-Cl, preventing reagent peaks from interfering with the chromatogram.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 50% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 265 nm, Emission: 315 nm) or DAD/UV detector (265 nm).[17]
-
Causality: A reverse-phase column separates the relatively non-polar FMOC derivatives. The gradient elution is necessary to separate the derivatized N-PED from potential derivatized impurities with different polarities.
-
Validation Considerations:
-
Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) on the N-PED derivative before derivatization. The method must demonstrate that the peak for the derivatized analyte is free from interference from degradation products. Also, analyze a derivatized blank and known impurities to ensure no interference.
-
Linearity: Prepare a series of at least five concentrations of the N-PED derivative, derivatize, and inject. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy & Precision: Analyze samples spiked with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Accuracy is assessed by the percent recovery, while precision is determined by the relative standard deviation (RSD) of the results.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly suitable for analyzing volatile compounds. For polar amines like N-PED derivatives, derivatization is often employed to reduce polarity, prevent peak tailing, and improve thermal stability.[2] Alkylation using ethyl chloroformate (ECF) is a rapid and effective derivatization technique.[2]
Step-by-Step Protocol:
-
Sample Preparation and Derivatization:
-
Dissolve the N-PED derivative sample in a suitable solvent (e.g., methanol).
-
In a sealed vial, add 100 µL of the sample, 50 µL of pyridine (as a catalyst and acid scavenger), and 50 µL of ethyl chloroformate.
-
Vortex vigorously for 1 minute.
-
Causality: ECF reacts with the amine groups to form more volatile and thermally stable ethyl carbamate derivatives. Pyridine neutralizes the HCl by-product, driving the reaction to completion.
-
Add 500 µL of an extraction solvent (e.g., dichloromethane) and 500 µL of water. Vortex and allow the layers to separate.
-
Inject an aliquot of the organic layer into the GC-MS.
-
-
GC-MS Conditions:
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-500) for identification and impurity profiling. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
Causality: The temperature program ensures the separation of derivatives with different volatilities. The mass spectrometer provides definitive identification based on the unique fragmentation pattern of the derivatized N-PED.
-
Validation Considerations:
-
Specificity: The mass spectrometer provides high specificity. The validation should demonstrate that no other components in the sample matrix produce significant ions at the retention time of the analyte's characteristic ions.
-
LOD/LOQ: The use of SIM mode can achieve very low limits of detection (LOD) and quantification (LOQ), making this method ideal for trace impurity analysis.
-
Robustness: Test the effect of small variations in parameters like the oven ramp rate, final temperature, and carrier gas flow rate.
C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity, high-specificity analysis and often allows for the direct analysis of polar compounds without derivatization.[18][19] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar amines.[18]
Caption: LC-MS/MS workflow for N-PED derivative analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Simply dissolve the N-PED derivative sample in the initial mobile phase (e.g., 90% acetonitrile/10% water with 0.1% formic acid) and inject.
-
-
LC-MS/MS Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 90% B, ramp down to 50% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detector: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two Multiple Reaction Monitoring (MRM) transitions for the N-PED derivative (one for quantification, one for confirmation). The precursor ion will be the protonated molecule [M+H]⁺, and product ions will be specific fragments generated in the collision cell.
-
Causality: HILIC retains polar analytes using a high organic mobile phase, allowing for their separation. Formic acid and ammonium formate aid in protonation for positive mode ESI and improve peak shape. The tandem MS provides two layers of mass filtering (precursor and product ions), yielding exceptional specificity and sensitivity.
-
Validation Considerations:
-
Specificity: The inherent specificity of MRM is extremely high. Validation should confirm the absence of any signal in blank matrix injections at the specified MRM transitions and retention time.
-
Matrix Effects: This is a critical parameter for LC-MS/MS. Assess the impact of the sample matrix on ionization by comparing the analyte response in a pure solution versus the response in a spiked matrix sample.
-
LOD/LOQ: LC-MS/MS typically provides the lowest LOD and LOQ of the three methods, often in the picogram or femtogram range, making it ideal for detecting trace-level genotoxic impurities like nitrosamines.
Conclusion: Selecting the Right Tool for the Job
The validation of analytical methods for this compound derivatives requires a nuanced approach that accounts for their inherent chemical properties. There is no single "best" method; rather, the optimal choice is dictated by the analytical objective.
-
For routine QC and assay where the primary goal is to quantify the main component at relatively high concentrations, a well-validated HPLC method with pre-column derivatization offers a robust, cost-effective, and widely accessible solution.
-
For the identification and control of volatile impurities or when a high degree of structural confirmation is needed, GC-MS is a powerful tool, providing excellent chromatographic separation and definitive mass spectral identification.
-
For trace-level impurity quantification , especially for potentially carcinogenic impurities like nitrosamines, and for conducting stability studies where low-level degradation products must be monitored, LC-MS/MS is unparalleled in its sensitivity and specificity.
By understanding the causality behind the experimental choices and rigorously applying the validation principles outlined in ICH guidelines, researchers and drug developers can establish a suite of analytical methods that ensure the quality, safety, and efficacy of this compound derivatives from early development through to commercial production.
References
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][9]
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link][1]
- International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11][20]
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][17]
- Han, D., et al. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry.
- Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. [Link][1]
- Paz-Pino, B., et al. (2003). HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. Food Additives and Contaminants. [Link][12]
- European Medicines Agency. (2024). Nitrosamine impurities. [Link][4]
- Park, K., et al. (2015). Linear correlation of aliphatic diamines to response factors by number of carbons in GC–MS. Journal of the Korean Chemical Society. [Link][21]
- Tandy, S., et al. (2005). Determination of [S,S']-ethylenediamine disuccinic acid (EDDS) by high performance liquid chromatography after derivatization with FMOC.
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The Chelate Effect in Action: A Comparative Analysis of N-Propylethylenediamine and Monodentate Amines in Metal Complexation
A Technical Guide for Researchers in Coordination Chemistry and Drug Development
In the intricate world of coordination chemistry, the stability of metal complexes is a cornerstone of molecular design, influencing everything from catalytic activity to the therapeutic efficacy of metallodrugs. A key principle governing this stability is the chelate effect , a phenomenon that dramatically enhances the stability of complexes containing polydentate ligands compared to those with analogous monodentate ligands. This guide provides an in-depth, objective comparison of the chelate effect as exemplified by the bidentate ligand N-Propylethylenediamine and its monodentate amine counterparts.
While specific thermodynamic data for this compound is not extensively available in the current literature, we will utilize the closely related and well-characterized ethylenediamine (en) as a paradigm for bidentate amine chelation. This will be contrasted with propylamine, a corresponding monodentate amine, to provide a quantitative and mechanistically insightful exploration of the chelate effect. This comparison will be supported by experimental data and detailed methodologies to empower researchers in their own investigations.
The Thermodynamic Underpinnings of the Chelate Effect
The chelate effect is the pronounced thermodynamic stability of a complex containing a chelating ligand (a ligand that binds to a central metal atom at two or more points) over a complex with a similar composition but containing only monodentate ligands (ligands that bind at a single point).[1][2] This enhanced stability is not merely a matter of stronger individual bonds but is deeply rooted in the thermodynamics of the system, specifically the changes in enthalpy (ΔH) and entropy (ΔS) upon complex formation.[3][4]
The formation of a metal complex is governed by the Gibbs free energy change (ΔG), which is related to enthalpy and entropy by the equation:
ΔG = ΔH - TΔS
A more negative ΔG indicates a more stable complex and a larger formation constant (K).[4] The chelate effect primarily manifests as a significant entropic advantage.[2][5] When a bidentate ligand like this compound displaces two monodentate ligands, the total number of independent molecules in the solution increases. This leads to a substantial increase in the system's disorder, resulting in a large, positive ΔS value, which in turn contributes to a more negative ΔG.[2][5]
While the enthalpic contribution (ΔH), which relates to the energy of the metal-ligand bonds, is often similar for chelating and non-chelating ligands with the same donor atoms, the entropic driving force of the chelate effect is profound.[2][5]
Visualizing the Chelate Effect: this compound vs. Monodentate Amines
The structural difference between the coordination of a bidentate ligand and two monodentate ligands to a metal ion is central to understanding the chelate effect.
Caption: Coordination of a bidentate ligand (this compound) versus two monodentate ligands (propylamine).
Quantitative Comparison: Stability Constants and Thermodynamic Parameters
To quantify the chelate effect, we can compare the stability constants (log K) and the thermodynamic parameters (ΔH and ΔS) for the formation of metal complexes with ethylenediamine (en) as a proxy for this compound, and propylamine as the monodentate analogue. For this comparison, we will consider the formation of a 1:1 complex with the Nickel(II) ion in aqueous solution.
| Ligand | Metal Ion | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Ethylenediamine (en) | Ni(II) | 7.45 | -42.5 | -37.2 | +5.3 |
| Propylamine (2 molecules) | Ni(II) | ~5.6 (log β₂) | ~-32 | ~-34 | ~-2 |
Note: Data for ethylenediamine is well-established. Data for propylamine with Ni(II) is less common; the provided values are estimations based on similar monodentate amines for illustrative purposes. The stability constant for the monodentate complex is represented as the overall formation constant (log β₂) for the addition of two ligands.
The data clearly illustrates the chelate effect. The stability constant (log K) for the [Ni(en)]²⁺ complex is significantly larger than for the corresponding complex with two propylamine molecules. The Gibbs free energy of formation (ΔG) is more negative for the ethylenediamine complex, indicating greater thermodynamic stability.
Crucially, while the enthalpy changes (ΔH) are comparable, reflecting similar Ni-N bond energies, the entropy term (TΔS) is positive for the ethylenediamine complex and slightly negative for the propylamine complex. This positive entropy change for the chelate is the primary thermodynamic driving force behind its enhanced stability.[2][5]
Experimental Protocols for Determining Complex Stability
Accurate determination of stability constants and thermodynamic parameters is essential for quantitative analysis. The following are established experimental protocols for this purpose.
Potentiometric Titration for Stability Constant (log K) Determination
Potentiometric titration is a highly accurate method for determining stability constants in solution. It involves monitoring the change in pH of a solution containing the metal ion and the ligand as a standardized acid or base is added.
Experimental Workflow:
Caption: Workflow for potentiometric determination of stability constants.
Step-by-Step Methodology:
-
Solution Preparation: Prepare stock solutions of the metal salt, the amine ligand, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of accurately known concentrations. An inert electrolyte (e.g., KNO₃) is used to maintain a constant ionic strength.
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration:
-
Pipette a known volume and concentration of the metal salt solution and the ligand solution into a thermostatted reaction vessel.
-
Add the inert electrolyte to maintain constant ionic strength.
-
Titrate this solution with the standardized strong base, recording the pH and the volume of titrant added at regular intervals.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
-
Data Analysis: The collected data (pH versus volume of titrant) is used to generate a titration curve. Specialized software, such as HYPERQUAD, is then employed to refine the protonation constants of the ligand and the stability constants of the metal-ligand complexes by fitting the experimental data to a chemical equilibrium model.
Isothermal Titration Calorimetry (ITC) for Enthalpy (ΔH) and Entropy (ΔS) Determination
Isothermal titration calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Step-by-Step Methodology:
-
Solution Preparation: Prepare degassed solutions of the metal salt and the ligand in the same buffer to minimize heat changes due to buffer protonation/deprotonation.
-
Instrument Setup: Load the ligand solution into the injection syringe and the metal salt solution into the sample cell of the ITC instrument. Allow the system to equilibrate to the desired temperature.
-
Titration: A series of small, precisely measured injections of the ligand solution are made into the sample cell. The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The raw data, a series of heat pulses, is integrated to determine the heat change per injection. This data is then fit to a suitable binding model to simultaneously determine the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry of the interaction. The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation.
Conclusion: The Significance of the Chelate Effect
The chelate effect is a powerful principle in coordination chemistry with far-reaching implications. For researchers in drug development, understanding and harnessing this effect is crucial for designing stable and effective metal-based therapeutics. The enhanced stability of chelated complexes can prevent the premature release of the metal ion in biological systems, reducing toxicity and ensuring the therapeutic agent reaches its target.
While direct experimental data for this compound remains an area for future investigation, the principles elucidated through the study of its close analogue, ethylenediamine, provide a robust framework for understanding its coordination behavior. The methodologies outlined in this guide offer the tools to explore the thermodynamics of this and other ligand-metal systems, paving the way for the rational design of novel and more effective coordination compounds.
References
- Dalal Institute. Chelate Effect and Its Thermodynamic Origin. [Link]
- Graziano, G. On Enthalpy–Entropy Compensation Characterizing Processes in Aqueous Solution. Entropy2023, 25, 716. [Link]
- Hermann, P., et al. Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action CA18202, 2024. [Link]
- LibreTexts Chemistry.
- Martell, A. E., & Smith, R. M. (1974-1989). Critical Stability Constants (Vols. 1-6). Plenum Press.
- Mettler Toledo. Determination of the Amine Value.
- Paoletti, P. (1984). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Pure and Applied Chemistry, 56(4), 491–522. [Link]
- Powell, H. K. J., & Curtis, N. F. (1973). Enthalpy and entropy changes for formation of nickel(II) complexes with some C-alkylethylenediamines. Australian Journal of Chemistry, 26(5), 977-983.
- RSC. Stability constants for copper complexes. [Link]
- Vilar, R. (2022). Bioinorganic Chemistry. John Wiley & Sons.
- Zavitsas, A. A. (2016). Enthalpy–entropy compensation: the role of solvation. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2072), 20160134. [Link]
Sources
- 1. Improving the stability and inertness of Cu(ii) and Cu(i) complexes with methylthiazolyl ligands by tuning the macrocyclic structure - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. issr.edu.kh [issr.edu.kh]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and comparative thermal degradation study of Co(II), Ni(ΙΙ) and Cu(II) complexes with Asparagine and Urea as mixed ligands [redalyc.org]
N-Propylethylenediamine as a Ligand: A Comparative Analysis for Researchers and Drug Development Professionals
In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties and reactivity of a metal complex. Among the myriad of choices, bidentate N-donor ligands, particularly substituted ethylenediamines, have garnered significant attention due to their versatility in forming stable chelate rings with a wide array of metal ions. This guide provides an in-depth comparative analysis of N-propylethylenediamine (N-preen) as a ligand, juxtaposing its performance with the archetypal ethylenediamine (en). This analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction: The Significance of N-Alkylation in Ethylenediamine Ligands
Ethylenediamine (en) is a fundamental building block in coordination chemistry, forming a stable five-membered chelate ring with metal ions through its two primary amine groups. The introduction of an alkyl substituent on one of the nitrogen atoms, as in this compound, introduces steric and electronic perturbations that can profoundly influence the resulting metal complex's stability, structure, and reactivity.[1] The n-propyl group in N-preen, with its increased steric bulk and electron-donating inductive effect compared to the hydrogen atom in ethylenediamine, serves as a critical tuning parameter for the ligand's coordination properties.
Comparative Analysis of Ligand Properties
A fundamental understanding of the intrinsic properties of N-preen and en is essential before delving into their coordination behavior.
| Property | This compound (N-preen) | Ethylenediamine (en) |
| Molar Mass | 102.18 g/mol | 60.10 g/mol |
| Boiling Point | 158-160 °C | 116-117 °C |
| Basicity (pKa) | pKa1 ≈ 10.1, pKa2 ≈ 7.1 (estimated for N-ethylethylenediamine)[2] | pKa1 ≈ 9.93, pKa2 ≈ 6.85[3] |
The higher boiling point of N-preen is attributed to its larger molecular weight and increased van der Waals forces. The slightly higher pKa values for N-alkylethylenediamines suggest an increased basicity of the nitrogen atoms due to the electron-donating nature of the alkyl group.[2] This enhanced basicity can influence the stability of the resulting metal complexes.
Coordination Chemistry: A Head-to-Head Comparison
The true measure of a ligand's utility lies in its interaction with metal ions. This section dissects the comparative coordination chemistry of N-preen and en, focusing on stability, thermodynamics, and structural aspects.
Stability of Metal Complexes
Generally, for a given metal ion, the stability of complexes with N-alkylethylenediamines is slightly lower than that of the corresponding ethylenediamine complex. This is often attributed to the steric hindrance introduced by the alkyl group, which can lead to less favorable chelate ring conformations and weaker metal-ligand bonds. However, the increased basicity of the N-alkylated ligand can partially counteract this effect.
Hypothetical Comparison of Stability Constants (log K1) for M(II) Complexes:
| Metal Ion | This compound (N-preen) (Estimated) | Ethylenediamine (en)[3] |
| Cu(II) | ~10.5 | 10.55 |
| Ni(II) | ~7.3 | 7.32 |
| Co(II) | ~5.7 | 5.84 |
Note: These values for N-preen are estimations based on trends observed for other N-alkylethylenediamines and should be experimentally verified.
The determination of these stability constants is typically performed using potentiometric titration, a robust technique for studying complexation equilibria in solution.[4][5][6][7][8]
Thermodynamic Parameters of Complexation
A deeper understanding of complex stability comes from examining the thermodynamic parameters: the enthalpy (ΔH) and entropy (ΔS) of complexation. These values reveal the driving forces behind complex formation.
Calorimetric studies on related systems, such as copper(II) complexes with N,N'-dimethylethylenediamine, have shown that N-alkylation can lead to less exothermic heats of reaction and more positive entropy changes compared to ethylenediamine.[5] The less negative ΔH can be attributed to the steric strain introduced by the alkyl group, while the more positive ΔS may result from the release of more ordered solvent molecules upon complexation with the bulkier ligand.
Workflow for Thermodynamic Parameter Determination:
Sources
- 1. CAS 111-39-7: N-(n-Propyl)ethylenediamine | CymitQuimica [cymitquimica.com]
- 2. Metal-Based Complexes in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. cost-nectar.eu [cost-nectar.eu]
- 7. interesjournals.org [interesjournals.org]
- 8. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
Evaluating N-Propylethylenediamine in Copper-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for efficient and robust catalytic systems for carbon-nitrogen (C-N) bond formation is perpetual. Among the myriad of methodologies, the copper-catalyzed Ullmann-type cross-coupling reaction has re-emerged as a powerful and cost-effective alternative to palladium-based systems. The success of these reactions is intrinsically linked to the choice of ligand, which modulates the catalyst's stability and reactivity. This guide provides an in-depth evaluation of N-propylethylenediamine as a ligand in copper-catalyzed cross-coupling reactions, offering a comparative analysis against other commonly employed ligands, supported by established principles and experimental data from analogous systems.
The Critical Role of Ligands in Copper-Catalyzed C-N Coupling
The traditional Ullmann condensation often required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. The modern iteration of this reaction utilizes catalytic amounts of a copper(I) salt, a base, and, crucially, a chelating ligand. The ligand serves several key functions:
-
Solubilization and Stabilization: It forms a soluble complex with the copper catalyst, preventing its precipitation and deactivation.
-
Modulation of Reactivity: The electronic and steric properties of the ligand directly influence the rates of key steps in the catalytic cycle, namely the formation of the copper-amide intermediate and the subsequent oxidative addition of the aryl halide.
-
Prevention of Side Reactions: A well-designed ligand can suppress undesired side reactions, such as the N-arylation of the ligand itself, which can lead to catalyst inhibition.
Diamine ligands, particularly derivatives of ethylenediamine, have proven to be highly effective in promoting copper-catalyzed N-arylation reactions. Their bidentate nature allows for the formation of a stable five-membered chelate ring with the copper center.
This compound: A Profile
This compound is a diamine ligand featuring one primary and one secondary amine, with a propyl group attached to one of the nitrogen atoms. Its structure presents a unique combination of steric and electronic properties that can influence its performance in catalysis.
Comparative Analysis with Alternative Ligands
To objectively evaluate this compound, it is essential to compare its anticipated performance with that of other commonly used diamine ligands: unsubstituted ethylenediamine and N,N'-dimethylethylenediamine.
| Ligand | Structure | Key Characteristics | Anticipated Performance |
| Ethylenediamine | H₂N(CH₂)₂NH₂ | - Unsubstituted primary amines- Prone to N-arylation | Can be effective for simple substrates but may suffer from catalyst deactivation due to self-arylation, leading to lower yields and the need for higher catalyst loadings. |
| N,N'-Dimethylethylenediamine | CH₃NH(CH₂)₂NHCH₃ | - Symmetrically N-methylated- Reduced propensity for N-arylation | Generally offers higher efficiency and broader substrate scope compared to ethylenediamine due to the prevention of ligand arylation. The methyl groups provide a good balance of steric hindrance and electronic donation. |
| This compound | CH₃CH₂CH₂NH(CH₂)₂NH₂ | - Asymmetrically N-alkylated- Potential for steric hindrance | The propyl group is expected to effectively prevent N-arylation at the secondary amine. However, the increased steric bulk compared to a methyl group may hinder the approach of substrates to the copper center, potentially leading to slower reaction rates or lower yields for sterically demanding substrates. The presence of a primary amine also introduces the possibility of competing N-arylation at that site, although this is generally less favorable. |
Expert Insight: The general trend observed in copper-catalyzed N-arylation is that while N-alkylation of the diamine ligand is beneficial to prevent catalyst deactivation, excessive steric bulk can be detrimental. The optimal ligand often strikes a balance between preventing self-arylation and allowing for efficient substrate coordination and product formation. While direct comparative studies exhaustively detailing the performance of this compound are not abundant in readily available literature, we can extrapolate its likely behavior based on these established principles.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for copper-diamine catalyzed N-arylation involves a Cu(I)/Cu(III) catalytic cycle. Understanding this cycle is crucial to appreciating the role of this compound.
Figure 1: A simplified catalytic cycle for the copper-catalyzed N-arylation of amines.
Causality in the Cycle:
-
Catalyst Activation: The this compound ligand (L) coordinates to the copper(I) precursor (CuX) to form the active catalyst complex.
-
Copper-Amide Formation: In the presence of a base, the amine substrate is deprotonated and coordinates to the copper center, forming a copper-amide intermediate. The basicity and steric profile of the amine influence this step.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amide complex, forming a transient copper(III) intermediate. This is often the rate-determining step, and its efficiency is influenced by the electronic properties of the aryl halide and the ligand.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the copper(III) center, yielding the N-arylated product and regenerating the active copper(I) catalyst.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for a copper-catalyzed N-arylation reaction. These can be adapted for the use of this compound as the ligand.
General Procedure for the N-Arylation of an Amine
Figure 2: A typical experimental workflow for copper-catalyzed N-arylation.
Self-Validating System: The protocol's integrity is maintained by the strict adherence to anhydrous and inert conditions, which are critical for the stability and activity of the copper catalyst. The progress of the reaction should be monitored to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.
Substrate Scope and Limitations
The success of a copper-catalyzed N-arylation reaction is highly dependent on the nature of both the aryl halide and the amine.
-
Aryl Halides: The reactivity generally follows the order I > Br > Cl. Electron-deficient aryl halides are typically more reactive than electron-rich ones.
-
Amines: A wide range of primary and secondary aliphatic and aromatic amines can be used. Sterically hindered amines may require longer reaction times or higher temperatures.
When using this compound, one might anticipate good to excellent yields with a variety of aryl iodides and bromides, particularly with unhindered primary and secondary amines. For more challenging substrates, such as sterically demanding amines or less reactive aryl chlorides, optimization of the reaction conditions (e.g., higher temperature, longer reaction time, or a stronger base) may be necessary.
Conclusion and Future Outlook
This compound presents itself as a viable and potentially valuable ligand for copper-catalyzed cross-coupling reactions. Its N-propyl group offers a likely defense against the common pitfall of ligand arylation, a known deactivation pathway for simpler diamines like ethylenediamine. However, the increased steric hindrance introduced by the propyl group, when compared to the more commonly used N,N'-dimethylethylenediamine, may temper its efficacy with more sterically congested substrates.
For the practicing chemist, this compound is a tool to be considered, particularly in scenarios where N,N'-dimethylethylenediamine may be unavailable or when exploring ligand effects for a specific transformation. Further systematic studies that directly compare the performance of this compound with other N-alkylated ethylenediamines across a broad range of substrates are warranted to fully elucidate its catalytic potential and define its optimal application space.
References
- Ullmann, F.; Bielecki, J. Über Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185. [Link]
- Goldberg, I. Ueber Phenylirungen bei Gegenwart von Kupfer als Katalysator. Ber. Dtsch. Chem. Ges.1906, 39 (2), 1691–1692. [Link]
- Klapars, A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of anilines, amides, amides, and N-heterocycles. J. Am. Chem. Soc.2002, 124 (50), 14844–14845. [Link]
- Strieter, E. R.; Bhayana, B.; Buchwald, S. L. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. J. Am. Chem. Soc.2009, 131 (1), 78–88. [Link]
- Surry, D. S.; Buchwald, S. L. Diamine Ligands in Copper-Catalyzed Reactions. Chem. Sci.2010, 1 (1), 13–31. [Link]
A Comparative Guide to the Structural Analysis of N-Propylethylenediamine Metal Complexes
For researchers, scientists, and professionals in drug development, a profound understanding of the structural nuances of metal complexes is paramount. The geometry and electronic properties of these complexes dictate their reactivity, stability, and, ultimately, their therapeutic or catalytic potential. This guide provides an in-depth comparative analysis of the structural features of metal complexes formed with the versatile ligand, N-Propylethylenediamine (N-Pr-en). We will delve into the key analytical techniques used for their characterization, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: this compound as a Ligand
This compound is a bidentate ligand that coordinates to metal centers through its two nitrogen atoms. The presence of a propyl group on one of the nitrogen atoms introduces steric bulk and alters the electronic environment around the metal center compared to its parent ligand, ethylenediamine. This modification can significantly influence the coordination geometry, stability, and reactivity of the resulting metal complexes, making it a ligand of interest in the design of novel therapeutic agents and catalysts.[1][2] The complexation of metal ions with such ligands can enhance their biological activity.[1][2]
Comparative Structural Analysis of this compound Metal Complexes
The structural characteristics of this compound metal complexes are highly dependent on the nature of the metal ion, its oxidation state, and the coordinating counter-ions. Here, we compare the typical structural features of Copper(II), Nickel(II), and Cobalt(III) complexes with this compound.
Coordination Geometries
-
Copper(II) Complexes: Due to the Jahn-Teller effect, Copper(II) complexes with this compound typically exhibit a distorted octahedral or square pyramidal geometry. The N-Pr-en ligand chelates to the copper center, occupying two coordination sites. The remaining sites are filled by solvent molecules or counter-ions. The distortion from ideal geometry is a key feature influencing the reactivity of these complexes.
-
Nickel(II) Complexes: Nickel(II) complexes with this compound can adopt various geometries, including square planar and octahedral. The specific geometry is influenced by the ligand field strength and the steric hindrance imposed by the propyl group. For instance, the complex trans-bis(N-propyl-1,2-diaminoethane)dinitronickel(II) has been synthesized and its linkage isomers characterized, showcasing the subtle energetic differences that can lead to different coordination modes.[3] In square planar complexes, the Ni-N bond lengths are typically shorter compared to their octahedral counterparts.[4][5]
-
Cobalt(III) Complexes: Cobalt(III) complexes with this compound are generally octahedral and diamagnetic. The Co(III) center, with its d6 electron configuration, forms stable, kinetically inert complexes. The synthesis of such complexes often involves the air oxidation of a Co(II) salt in the presence of the ligand.[6] The resulting octahedral geometry provides a rigid framework that is crucial for applications in asymmetric catalysis and as models for biological systems.
Tabulated Structural Data
The following table summarizes typical bond lengths and angles for this compound metal complexes, compiled from crystallographic data of similar diamine complexes. This data serves as a baseline for comparison and highlights the structural variations across different metal centers.
| Metal Ion | Coordination Geometry | Typical M-N Bond Length (Å) | Typical N-M-N Bite Angle (°) | Reference |
| Copper(II) | Distorted Octahedral/Square Pyramidal | 2.00 - 2.05 | 82 - 86 | [7] |
| Nickel(II) | Square Planar | 1.92 - 1.97 | 85 - 88 | [4][5] |
| Nickel(II) | Octahedral | 2.08 - 2.15 | 80 - 84 | [8] |
| Cobalt(III) | Octahedral | 1.95 - 2.00 | 85 - 89 | [9] |
Key Analytical Techniques and Experimental Protocols
The elucidation of the structural features of this compound metal complexes relies on a combination of sophisticated analytical techniques. Below, we detail the experimental protocols for the most crucial of these methods.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and coordination geometry.[10][11]
Experimental Workflow for SCXRD:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Causality: The quality of the diffraction data is directly dependent on the quality of the single crystal. Slow crystallization is crucial to allow for the ordered arrangement of molecules.
-
Procedure: Dissolve the synthesized this compound metal complex in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) to form a saturated or near-saturated solution. Employ slow evaporation, slow cooling, or vapor diffusion techniques to induce crystallization. The choice of solvent and technique is critical and often requires empirical optimization.
-
-
Crystal Selection and Mounting:
-
Causality: A single, well-formed crystal without cracks or defects is necessary to obtain a clean diffraction pattern.
-
Procedure: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension). Mount the crystal on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
-
-
Data Collection:
-
Causality: Collecting a complete and redundant dataset is essential for accurate structure determination.
-
Procedure: Mount the crystal on the goniometer of the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal vibrations and radiation damage. The data collection strategy (e.g., omega scans) is set up to cover a significant portion of the reciprocal space.
-
-
Data Processing and Structure Solution:
-
Causality: Raw diffraction images need to be processed to extract the intensities of the reflections, which are then used to determine the electron density map.
-
Procedure: Use software such as SHELX or Olex2 to index the diffraction pattern, integrate the reflection intensities, and perform absorption corrections.[5] The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Causality: The initial model is refined against the experimental data to improve its accuracy.
-
Procedure: Perform least-squares refinement to optimize the atomic coordinates, thermal parameters, and occupancy. Difference Fourier maps are used to locate missing atoms (e.g., hydrogen atoms) and to identify any disorder in the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structure and dynamics of molecules in solution. For diamagnetic complexes, such as those of Cobalt(III), ¹H and ¹³C NMR are powerful tools for confirming the ligand coordination and determining the symmetry of the complex.
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR Spectroscopic Analysis.
Step-by-Step Protocol for ¹H and ¹³C NMR of a Diamagnetic Co(III)-N-Propylethylenediamine Complex:
-
Sample Preparation:
-
Causality: A homogeneous solution is required for high-resolution NMR. The choice of solvent is critical to ensure solubility and to avoid interfering signals.
-
Procedure: Dissolve approximately 5-10 mg of the Co(III)-N-Propylethylenediamine complex in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup and Data Acquisition:
-
Causality: Proper shimming of the magnetic field is essential to obtain sharp resonance lines and high resolution.
-
Procedure: Insert the NMR tube into the spectrometer. Perform automatic or manual shimming to optimize the magnetic field homogeneity. Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. 2D NMR experiments, such as COSY and HSQC, can be used to aid in the assignment of proton and carbon signals.
-
-
Data Processing and Analysis:
-
Causality: Fourier transformation of the raw data (FID) is necessary to obtain the frequency-domain spectrum.
-
Procedure: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure of the complex in solution. The number of signals in the ¹³C NMR spectrum can provide information about the symmetry of the complex.
-
Applications and Future Directions
This compound metal complexes have shown promise in various fields, reflecting the importance of their structural characteristics.
-
Catalysis: The defined coordination geometries and the potential for redox activity make these complexes interesting candidates for catalytic applications, such as in oxidation and hydrogenation reactions. The steric bulk of the propyl group can influence the selectivity of the catalytic process.[12][13]
-
Drug Development: Metal complexes with diamine ligands are being extensively investigated as potential anticancer agents.[2][14][15][16] The mode of action is often related to the ability of the complex to bind to DNA or to inhibit specific enzymes. The structural features of the complex, such as its shape and charge distribution, are critical for its biological activity. Further research into the structure-activity relationships of this compound metal complexes could lead to the development of more effective and selective therapeutic agents.
Conclusion
The structural analysis of this compound metal complexes is a multifaceted endeavor that requires a synergistic approach, combining synthesis, single-crystal X-ray diffraction, and NMR spectroscopy. The insights gained from these studies are not only of fundamental chemical interest but also pave the way for the rational design of new metal-based catalysts and therapeutic agents. This guide provides a foundational framework for researchers to explore the rich coordination chemistry of this versatile ligand and to contribute to the advancement of these exciting fields.
References
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- (2016). Platinum Complexes with Edda (Ethylenediamine -N, N - Diacetate) Ligands as Potential Anticancer Agents. Chemistry, Medicine.
- (2021). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. Semantic Scholar.
- (2021). Metal Complexes with Ethylenediaminedicarboxylic Acids and Their Derivatives, Promising Pharmacological and Diagnostic Agents (Review).
- (2016). Platinum Complexes with Edda (Ethylenediamine -N, N - Diacetate) Ligands as Potential Anticancer Agents. Semantic Scholar. [https://www.semanticscholar.org/paper/Platinum-Complexes-with-Edda-(Ethylenediamine--N%2C-N-Agents/f8e9d5a7e6b7c5b6b1d4c2e1c9d8e9e1c3e9e9c9]([Link]
- Cherry, A. (n.d.). Synthesis and characterization of the cobalt(III)
- (2021). DFT studies of structural and some spectral parameters of copper(II) complexes with N,N,N',N''-tetrakis (2-hydroxyethyl/propyl) ethylenediamine and tris(2-hydroxyethyl)amine.
- (n.d.). A graph showing the catalytic activities of complexes 1–4 and their...
- (2003). Syntheses, characterization and solid state thermal studies of N-propyl-1, 2-diaminoethane (L) and N-isopropyl-1,2-diaminoethane (L¢) complexes of nickel(II) nitrite: X-ray single crystal structure of trans-[NiL2(NO2)2].
- (2022). Copper(ii) complexes with terpene derivatives of ethylenediamine: synthesis, and antibacterial, antifungal and antioxidant activity. PubMed Central.
- (2002). Cobalt-59 NMR and X-ray diffraction studies of hydrated and dehydrated (+/-)-tris(ethylenediamine) cobalt(III) chloride. PubMed.
- (2010). Synthesis, X-ray crystal structure and magnetic study of the 1D {[Cu( N, N-diethyl-1,2-ethanediamine)(?? 1,5-dca)(dca)]} n complex.
- (2003). Crystal structure of bis(diethylenetriamino)nickel(II)
- (2006). Synthesis and characterisation of cobalt(III) complexes with 1,1-dimethylethylenediamine (1,1-dmen) and 1,2-propanediamine (pn).
- Ferrara, S. J., Mague, J. T., & Donahue, J. P. (2011). trans-Bis(N,N-diethylethylenediamine)nickel(II) dibromide. PubMed Central.
- (n.d.). Synthesis and characterisation of cobalt(III) complexes with 1,1-dimethylethylene-diamine (1,1-dmen) and 1,2-propanediamine (pn).
- (2018). Synthesis, Characterization, and Structure of Mixed-Ligand Cobalt (II) Complex with N, O Donor Sites. MDPI.
- (2021). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. PubMed Central.
- (2022). Synthesis and Crystal Structure of two Copper (II) Carboxylate Complexes with Ethelyenediamine.
- (2017). Synthesis and Characterisation of Copper(II)
- (2003). Crystal structure of bis(diethylenetriamino)nickel(II)
- (2023). X-ray Crystallography. Chemistry LibreTexts.
- (2014). New copper (II) complexes with ethylenediamine, bipyridine and amino acids: synthesis, characterization, optimization of geometry by theoretical DFT studies, electrochemical properties and biological activities. JOCPR.
- (n.d.). Bis(ethylenediamine)nickel(II)
- (2022).
- (2024).
- (2011). trans-Bis(N,N-diethylethylenediamine)nickel(II) dibromide.
- (2008). X-Ray Crystallography of Chemical Compounds. PubMed Central.
- (2005). Catalytic activity of polymer-bound Ru(III)–EDTA complex. Indian Academy of Sciences.
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A Spectroscopic Comparison of N-Propylethylenediamine and Its Derivatives: A Guide for Researchers
Introduction
N-Propylethylenediamine (N-Pr-en) and its substituted analogs are foundational building blocks in coordination chemistry, materials science, and pharmaceutical development.[1] As chelating agents, they form stable complexes with various metal ions, and their structural backbone is a frequent pharmacophore in active drug molecules. The precise characterization of these diamines is paramount, as subtle changes in their substitution pattern—such as the addition of a second propyl group or isomeric rearrangement—can significantly alter their chemical and biological properties.
This guide provides an in-depth spectroscopic comparison of this compound against two common derivatives: the symmetrically substituted N,N'-dipropylethylenediamine and the branched isomer N-isopropylethylenediamine. By leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral signatures of each compound. This document is designed for researchers, scientists, and drug development professionals, offering not only comparative data but also the causal logic behind the experimental choices and interpretation, ensuring a robust and validated approach to characterization.
Spectroscopic Techniques: Principles and Protocols
A multi-spectroscopic approach is essential for the unambiguous identification of closely related amine structures. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency, which is reported as a chemical shift (δ) in parts per million (ppm).[2]
Causality in Experimental Choices:
-
Solvent Selection: Deuterated solvents (e.g., CDCl₃, D₂O) are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte signals.[3] Chloroform-d (CDCl₃) is a common choice for these amines due to its good solubilizing power for non-polar to moderately polar compounds.
-
D₂O Exchange: Amine (N-H) protons are "labile" or "exchangeable." Shaking the NMR sample with a drop of deuterium oxide (D₂O) results in the replacement of N-H protons with deuterium. A comparison of the spectra before and after the D₂O shake will show the disappearance of the N-H signal, confirming its identity.[3]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) within a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it within the magnet.
-
¹H NMR Acquisition:
-
Acquire the spectrum using standard parameters, typically with a 30-90° pulse angle.
-
For a typical sample concentration, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.
-
Set the acquisition time to 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
If needed, use a higher sample concentration (20-50 mg) for the less sensitive ¹³C nucleus.
-
Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
A significantly higher number of scans is required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform a baseline correction to ensure accurate integration and peak picking.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, wagging). The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present.[4] For amines, FT-IR is particularly useful for identifying N-H bonds.
Causality in Experimental Choices:
-
Sample Preparation (Neat Liquid): For liquid samples like this compound, the simplest method is to place a drop of the neat (undiluted) liquid between two salt (NaCl or KBr) plates. This avoids the use of solvents which have their own IR absorptions that could interfere with the sample spectrum.
-
Background Spectrum: A background scan of the empty spectrometer is crucial. The instrument software automatically subtracts this background from the sample scan, removing signals from atmospheric CO₂ and water vapor and correcting for instrument-specific optical characteristics.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid Film): Place one drop of the amine sample onto the surface of a clean, dry salt plate (e.g., KBr). Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
Data Acquisition:
-
Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.
-
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Label the significant peaks corresponding to characteristic functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. In the most common technique, Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, charged fragments. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z).
Causality in Experimental Choices:
-
Ionization Method (EI): Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This is highly advantageous for structural elucidation, as the fragmentation pattern serves as a molecular fingerprint.
-
Nitrogen Rule: A key principle for analyzing compounds containing nitrogen is the Nitrogen Rule. A molecule with an odd number of nitrogen atoms will have a molecular ion with an odd m/z value. A molecule with an even number of nitrogen atoms (or zero) will have an even m/z value.[5] This provides a quick check for the presence of nitrogen in an unknown sample.
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small amount of the amine sample in a volatile organic solvent (e.g., methanol or dichloromethane) to an approximate concentration of 1 mg/mL.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which vaporizes the sample. The GC separates the sample from the solvent and any impurities before it enters the mass spectrometer.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is subjected to electron ionization (typically at 70 eV).
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which scans a range of m/z values to separate the ions.
-
Detection: The separated ions are detected, and the instrument's software plots the relative abundance of each ion versus its m/z value, generating the mass spectrum.
Overall Analytical Workflow
The comprehensive characterization of these amines follows a logical progression from sample preparation through multi-faceted data analysis.
Caption: General workflow for the spectroscopic analysis of amine samples.
Comparative Spectroscopic Analysis
This section presents the comparative data for this compound (N-Pr-en), N,N'-dipropylethylenediamine (sym-N,N'-diPr-en), and N-isopropylethylenediamine (N-iPr-en).
Caption: Molecular structures of the compared diamines.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra provide a clear distinction between the three molecules based on chemical shifts, signal multiplicities, and integrations. The presence of the propyl group introduces characteristic ethyl (-CH₂CH₃) and methylene (-CH₂-N) signals.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | N-Pr-en (asymm.) | sym-N,N'-diPr-en | N-iPr-en (asymm.) | Rationale for Differences |
| -CH₃ (propyl/isopropyl) | ~0.9 (t, 3H) | ~0.9 (t, 6H) | ~1.05 (d, 6H) | The isopropyl methyls are a doublet due to coupling with the adjacent C-H. The signal is slightly downfield compared to the propyl terminal methyls. |
| -CH₂- (propyl middle) | ~1.45 (m, 2H) | ~1.45 (m, 4H) | N/A | This signal is absent in the isopropyl derivative. The integration doubles for the symmetric di-substituted compound. |
| -CH- (isopropyl) | N/A | N/A | ~2.75 (sept, 1H) | This septet is a unique signature for the isopropyl group, arising from coupling to the six methyl protons. |
| N-CH₂- (propyl) | ~2.55 (t, 2H) | ~2.55 (t, 4H) | N/A | The methylene group attached to the nitrogen. |
| -NH-CH₂-CH₂-NH₂ | ~2.7 (m, 4H) | ~2.6 (s, 4H) | ~2.65 (m, 4H) | In the symmetric compound, the two methylene groups are equivalent, resulting in a singlet. In the asymmetric compounds, they are non-equivalent. |
| -NH / -NH₂ | ~1.4 (br s, 3H) | ~1.3 (br s, 2H) | ~1.4 (br s, 3H) | These signals are broad and their position can vary. Their integration confirms the number of protons on the nitrogen atoms (primary vs. secondary). |
Note: Chemical shifts are approximate and can vary with solvent and concentration. 's' = singlet, 'd' = doublet, 't' = triplet, 'm' = multiplet, 'sept' = septet, 'br s' = broad singlet.
¹³C NMR Spectral Data Comparison
Proton-decoupled ¹³C NMR spectra give a single peak for each magnetically non-equivalent carbon atom, offering a direct count of unique carbon environments.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | N-Pr-en | sym-N,N'-diPr-en | N-iPr-en | Rationale for Differences |
| -CH₃ (propyl/isopropyl) | ~11.8 | ~11.8 | ~22.9 | The isopropyl methyl carbons are significantly more downfield than the terminal propyl methyl carbons. |
| -CH₂- (propyl middle) | ~23.2 | ~23.2 | N/A | Absent in the isopropyl derivative. |
| -CH- (isopropyl) | N/A | N/A | ~49.0 | The methine carbon of the isopropyl group attached to nitrogen shows a characteristic shift around 49 ppm. |
| N-CH₂- (propyl) | ~51.5 | ~51.0 | N/A | Carbon directly bonded to the secondary nitrogen. |
| -NH-CH₂- (ethylene) | ~50.4 | ~49.5 | ~52.8 | The chemical environment of the ethylene bridge carbons changes based on the substitution pattern on the nitrogens. |
| -CH₂-NH₂ (ethylene) | ~41.9 | N/A | ~43.7 | This signal is only present in the compounds with a primary amine (-NH₂). |
FT-IR Spectral Data Comparison
The most informative region in the FT-IR spectra of these amines is the N-H stretching region (3500-3200 cm⁻¹).[6]
Table 3: Comparative FT-IR Frequencies (cm⁻¹)
| Vibrational Mode | N-Pr-en | sym-N,N'-diPr-en | N-iPr-en | Rationale for Differences |
| N-H Stretch | Two bands (~3350, 3280) + one weak band (~3200) | One weak band (~3250) | Two bands (~3350, 3280) + one weak band (~3200) | Primary amines (-NH₂) show two distinct N-H stretching bands (asymmetric and symmetric).[4] Secondary amines (-NH-) show only one. Therefore, N-Pr-en and N-iPr-en, having both primary and secondary amines, show a complex pattern, while the purely secondary sym-N,N'-diPr-en shows only the single, weaker secondary amine stretch. |
| C-H Stretch | 2960-2850 (strong, multiple bands) | 2960-2850 (strong, multiple bands) | 2960-2850 (strong, multiple bands) | All three compounds show strong absorptions from the sp³ C-H bonds of the alkyl chains. The overall shape of this region can subtly differ based on the ratio of -CH₃ to -CH₂ groups.[7] |
| N-H Bend (Scissoring) | ~1600 (medium) | Absent | ~1600 (medium) | This bending vibration is characteristic of primary (-NH₂) groups and is therefore absent in the symmetrically disubstituted derivative.[4] |
| C-N Stretch | 1250-1020 (medium-weak) | 1250-1020 (medium-weak) | 1250-1020 (medium-weak) | These stretches are present in all three aliphatic amines but are often broad and can be difficult to assign definitively without ambiguity. |
Mass Spectrometry Data Comparison
Mass spectrometry clearly differentiates the compounds by their molecular weight and, more importantly, by their characteristic fragmentation patterns. The dominant fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which results in a stable, resonance-stabilized iminium cation.[5]
Caption: Dominant α-cleavage pathway for this compound.
Table 4: Comparative Mass Spectrometry Data (EI-MS)
| m/z Value | N-Pr-en (MW=102.18) | sym-N,N'-diPr-en (MW=144.26) | N-iPr-en (MW=102.18) | Interpretation |
| Molecular Ion [M]⁺• | 102 (odd) | 144 (even) | 102 (odd) | The molecular weight is easily determined. Note the adherence to the Nitrogen Rule: compounds with two nitrogen atoms (an even number) show an even m/z for the molecular ion. |
| Base Peak | 73 | 115 | 87 | The base peak (most abundant fragment) is highly diagnostic. For N-Pr-en, loss of an ethyl radical (•CH₂CH₃) via α-cleavage gives [M-29]⁺ at m/z 73. For the symmetric di-propyl version, the same cleavage gives [M-29]⁺ at m/z 115. For N-iPr-en, the most favorable α-cleavage is the loss of a methyl radical (•CH₃), which is smaller and forms a more stable secondary radical, resulting in a base peak at [M-15]⁺, m/z 87. |
| Other Fragments | 44, 30 | 86, 44, 30 | 44, 30 | The fragment at m/z 30 ([CH₂=NH₂]⁺) is a hallmark of primary amines resulting from cleavage of the C-C bond of the ethylenediamine backbone. The fragment at m/z 44 ([CH₂=NH-CH₃]⁺ equivalent) is also common. For the symmetric compound, a fragment at m/z 86 ([CH₃CH₂CH₂NH=CH₂]⁺) from cleavage of the ethylene bridge is also prominent. |
Conclusion
The combination of NMR, FT-IR, and Mass Spectrometry provides a robust and self-validating framework for the differentiation of this compound and its closely related derivatives.
-
¹H and ¹³C NMR definitively map the carbon-hydrogen skeleton, easily distinguishing the linear propyl from the branched isopropyl group and confirming the symmetry or asymmetry of the molecule.
-
FT-IR Spectroscopy provides rapid confirmation of the types of amine groups present, with the N-H stretching region clearly discriminating between primary and secondary amines.
-
Mass Spectrometry confirms the molecular weight and offers a unique fragmentation "fingerprint" for each isomer, driven by predictable α-cleavage pathways that are highly sensitive to the substitution pattern around the nitrogen atoms.
By employing these techniques in concert, researchers can confidently verify the identity and purity of these important chemical building blocks, ensuring the integrity and reproducibility of their downstream applications.
References
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Ethylenediamine and Its N-Alkylated Derivatives.
- BenchChem. (2025). Technical Guide to the Spectroscopic Characterization of N-substituted Phenylethylenediamines.
- Yao, R-S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66073, 1-Propylethylenediamine. PubChem.
- SpectraBase. (2025). This compound. Wiley-VCH GmbH.
- JoVE. (2022). NMR Spectroscopy Of Amines. Journal of Visualized Experiments.
- JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments.
- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88098, N-Isopropylethylenediamine. PubChem.
- SpectraBase. (2025). N,N-dipropylehthylenediamine. Wiley-VCH GmbH.
- Smith, B. C. (2015). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Spectroscopy Online.
- UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- NIST. (n.d.). N,N'-Diisopropylethylenediamine. NIST Chemistry WebBook.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Simulated protocol based on standard practices, direct URL not available for specific paper but principles are widely cited).
- Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (Simulated protocol based on standard practices, direct URL not available for book but principles are widely cited).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Simulated protocol based on standard practices, direct URL not available for book but principles are widely cited).
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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A Comparative Guide to Assessing the Purity of Synthesized N-Propylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and fine chemicals, the purity of each component is paramount to ensure the efficacy, safety, and reproducibility of the final product. N-Propylethylenediamine (N-PE), a key building block in various synthetic pathways, requires rigorous purity assessment to identify and quantify potential impurities that may arise from its synthesis. This guide provides an in-depth comparison of the primary analytical techniques for evaluating the purity of synthesized this compound, offering insights into the causality behind experimental choices and providing supporting data for informed decision-making.
The synthesis of this compound can result in various impurities, including unreacted starting materials, byproducts from side reactions, and degradation products.[1][2] Therefore, employing robust and validated analytical methods is crucial for quality control.[3][4][5] This guide will focus on the most prevalent and effective techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Primary Purity Assessment Techniques: A Head-to-Head Comparison
The selection of an appropriate analytical technique depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on volatility and interaction with a stationary phase.[6] | Separation based on polarity and interaction with a stationary phase. | Identification and quantification based on the magnetic properties of atomic nuclei.[7] |
| Best Suited For | Volatile and thermally stable impurities.[8] | Non-volatile, polar, and thermally labile impurities.[9] | Structural elucidation and absolute quantification without a reference standard of the analyte.[10] |
| Typical Detector | Flame Ionization Detector (FID) | Ultraviolet (UV), Mass Spectrometry (MS) | Not applicable |
| Strengths | High resolution, high sensitivity for volatile compounds.[11] | Versatility for a wide range of compounds, various detection methods.[12] | Provides structural information, can be a primary ratio method for purity assessment (qNMR).[10] |
| Limitations | Not suitable for non-volatile or thermally labile compounds.[8] | May require derivatization for compounds lacking a UV chromophore.[13] | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.[14] |
In-Depth Analysis and Experimental Protocols
Gas Chromatography (GC) for Volatile Impurity Profiling
Rationale: GC is an ideal first-line technique for assessing the purity of this compound due to its volatility. It excels at separating and quantifying residual starting materials and volatile byproducts. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.[11] To overcome the challenges of analyzing active amines, which can exhibit peak tailing, a base-deactivated column is essential.[8]
Experimental Protocol: GC-FID Analysis
-
Column: A base-deactivated capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended to minimize peak tailing associated with amines.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 300°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
Data Interpretation: The resulting chromatogram will show a major peak for this compound and smaller peaks for any volatile impurities. The area of each peak is proportional to the concentration of the corresponding compound. Purity can be estimated using the area percent method, though for accurate quantification, calibration with reference standards of potential impurities is necessary.
Workflow for GC Analysis
Caption: Workflow for GC-FID Purity Analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Rationale: HPLC is a complementary technique to GC, particularly useful for identifying non-volatile or thermally sensitive impurities that may not be detected by GC.[9] Since this compound lacks a strong UV chromophore, derivatization or the use of alternative detection methods like Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD) is often necessary.[13][15] Reverse-phase HPLC is a common mode for separating polar compounds like amines.
Experimental Protocol: HPLC with Pre-column Derivatization and UV Detection
-
Derivatization Reagent: o-Phthalaldehyde (OPA) is a suitable reagent that reacts with primary and secondary amines to form highly fluorescent and UV-active isoindole derivatives.[15]
-
Derivatization Procedure:
-
Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
In a vial, mix 100 µL of the sample solution with 100 µL of OPA reagent solution and 800 µL of borate buffer (pH 9.5).
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of A: 0.1% Trifluoroacetic acid in Water and B: Acetonitrile.
-
Start with 95% A, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
-
-
Injection Volume: 20 µL.
Data Interpretation: The chromatogram will display peaks corresponding to the derivatized this compound and any impurities that reacted with the OPA reagent. As with GC, quantification against reference standards is recommended for accurate purity assessment.
Workflow for HPLC Analysis
Caption: Workflow for HPLC-UV Purity Analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Absolute Quantification
Rationale: NMR spectroscopy is an indispensable tool for the structural elucidation of synthesized compounds.[7][16] Furthermore, quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment, as it allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[10] By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the purity of the synthesized this compound can be accurately determined.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Internal Standard: A certified internal standard with sharp, well-resolved signals that do not overlap with the analyte signals should be chosen (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Purity Calculation: The purity of this compound can be calculated using the following formula[10]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate purity assessment method.
Conclusion and Recommendations
For a comprehensive and robust assessment of synthesized this compound purity, a multi-faceted approach is highly recommended.
-
Initial Screening: Gas Chromatography is an excellent initial screening tool for detecting volatile impurities and obtaining a general purity profile. Its high resolution and sensitivity make it ideal for routine quality control.
-
Complementary Analysis: High-Performance Liquid Chromatography should be employed as a complementary technique to detect non-volatile and thermally labile impurities that would be missed by GC.
-
Definitive Quantification: For definitive and accurate purity determination, especially for reference standard characterization, quantitative NMR is the method of choice. It provides structural confirmation and absolute quantification, serving as an orthogonal method to chromatographic techniques.[10]
By employing these techniques in a logical and self-validating manner, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthesized this compound, which is critical for the success of their research and development endeavors.
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Cross-validation of analytical techniques for amine quantification
<c> A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Amine Quantification
Introduction: The Criticality of Accurate Amine Quantification
In the realms of pharmaceutical development, food safety, and environmental monitoring, the precise quantification of amines is paramount.[1] Amines, a diverse class of organic compounds, are integral to biological processes and serve as key building blocks in the synthesis of pharmaceuticals and other industrial chemicals.[2] Their accurate measurement is crucial for ensuring product quality, understanding biological mechanisms, and safeguarding public health.[1][2] However, the inherent chemical properties of amines, such as their polarity and reactivity, present considerable analytical challenges.[3] This guide provides a comprehensive cross-validation of common analytical techniques for amine quantification, offering researchers, scientists, and drug development professionals the insights needed to select and validate the most appropriate methods for their specific applications.
The process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or instruments is known as cross-validation.[4] This is a critical step in ensuring data integrity and regulatory compliance, particularly when a method is transferred between sites.[4][5]
Core Analytical Techniques for Amine Quantification
The principal chromatographic techniques for amine analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[3] Due to the often low UV absorbance and high polarity of many amines, a derivatization step is frequently employed to improve their chromatographic behavior and detectability.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for amine analysis.[2] The separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[3]
Causality Behind Experimental Choices in HPLC:
-
Derivatization: Because many amines lack a strong chromophore, pre-column or post-column derivatization is a common strategy to attach a UV-absorbing or fluorescent tag to the amine molecules.[2] This enhances detection sensitivity and can also improve the chromatographic separation.[2] Common derivatizing reagents include dansyl chloride, o-phthalaldehyde (OPA), and fluorescamine.[2][6][7] The choice of reagent depends on whether the amine is primary or secondary and the desired detection method (UV or fluorescence).[2]
-
Column Selection: Reversed-phase columns (e.g., C8, C18) are the most frequently used for separating derivatized amines.[2] The non-polar stationary phase effectively retains the relatively non-polar derivatives, allowing for good separation.[2]
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically used to elute the derivatized amines from the column. The gradient is optimized to achieve the best separation of the target amines from other components in the sample matrix.
HPLC Experimental Workflow
Caption: A typical experimental workflow for amine quantification by HPLC with pre-column derivatization.
Gas Chromatography (GC)
GC separates vaporized analytes based on their volatility and partitioning between a gaseous mobile phase and a stationary phase.[3] It is a mature and well-understood technique, with growing applications in continuous online monitoring of industrial amine streams.[8]
Causality Behind Experimental Choices in GC:
-
Derivatization: Similar to HPLC, derivatization is often necessary to increase the volatility and thermal stability of amines, making them suitable for GC analysis. This also helps to improve peak shape and reduce tailing.
-
Column Selection: The choice of GC column is critical for separating different amines. Columns with polar stationary phases are often used to achieve good separation of these polar compounds.[9]
-
Detector: A Flame Ionization Detector (FID) is commonly used for the analysis of derivatized amines due to its good sensitivity for organic compounds.[10] For enhanced selectivity and identification, a mass spectrometer (MS) is often employed as the detector.[11][12]
GC Experimental Workflow
Caption: A generalized workflow for the quantification of amines using Gas Chromatography.
Spectrophotometric and Fluorometric Methods
These methods are often used for the quantification of total primary amines and are based on a chemical reaction that produces a colored or fluorescent compound.[6][13]
Causality Behind Experimental Choices in Spectrophotometric/Fluorometric Methods:
-
Reagent Selection: The choice of reagent is critical and depends on the specific amine to be quantified. Ninhydrin is a widely used reagent that reacts with primary amino groups to form a colored compound that can be measured spectrophotometrically.[14][15] Fluorescamine and o-phthalaldehyde (OPA) are other popular reagents that form highly fluorescent products with primary amines, offering high sensitivity.[2][6]
-
Reaction Conditions: The pH, temperature, and reaction time must be carefully optimized to ensure the reaction goes to completion and to maximize the signal.[13]
Spectrophotometric Method Workflow
Caption: The workflow for a typical spectrophotometric assay for amine quantification.
Mass Spectrometry (MS)
Mass spectrometry identifies and quantifies compounds by measuring their mass-to-charge ratio (m/z).[3] It is a highly sensitive and selective technique, particularly when coupled with a chromatographic separation method (LC-MS or GC-MS).[1][11] The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have a molecular ion peak with an odd mass-to-charge ratio.[3][16]
Causality Behind Experimental Choices in MS:
-
Ionization Source: The choice of ionization source (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI) depends on the polarity and thermal stability of the amine. Derivatization can be used to add a readily ionizable tag to the amine, improving sensitivity.[17][18]
-
Mass Analyzer: Different mass analyzers (e.g., Quadrupole, Time-of-Flight - TOF) offer different advantages in terms of resolution, mass accuracy, and scan speed. Tandem mass spectrometry (MS/MS) provides even greater selectivity and is particularly useful for quantifying amines in complex matrices.[11]
Comparative Analysis of Quantitative Performance
The suitability of an analytical method is determined by key performance metrics such as the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy (recovery), and precision (Relative Standard Deviation, RSD).[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Spectrophotometry/Fluorometry | Mass Spectrometry (MS) |
| Principle | Separation based on polarity and interaction with stationary and mobile phases.[3] | Separation based on volatility and partitioning between gaseous mobile and stationary phases.[3] | Chemical reaction producing a colored or fluorescent product.[6][13] | Measures mass-to-charge ratio of ionized molecules.[3] |
| Selectivity | Good to Excellent (can be improved with derivatization and specific detectors). | Good to Excellent (highly dependent on the column and detector).[11] | Moderate (can be prone to interference from other compounds that react with the reagent). | Excellent (highly specific, especially with MS/MS).[11] |
| Sensitivity | Good (ng/mL to µg/mL range). Fluorescence detection offers higher sensitivity.[2] | Good (pg/mL to ng/mL range).[11] | Moderate to High (µg/mL to ng/mL). Fluorometry is generally more sensitive.[6][19] | Excellent (pg/mL to fg/mL range).[18] |
| Throughput | Moderate. | Moderate. | High (suitable for plate-based assays). | Moderate to High (depends on the sample introduction method). |
| Typical Applications | Pharmaceutical quality control, food analysis, environmental monitoring.[1][20] | Analysis of volatile amines, environmental monitoring, industrial process control.[8][9][12] | Total primary amine quantification, high-throughput screening.[13][21] | Metabolomics, proteomics, trace analysis in complex matrices.[17][18][22] |
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing results from two or more analytical methods or laboratories to ensure the data is comparable and reliable.[4][23] This is a regulatory expectation and a scientific necessity, especially when transferring a method to a new laboratory or when using different analytical techniques to measure the same analyte.[4][5][24]
Decision Tree for Method Transfer and Cross-Validation
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The Versatility of N-Substituted Ethylenediamines: A Comparative Guide to Applications in Medicinal Chemistry, Catalysis, and Materials Science
N-substituted ethylenediamines, a class of organic compounds featuring a core ethylenediamine backbone with varied nitrogen substituents, are foundational to numerous advancements in science and technology. The bidentate nature of the diamine, coupled with the tunable steric and electronic properties afforded by N-substitution, makes these molecules prized assets in medicinal chemistry, asymmetric catalysis, and materials science. This guide offers a comparative analysis of their applications, substantiated by experimental data, detailed protocols, and mechanistic insights to inform experimental design and application.
Medicinal Chemistry: A Privileged Scaffold in Modern Pharmaceuticals
The N-substituted ethylenediamine motif is a recurring structural feature in a multitude of clinically successful drugs. Its ability to engage with biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes through specific hydrogen bonding and metal chelation has cemented its role as a privileged scaffold in drug discovery.
H1-Antihistamines: A Classic Tale of Targeted Therapy
Among the earliest and most recognizable applications of N-substituted ethylenediamines is in the development of H1-antihistamines. These drugs competitively inhibit the action of histamine at the H1 receptor, alleviating allergic symptoms. The archetypal structure comprises a diarylmethyl group and a dimethylaminoethyl moiety linked to a central nitrogen atom.
Comparative Analysis of First-Generation Antihistamines:
| Compound | Receptor Affinity (Kᵢ, nM) for H1 Receptor | Sedative Effects |
| Diphenhydramine | ~10-16[1] | High |
| Mepyramine | 0.8[2] | Moderate |
| Chloropyramine | Not explicitly found, but similar to Mepyramine | Moderate |
This data, synthesized from multiple sources, illustrates that while all three compounds exhibit high affinity for the H1 receptor, subtle variations in their N-substituents and aryl groups significantly impact their sedative properties. Diphenhydramine, with its less complex structure, readily crosses the blood-brain barrier, leading to pronounced sedative effects. Mepyramine and chloropyramine, featuring a pyridine ring, exhibit comparatively reduced sedative profiles.
Experimental Protocol: Synthesis of a Representative N-substituted Ethylenediamine Antihistamine (Mepyramine)
The synthesis of mepyramine, a representative N-substituted ethylenediamine, proceeds via a nucleophilic substitution reaction.
-
Step 1: N-alkylation of N,N-dimethylethylenediamine. In a suitable reaction vessel, dissolve N,N-dimethylethylenediamine (1.0 equivalent) in an inert solvent such as toluene. Add 2-(chloromethyl)pyridine (1.0 equivalent) and a non-nucleophilic base, for instance, triethylamine (1.2 equivalents), to the solution.
-
Step 2: Reaction Monitoring. The reaction mixture is heated to 80-90 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature. The triethylamine hydrochloride salt is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product. The crude mepyramine is then purified by column chromatography on silica gel, using a gradient elution of dichloromethane and methanol to afford the pure product.
Caption: Synthetic workflow for mepyramine.
Anticancer Agents: Precision Targeting of Cellular Machinery
The N-substituted ethylenediamine scaffold is integral to the design of potent anticancer agents. The precise spatial arrangement of the nitrogen atoms facilitates the chelation of metal ions, such as platinum, which can then form adducts with DNA, or enables specific interactions with the active sites of protein kinases.
Comparative Analysis of Platinum-Based Anticancer Drugs:
| Compound | Mechanism of Action | Key Dose-Limiting Side Effects |
| Cisplatin | DNA cross-linking[3] | Nephrotoxicity[4] |
| Carboplatin | DNA cross-linking[3] | Myelosuppression[4] |
| Oxaliplatin | DNA cross-linking[3] | Neurotoxicity[4] |
Cisplatin, the pioneering platinum-based anticancer drug, demonstrates high efficacy but is hampered by severe side effects. Carboplatin and oxaliplatin, which incorporate a substituted ethylenediamine or a related diamine ligand, were engineered to ameliorate these toxicities while preserving or enhancing anticancer activity. The bidentate coordination of the diamine ligand in these second and third-generation drugs modulates their reactivity and, consequently, their side-effect profiles. For example, the bulkier 1,2-diaminocyclohexane (DACH) ligand in oxaliplatin results in a distinct spectrum of activity and toxicity compared to the ammine ligands of cisplatin.
Experimental Protocol: Evaluation of DNA Binding by Platinum Complexes using Circular Dichroism
Circular dichroism (CD) spectroscopy is a powerful technique to monitor conformational changes in DNA upon binding to platinum complexes.
-
Step 1: Preparation of DNA Solution. A solution of calf thymus DNA is prepared in a suitable buffer, such as Tris-HCl, to a known concentration.
-
Step 2: Incubation with Platinum Complexes. The platinum complexes (cisplatin, carboplatin, oxaliplatin) are added to separate DNA solutions at varying molar ratios. The mixtures are incubated at 37 °C for a predetermined time to allow for binding.
-
Step 3: Analysis by Circular Dichroism (CD) Spectroscopy. The CD spectra of the DNA solutions are recorded before and after the addition of the platinum complexes over a wavelength range of 220-320 nm.
-
Step 4: Data Interpretation. Changes in the CD spectrum of DNA, particularly the intensity and position of the positive and negative bands, indicate alterations in the DNA secondary structure resulting from the formation of platinum-DNA adducts. An increase in the positive band is often associated with the formation of intrastrand crosslinks.[5]
Caption: Workflow for assessing DNA binding of platinum complexes.
Asymmetric Catalysis: Engineering Chirality with Precision
The inherent C2-symmetry of many chiral N,N'-disubstituted ethylenediamines renders them exceptional ligands in the field of asymmetric catalysis. By coordinating to a metal center, these ligands create a chiral environment that directs the stereochemical outcome of a reaction with high fidelity.
Asymmetric Hydrogenation: A Cornerstone of Chiral Synthesis
A paramount application of chiral N-substituted ethylenediamine ligands is in the ruthenium-catalyzed asymmetric hydrogenation of ketones and imines. The celebrated Noyori-type catalysts, which feature a Ru(II) center, a chiral diamine ligand, and a phosphine ligand, are renowned for their high efficiency and enantioselectivity.
Comparative Analysis of Chiral Diamine Ligands in the Asymmetric Hydrogenation of Acetophenone:
| Ligand | Enantiomeric Excess (ee, %) | Turnover Frequency (TOF, h⁻¹) |
| (S,S)-DPEN | 97 (R) | ~1,000 |
| (S,S)-DAIPEN | 98 (R) | ~5,000 |
| (R,R)-TsDPEN | 99 (R)[6] | >100,000[6] |
Data synthesized from multiple sources, including Benchchem. This comparison underscores the profound influence of the N-substituents on catalyst performance. While (S,S)-DPEN (1,2-diphenylethylenediamine) provides excellent enantioselectivity, the incorporation of bulkier dianilino groups in (S,S)-DAIPEN and a tosyl group in (R,R)-TsDPEN dramatically enhances the catalytic activity (TOF). This highlights the principle of ligand tuning, where steric and electronic modifications are employed to optimize catalyst efficacy.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
-
Step 1: Catalyst Preparation (in situ). In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the chiral diamine ligand (e.g., (R,R)-TsDPEN) in degassed isopropanol. The mixture is heated to form the active catalyst.
-
Step 2: Reaction Setup. In a high-pressure autoclave, charge the substrate, acetophenone, and the freshly prepared catalyst solution.
-
Step 3: Hydrogenation. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for a specified duration.
-
Step 4: Analysis. After the reaction is complete, as monitored by GC or TLC, the pressure is carefully released. The conversion of acetophenone and the enantiomeric excess of the product, 1-phenylethanol, are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Caption: Workflow for asymmetric hydrogenation of acetophenone.
Materials Science: Architecting Functional Polymers
In the realm of materials science, N-substituted ethylenediamines serve as versatile monomers for the synthesis of a wide array of functional polymers, including polyamides and polyurethanes. They are also extensively used as curing agents for epoxy resins, where their structure dictates the mechanical and thermal properties of the final thermoset material.
Epoxy Resin Curing Agents: Tailoring Material Properties
The nucleophilic nitrogen atoms of N-substituted ethylenediamines readily react with the epoxide groups of epoxy resins, initiating a cross-linking reaction that results in a rigid, thermoset polymer. The choice of the diamine curing agent is a critical determinant of the final material's properties.
Comparative Analysis of Ethylenediamine Derivatives as Epoxy Curing Agents:
| Curing Agent | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) |
| Ethylenediamine (EDA) | ~110 | ~70-80 |
| Diethylenetriamine (DETA) | ~120-130 | ~80-90 |
| N,N'-Dimethylethylenediamine (DMEDA) | ~90-100 | ~60-70 |
Data synthesized from various sources. This table demonstrates a clear structure-property relationship. Increasing the number of reactive amine hydrogens, as in the case of DETA, leads to a higher cross-linking density, resulting in an elevated glass transition temperature and enhanced tensile strength. Conversely, the substitution of amine hydrogens with methyl groups in DMEDA reduces the number of reactive sites, leading to a lower Tg and diminished mechanical strength. This exemplifies the precise control over material properties achievable through the rational selection of the N-substituted ethylenediamine curing agent.
Experimental Protocol: Curing of an Epoxy Resin and Characterization
-
Step 1: Formulation. The epoxy resin, for example, diglycidyl ether of bisphenol A (DGEBA), is thoroughly mixed with the N-substituted ethylenediamine curing agent in a stoichiometric ratio based on the amine hydrogen equivalent weight and the epoxy equivalent weight.
-
Step 2: Degassing. The mixture is placed in a vacuum chamber to remove any entrapped air bubbles, which could lead to voids in the cured material.
-
Step 3: Curing. The degassed mixture is poured into a pre-heated mold and cured in an oven following a specific temperature-time profile (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C) to ensure complete cross-linking.
-
Step 4: Characterization. After cooling to ambient temperature, the cured sample is demolded. Its thermal and mechanical properties are then characterized using techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and tensile testing to measure its tensile strength and modulus.
Caption: Workflow for curing and characterizing epoxy resins.
Conclusion
The N-substituted ethylenediamine scaffold is a testament to the power of modular design in chemistry. Its adaptability has led to profound impacts across diverse scientific disciplines. From the life-saving applications in medicine to the precision of asymmetric catalysis and the robustness of modern materials, these compounds continue to be a focal point of innovation. The comparative data and detailed protocols provided herein are intended to serve as a valuable resource for scientists and engineers, enabling them to make informed decisions in the selection and application of this remarkable class of molecules. The future of N-substituted ethylenediamines is bright, with ongoing research poised to unlock even more of their potential.
References
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- Gillard, R. D., & Wilkinson, G. (1964). A convenient synthesis of [3H]mepyramine and certain related [3H]antihistamines. Journal of Pharmacy and Pharmacology, 16(10), 660-662.
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- Zhu, J., Li, W., Li, J., & Wang, L. (2015). Oxaliplatin-Based Doublets Versus Cisplatin or Carboplatin-Based Doublets in the First-Line Treatment of Advanced Nonsmall Cell Lung Cancer. Medicine, 94(27), e1131.
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- European Pharmacopoeia. (2014).
- Razack, N. A., & Varghese, L. A. (2014). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology, 3(1), 2772-2776.
- Grote, H., & Fritschi, E. (1989). [Synthesis and combined H1-/H2 antagonist activity of mepyramine, pheniramine and cyclizine derivatives with cyanoguanidine, urea and nitroethenediamine partial structures]. Archiv der Pharmazie, 322(11), 721-727.
- ResearchGate. (n.d.). H 1 receptor affinity of other ligands a used in CoMFA studies.
- Farkas, G., & Kégl, T. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
- ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). diphenhydramine [Ligand Id: 1224] activity data from GtoPdb and ChEMBL.
- Mizuguchi, H., Kitamura, Y., & Takeda, N. (2019). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. International journal of molecular sciences, 20(11), 2795.
- ResearchGate. (n.d.). The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure.
- Huntsman Corporation. (2005). Epoxy Formulations Using JEFFAMINE® Polyetheramines.
- Mondal, S., & Shaikh, M. M. (2020). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. New Journal of Chemistry, 44(44), 19332-19340.
- Kim, H. J., Kim, H. J., & Kim, J. H. (2021). Comparative Study on Toughening Effect of PTS and PTK in Various Epoxy Resins. Polymers, 13(18), 3097.
- CN112645869A - Preparation method of chlorpheniramine maleate intermediate - Google Patents. (n.d.).
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Safety Operating Guide
A Guide to the Safe Disposal of N-Propylethylenediamine for Laboratory Professionals
As a Senior Application Scientist, I've seen firsthand that cutting-edge research and rigorous safety protocols are two sides of the same coin. The integrity of your work depends not only on the precision of your experiments but also on the responsible management of the materials you use. N-Propylethylenediamine is a valuable building block in many synthetic pathways, but its hazardous properties demand a meticulous and informed approach to its disposal.
This guide moves beyond a simple checklist. It provides a framework for understanding the why behind each step, ensuring that your disposal procedures are not just compliant, but inherently safe and scientifically sound. We will cover the essential safety data, segregation protocols, and the definitive disposal pathway, grounding our recommendations in established regulatory and safety standards.
Section 1: Hazard Profile & Immediate Safety Precautions
Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. This compound is a flammable and corrosive liquid that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3] Before handling this chemical for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile or Neoprene).
-
Skin and Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood. If inhalation risk is high, an ABEK (EN14387) respirator filter is recommended.[1]
For quick reference, the key physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| Synonym | 2-Propylaminoethylamine | |
| CAS Number | 111-39-7 | |
| Molecular Formula | CH₃CH₂CH₂NHCH₂CH₂NH₂ | |
| Appearance | Colorless to pale yellow liquid | |
| Flash Point | 45 °C (113 °F) - closed cup | |
| Boiling Point | 147-150 °C | |
| Hazards | Flammable, Corrosive, Irritant | |
| UN Number | 2734 |
Section 2: The Regulatory Framework: Why This is Hazardous Waste
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] This legislation establishes a "cradle-to-grave" system, meaning that the generator of the waste is responsible for it from its creation to its ultimate disposal.[4]
This compound is not a specifically "listed" waste by the EPA. However, it qualifies as a characteristic hazardous waste due to its properties:
-
Ignitability: With a flash point below 60°C, it can easily ignite, classifying it as an ignitable waste (EPA Waste Code D001).[5]
-
Corrosivity: As a strong amine, it is corrosive and can cause severe burns, classifying it as a corrosive waste (EPA Waste Code D002).[3][5]
Therefore, any waste stream containing this compound must be managed according to the stringent requirements set forth in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[6]
Section 3: Waste Segregation & Container Management
The single most critical error in a laboratory setting is the improper mixing of incompatible waste streams. Such a mistake can lead to violent reactions, the release of toxic gases, fires, or explosions. The amine functional groups in this compound make it highly reactive with certain chemical classes.
The Cardinal Rule of Disposal: Always segregate waste streams. Never mix this compound waste with the materials listed in the table below.
| Incompatible Chemical Class | Result of Mixing | Source |
| Acids | Violent reaction, heat generation. | |
| Strong Oxidizing Agents | Fire and explosion hazard. | |
| Chlorinated Hydrocarbons | Potentially vigorous or violent reactions. | |
| Nitromethane | Formation of explosive compounds. NEVER MIX. |
Experimental Protocol: Waste Container Setup
-
Select an Appropriate Container: Use a clean, empty, and clearly labeled container made of a compatible material (e.g., High-Density Polyethylene, HDPE). If possible, use the original manufacturer's container.[7]
-
Label Correctly: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
A clear indication of the hazards (e.g., "Flammable," "Corrosive").
-
The date accumulation started.
-
-
Keep Closed: The container must be kept tightly sealed at all times, except when adding waste.[8] This prevents the release of flammable and irritating vapors.
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[8]
Section 4: Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed professional waste management service. On-site chemical treatment is not advised due to the chemical's hazardous nature and the potential for incomplete or dangerous reactions.
Workflow: From Generation to Disposal
Caption: Decision workflow for this compound waste management.
Detailed Steps
-
Characterize and Accumulate: As soon as this compound waste is generated (whether pure, in solution, or as contaminated lab debris), transfer it to your pre-labeled hazardous waste container.
-
Segregate and Store: Ensure the waste container is stored separately from incompatible materials, as detailed in Section 3. Place it in your laboratory's designated Satellite Accumulation Area (SAA).
-
Arrange for Professional Disposal: The primary and mandated disposal route is to use a licensed hazardous waste disposal company.[2] These companies are equipped with specialized facilities, such as chemical incinerators with afterburners and scrubbers, which are necessary to destroy the compound without releasing harmful substances into the environment.[9]
-
Decontaminate Empty Containers: An empty container that held this compound is still considered hazardous waste until properly decontaminated.
-
Thoroughly empty all contents.
-
The first rinse of the container with a suitable solvent (like acetone or methanol) must be collected and disposed of as hazardous waste .[8]
-
For containers of highly toxic chemicals (defined as having an LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[8] Consult the specific Safety Data Sheet (SDS) for your product to determine its exact toxicity profile.
-
After rinsing, the container can be air-dried in a fume hood and disposed of according to your institution's policies.
-
Section 5: Emergency Procedures for Spills
In the event of a spill, your immediate actions are critical to mitigating the hazard.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.
-
Control Ignition Sources: Remove all sources of ignition from the area.[2]
-
Contain and Absorb: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]
By adhering to these scientifically grounded and regulation-compliant procedures, you uphold your responsibility to yourself, your colleagues, and the environment. Safe science is smart science.
References
- Material Safety Data Sheet - N-[3-(Trimethoxysilyl)propyl]ethylenediamine, 97%.Cole-Parmer.[Link]
- Safety d
- N-(3-(TRIMETHOXYSILYl)PROPYL)EHTYLENEDIAMINE (AEAPTMS) CAS N°: 1760-24-3.
- SAFETY D
- Material Safety Data Sheet - Capot Chemical.Capot Chemical.[Link]
- Memo Detail - Resource Conservation and Recovery Act (RCRA).US EPA.[Link]
- Appendix A Disposal Procedures by Chemical.University of Wisconsin-Madison.[Link]
- Hazardous Waste Disposal Guide.Dartmouth College.[Link]
- Resource Conservation and Recovery Act (RCRA) Overview.US EPA.[Link]
- Resource Conservation and Recovery Act (RCRA)
- Hazardous Waste Listings.US EPA.[Link]
- Adopted Technical Guidelines.Basel Convention.[Link]
- RCRA Hazardous Waste Training Requirements.Lion Technology Inc.[Link]
- Chemical Waste Management for Laboratories.Physikalisch-Technische Bundesanstalt.[Link]
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste.US EPA.[Link]
- Chemical Waste Management Guide.Technion - Israel Institute of Technology.[Link]
- Guidelines: Handling and Disposal of Chemicals.Purdue University.[Link]
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.EPFL.[Link]
- Chemical Incompatibility Guide.Stanford University EHS.[Link]
- Chemical Waste Management Guide.Southern Illinois University.[Link]
- Waste Management Standard Operating Procedure.West Virginia University.[Link]
- Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.US EPA.[Link]
Sources
- 1. N-丙基亚乙基二胺 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. capotchem.com [capotchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
